molecular formula C10H15O4PS B133075 Fenthion oxon CAS No. 6552-12-1

Fenthion oxon

Cat. No.: B133075
CAS No.: 6552-12-1
M. Wt: 262.26 g/mol
InChI Key: ZNRZGJAHNMGWQN-UHFFFAOYSA-N
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Description

Fenthion oxon is the primary oxidative metabolite of the organophosphorus insecticide fenthion and is a compound of significant interest in toxicological and environmental research. Its main mechanism of action, like that of many organophosphates, is the potent inhibition of the enzyme acetylcholinesterase (AChE) . This inhibition disrupts nerve function, making the study of this compound critical for understanding the toxicity and environmental impact of its parent compound. Research into this compound is essential for tracking the environmental fate of fenthion, as the oxon analog is a key intermediate in its metabolic pathway and is frequently detected in environmental matrices . Analytical methods, particularly those using advanced techniques like UHPLC-MS/MS, often include this compound as a target analyte to monitor the complete degradation profile of fenthion in various crops and ecosystems . Furthermore, studying this oxon metabolite is vital for comprehensive risk assessment, as oxidative metabolites like this compound can exhibit different, and sometimes greater, toxicity compared to the parent insecticide . Consequently, this compound serves as a crucial reference standard in method development and validation for the simultaneous analysis of fenthion and its major metabolites in complex sample types.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZGJAHNMGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041974
Record name Fenthion oxon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-12-1
Record name Fenoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fenthion oxon mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Fenthion Oxon

Abstract

Fenthion, an organothiophosphate insecticide, poses significant neurotoxic risk not through its native form, but via metabolic bioactivation into highly potent derivatives.[1] This technical guide provides a comprehensive analysis of the core mechanism of action of its principal active metabolite, this compound. We will dissect the metabolic pathway leading to its formation, the molecular interactions governing the irreversible inhibition of acetylcholinesterase (AChE), and the subsequent cascade of physiological events culminating in cholinergic crisis. This document synthesizes foundational knowledge with field-proven experimental methodologies, offering researchers a detailed framework for understanding and investigating organophosphate toxicology.

Introduction: The Bioactivation Imperative

Fenthion belongs to the organothiophosphate class of pesticides, compounds characterized by a phosphorothioate (P=S) group.[1][2] In its parent form, fenthion is a relatively weak inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Its toxicity is almost entirely dependent on in vivo metabolic processes, primarily within the liver, that transform it into more potent and hazardous metabolites.[1][3]

The primary bioactivation pathway involves two key oxidative steps:

  • Desulfuration: The conversion of the P=S group to a phosphate (P=O) group, yielding this compound. This is the pivotal step that dramatically increases the electrophilicity of the phosphorus atom, priming it for interaction with the AChE active site.[1]

  • Sulfoxidation: The oxidation of the thioether group on the phenyl ring to form a sulfoxide and, subsequently, a sulfone.[1]

These reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes, produce a suite of metabolites, including this compound, fenthion sulfoxide, and this compound sulfone.[1][4] The "oxon" metabolites are the most potent AChE inhibitors and are the primary agents of toxicity.[1][5] This guide will focus on the mechanism of this compound as the archetypal active metabolite.

Metabolic_Activation_of_Fenthion cluster_cyp CYP450 Enzymes (Liver) Fenthion Fenthion (P=S) Desulfuration Desulfuration (Oxidation) Fenthion->Desulfuration Bioactivation Sulfoxidation1 Sulfoxidation Fenthion->Sulfoxidation1 Fenthion_Oxon This compound (P=O) (Potent AChE Inhibitor) Sulfoxidation2 Sulfoxidation Fenthion_Oxon->Sulfoxidation2 Fenthion_Sulfoxide Fenthion Sulfoxide Desulfuration2 Desulfuration Fenthion_Sulfoxide->Desulfuration2 Fenthion_Oxon_Sulfoxide This compound Sulfoxide (Potent AChE Inhibitor) Desulfuration->Fenthion_Oxon Sulfoxidation1->Fenthion_Sulfoxide Sulfoxidation2->Fenthion_Oxon_Sulfoxide Desulfuration2->Fenthion_Oxon_Sulfoxide

Caption: Metabolic bioactivation pathway of Fenthion.

Core Mechanism: Irreversible Inhibition of Acetylcholinesterase

The acute toxicity of this compound is a direct consequence of its interaction with acetylcholinesterase (AChE).[5][6]

Normal Synaptic Function: In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetate. This enzymatic degradation terminates the signal, allowing the synapse to reset for subsequent transmissions.[6][7]

Inhibition by this compound: this compound functions as a substrate analogue, fitting into the active site of AChE. The mechanism of inhibition proceeds as follows:

  • Binding: The this compound molecule enters the active site of AChE.

  • Phosphorylation: The highly electrophilic phosphorus atom of the oxon's phosphate group is attacked by the nucleophilic hydroxyl group of the serine residue (Ser-203) in the enzyme's active site.[8][9]

  • Covalent Adduct Formation: This reaction forms a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[10] A leaving group, 3-methyl-4-(methylsulfanyl)phenol, is released.

  • Enzyme Inactivation: The resulting phosphorylated enzyme is extremely stable. The dephosphorylation (hydrolysis) process is exceptionally slow, occurring on the order of hours to days.[10] This renders the enzyme non-functional, an effect often termed "irreversible inhibition."[10]

The kinetics of this inhibition are often described by the bimolecular rate constant (kᵢ), which reflects the potency of the inhibitor.[8][9] However, recent studies suggest that the kinetics of organophosphate inhibition can be complex and concentration-dependent, deviating from a simple straightforward model under certain conditions.[8][9]

AChE_Inhibition Ser203 Serine-203 Residue (—OH) Phosphorylated_Enzyme Phosphorylated AChE (Inactive) Fenthion_Oxon This compound (P=O) Fenthion_Oxon->Ser203 Covalent Bonding (Phosphorylation) Leaving_Group Leaving Group (3-methyl-4-(methylsulfanyl)phenol) Fenthion_Oxon->Leaving_Group Release Phosphorylated_Enzyme->Ser203 Very Slow Hydrolysis (Hours to Days)

Caption: Phosphorylation of the AChE active site by this compound.

Pathophysiology: The Onset of Cholinergic Crisis

The functional consequence of widespread AChE inhibition is the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1][6] This excess ACh leads to persistent and excessive stimulation of its receptors—muscarinic and nicotinic—triggering a life-threatening toxidrome known as a cholinergic crisis.[11][12][13]

The symptoms of cholinergic crisis are a direct manifestation of receptor overstimulation and can be categorized as follows:

  • Muscarinic Effects: Often recalled by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, Miosis) or DUMBELS (Diarrhea, Urination, Miosis, Bradycardia/Bronchospasm, Emesis, Lacrimation, Salivation).[11][12] These reflect overactivity of the parasympathetic nervous system.

  • Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction initially causes muscle fasciculations (twitching), which progresses to muscle weakness and eventually flaccid paralysis.[12][13] Paralysis of the respiratory muscles is a primary cause of mortality.[12][13]

  • Central Nervous System (CNS) Effects: The accumulation of ACh in the brain can lead to a range of symptoms including anxiety, confusion, ataxia, slurred speech, seizures, and coma.[13] Respiratory depression originating from the CNS further contributes to respiratory failure.[6]

Cholinergic_Crisis_Pathway A This compound Administration B AChE Inhibition A->B C ↑ Acetylcholine (ACh) in Synaptic Cleft B->C D Cholinergic Receptor Overstimulation C->D E Muscarinic Receptors D->E F Nicotinic Receptors D->F G CNS Receptors D->G H SLUDGEM Symptoms (Salivation, Lacrimation, etc.) E->H I Muscle Fasciculations, Weakness, Paralysis F->I J Seizures, Coma, Respiratory Depression G->J K CHOLINERGIC CRISIS H->K I->K J->K

Caption: Pathophysiological cascade from AChE inhibition to cholinergic crisis.

Quantitative Analysis of Inhibitory Potency

The various metabolites of fenthion exhibit markedly different potencies against AChE. The transformation from the parent compound (P=S) to the oxon form (P=O) and subsequent sulfoxidation significantly enhances inhibitory activity.

CompoundRelative Potency against AChENotes
FenthionLowThe parent compound is a poor inhibitor and requires metabolic activation.[1]
Fenthion SulfoxideLowSulfoxidation alone, without desulfuration to the oxon, does not confer significant anti-AChE properties.[5][14]
This compoundHighThe primary active metabolite, significantly more potent than fenthion.[1][5]
This compound SulfoxideVery HighOften one of the most potent metabolites. Studies show stereoselective inhibition, with the (R)-(+)-enantiomer being a potent inhibitor.[14][15]
This compound SulfoneVery HighConsidered to be approximately eight times more acutely toxic than fenthion itself.[16]

Note: Relative potency is a generalized summary from toxicological literature. Specific IC₅₀ values can vary based on the enzyme source (e.g., human vs. eel) and assay conditions.[14]

Experimental Protocols

In Vitro Assessment: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for quantifying AChE activity and inhibition in vitro. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified by measuring absorbance at 412 nm.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]

    • AChE Solution: Prepare a stock solution of purified AChE (e.g., from human recombinant sources or electric eel) in the assay buffer to a working concentration (e.g., 0.1-0.25 U/mL).[17]

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[17][18]

    • ATCI Substrate Solution: Prepare a 10-15 mM stock solution of ATCI in deionized water. This should be prepared fresh.[17][18]

    • Inhibitor (this compound) Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (<1%) to prevent interference.[18]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate this compound dilution to the test wells.

    • Add 25 µL of buffer/solvent to the "No Inhibitor Control" wells.

    • Add 25 µL of the AChE solution to all test and control wells.

    • Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[17]

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[18]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.[18]

    • Take kinetic readings every minute for 10-15 minutes.[17][18]

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[17]

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] x 100[17][18]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, AChE, DTNB, ATCI) C Add AChE, Buffer, & this compound A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate (15 min) C->D E Add DTNB & ATCI (Initiate Reaction) D->E F Measure Absorbance (412 nm) Kinetically E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Determine % Inhibition & IC50 Value G->H

Caption: Experimental workflow for the in vitro AChE inhibition assay.

In Vivo Assessment of Cholinergic Function

While in vitro assays are crucial for mechanistic studies, in vivo techniques are necessary to understand the toxicodynamics in a whole organism.

  • Microdialysis: This technique involves implanting a small probe into a specific brain region (e.g., the striatum or hippocampus) of a live animal.[19][20] The probe is perfused with a physiological solution, allowing for the collection of neurotransmitters from the extracellular fluid. The collected dialysate can then be analyzed for ACh levels using highly sensitive methods like high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[19][20] This method is invaluable for measuring real-time changes in tonic ACh levels following exposure to a compound like fenthion.[19]

  • Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used in both animal models and human subjects to quantify neurotransmitter systems.[19][21] By using specific radiolabeled tracers that bind to AChE, PET can be used to measure the activity and occupancy of the enzyme in the brain in vivo, providing a powerful tool for studying the effects of inhibitors.[19]

Conclusion

The mechanism of action of this compound is a classic example of toxicology driven by metabolic bioactivation. The conversion of the parent fenthion molecule to its oxon derivative creates a highly potent, irreversible inhibitor of acetylcholinesterase. This inhibition disrupts the delicate balance of cholinergic neurotransmission, leading to a cascade of overstimulation that manifests as a severe and life-threatening cholinergic crisis. A thorough understanding of this molecular mechanism, supported by robust in vitro and in vivo experimental protocols, is fundamental for professionals in toxicology, pharmacology, and drug development engaged in assessing the risks of organophosphates and designing effective countermeasures.

References

  • BenchChem. (n.d.). Cholinesterase Inhibition by this compound Sulfone: A Technical Guide.
  • Hopper, D. W., et al. (2008). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology.
  • Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry.
  • Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology.
  • Hopper, D. W., et al. (2008). Concentration-Dependent Kinetics of Acetylcholinesterase Inhibition by the Organophosphate Paraoxon. Toxicological Sciences.
  • Medicover Hospitals. (n.d.). Cholinergic Crisis: Causes, Symptoms and Management.
  • MD Searchlight. (n.d.). Cholinergic Crisis.
  • O'Connor, N., & Ganti, L. (2025). Cholinergic Crisis. StatPearls.
  • mama health. (n.d.). Cholinergic Crisis Symptoms: Signs, Treatment & Antidote.
  • RCEMLearning. (n.d.). Cholinergic Crisis.
  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences.
  • Padilla, S., et al. (2021). Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats. Toxicological Sciences.
  • National Center for Biotechnology Information. (n.d.). Fenthion. PubChem.
  • Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies.
  • National Center for Biotechnology Information. (n.d.). Fenthion. PubChem Compound Database.
  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Chemical Research in Toxicology.
  • Beyond Pesticides. (n.d.). Fenthion ChemicalWatch Factsheet.
  • Kamihata, M., et al. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One.
  • LGC Standards. (n.d.). Fenthion - Friend or Foe? | Toxicity.
  • Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed.
  • Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate.
  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Biomolecules.
  • BenchChem. (n.d.). Cholinesterase Inhibition by Fenitrothion and its Oxon Form: A Technical Guide.

Sources

An In-depth Technical Guide to the Synthesis of Fenthion Oxon from Fenthion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fenthion, a widely utilized organothiophosphate insecticide, undergoes metabolic activation in vivo to its more potent acetylcholinesterase (AChE) inhibitor, fenthion oxon. This transformation, known as oxidative desulfuration, involves the conversion of the phosphorothioate (P=S) moiety to a phosphate (P=O) group. The synthesis of this compound and its derivatives is critical for toxicological research, the development of analytical standards, and for understanding its environmental persistence and metabolic fate. This guide provides a comprehensive overview of the synthetic pathway, detailing the chemical principles, a robust experimental protocol, and methods for analytical verification.

Introduction: The Toxicological Significance of Fenthion Bioactivation

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily manifested after metabolic bioactivation within organisms.[1] The key transformation is the oxidation of the electron-rich sulfur atom of the P=S double bond to an oxygen atom, yielding the corresponding "oxon" analog.[2] This conversion dramatically increases the electrophilicity of the phosphorus atom, making this compound a much more potent phosphorylating agent of the serine hydroxyl group within the active site of AChE.[3]

The fenthion molecule presents a unique synthetic challenge as it contains a second oxidizable sulfur atom in its thioether side chain (-S-CH₃). Consequently, oxidation can lead to a variety of metabolites, including fenthion sulfoxide, fenthion sulfone, this compound, this compound sulfoxide, and this compound sulfone.[1][4] The toxicity of these metabolites tends to increase with the degree of oxidation.[1] Therefore, controlling the selectivity of the oxidation is paramount in laboratory synthesis to isolate specific metabolites for study.

The Chemistry of Oxidative Desulfuration

The core chemical transformation is the conversion of the thionophosphoryl (P=S) group to the oxonophosphoryl (P=O) group. This process is a classic example of oxidative desulfuration. From a mechanistic standpoint, the sulfur atom of the P=S bond is more nucleophilic than the oxygen atom in a P=O bond and is susceptible to attack by electrophilic oxidizing agents.

Challenges in Selective Synthesis: The primary challenge in synthesizing this compound is the presence of the 4-(methylthio)phenyl group. The thioether sulfur is also highly susceptible to oxidation, typically yielding a sulfoxide and subsequently a sulfone. The relative reactivity of the phosphorothioate versus the thioether depends heavily on the chosen oxidant and reaction conditions.

  • Strong Oxidants (e.g., KMnO₄): Reagents like potassium permanganate are powerful and generally unselective, leading to the oxidation of both the P=S group and the thioether, often directly to the sulfone, yielding this compound sulfone.[5]

  • Peroxy Acids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a versatile oxidant. Its selectivity can be controlled. With careful stoichiometry (approx. 1 equivalent), m-CPBA preferentially oxidizes the more nucleophilic thioether to a sulfoxide.[5] Using an excess of m-CPBA or more forcing conditions can subsequently oxidize the P=S group.

Given the difficulty in achieving selective, single-step oxidation of the P=S group in the presence of the thioether, a reliable and logical approach is a two-step process:

  • Selective Sulfoxidation: Oxidation of fenthion to fenthion sulfoxide.

  • Oxidative Desulfuration: Conversion of fenthion sulfoxide to this compound sulfoxide.

This step-wise approach provides better control and allows for the isolation of a specific, highly toxic metabolite for further study, as supported by the literature.[6]

Experimental Protocol: Synthesis of this compound Sulfoxide

This protocol details a two-step synthesis adapted from established procedures for the oxidation of fenthion.[5][6] The first step focuses on the selective formation of fenthion sulfoxide, which is then converted to the target this compound sulfoxide.

Step 1: Synthesis of Fenthion Sulfoxide

Materials:

  • Fenthion (Starting Material)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve fenthion (1.0 equivalent) in anhydrous dichloromethane.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the stirred fenthion solution at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude fenthion sulfoxide by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Step 2: Synthesis of this compound Sulfoxide

Materials:

  • Fenthion Sulfoxide (from Step 1)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the purified fenthion sulfoxide (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Slowly add a solution of m-CPBA (1.5-2.0 equivalents) in dichloromethane. The use of a greater excess of the oxidant is required for the less reactive P=S bond.

  • The reaction may require gentle heating (e.g., 40 °C) or a longer reaction time. Monitor the progress carefully by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Step 1 (wash with NaHCO₃ solution, dry with Na₂SO₄).

  • Concentrate the organic layer under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary to yield pure this compound sulfoxide.

Data Presentation & Characterization

The successful synthesis of the target compound must be verified through rigorous analytical techniques.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State (Expected)
FenthionC₁₀H₁₅O₃PS₂278.33Colorless to yellow-brown liquid
Fenthion SulfoxideC₁₀H₁₅O₄PS₂294.33Yellow oil[5]
This compoundC₁₀H₁₅O₄PS262.26-
This compound Sulfoxide C₁₀H₁₅O₅PS 310.26 -

Analytical Methods:

  • Chromatography: Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress. For final product analysis and purification, High-Performance Liquid Chromatography (HPLC) is suitable.

  • Mass Spectrometry (MS): Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive method for identifying fenthion and its various metabolites.[1] It provides accurate mass data for confirmation of the molecular formula and fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of the synthesized product. The conversion of the P=S to P=O group results in a characteristic upfield shift in the ³¹P NMR spectrum.

Visualizing the Pathway and Workflow

Synthesis Pathway Diagram

Synthesis_Pathway Fenthion Fenthion (P=S, -S-) Sulfoxide Fenthion Sulfoxide (P=S, -S(O)-) Fenthion->Sulfoxide m-CPBA (1.1 eq) DCM, RT OxonSulfoxide This compound Sulfoxide (P=O, -S(O)-) Sulfoxide->OxonSulfoxide m-CPBA (>1.5 eq) DCM, ΔT

Caption: Reaction scheme for the two-step synthesis of this compound Sulfoxide.

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: Sulfoxidation cluster_step2 Step 2: Oxidative Desulfuration S1_Dissolve Dissolve Fenthion in DCM S1_Add Add m-CPBA Solution S1_Dissolve->S1_Add S1_React React (2-3h, RT) Monitor by TLC S1_Add->S1_React S1_Workup Aqueous Workup (NaHCO3 wash) S1_React->S1_Workup S1_Purify Dry & Concentrate, Column Chromatography S1_Workup->S1_Purify S1_Product Fenthion Sulfoxide S1_Purify->S1_Product S2_Dissolve Dissolve Sulfoxide in DCM S1_Product->S2_Dissolve Use as starting material S2_Add Add Excess m-CPBA S2_Dissolve->S2_Add S2_React React (Heat) Monitor by TLC/LC-MS S2_Add->S2_React S2_Workup Aqueous Workup (NaHCO3 wash) S2_React->S2_Workup S2_Purify Dry, Concentrate, Purify if needed S2_Workup->S2_Purify S2_Product This compound Sulfoxide S2_Purify->S2_Product

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • BenchChem. (2025). Synthesis of this compound Sulfone: A Technical Guide.
  • Gadepalli, R. S. V. S., Rimoldi, J. M., Fronczek, F. R., Nillos, M., Gan, J., Deng, X., Rodriguez-Fuentes, G., & Schlenk, D. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 235–242. [Link]

  • FAO Panel of Experts on Pesticide Residues in Food and the Environment. (1984). fenthion (039).
  • Wikipedia. (n.d.). Organothiophosphate. [Link]

  • Request PDF. (2025). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: Effect of sulfur chirality on acetylcholinesterase activity.[Link]

  • Kim, H. Y., Kim, H. J., Lee, H. R., Lee, J. H., Choi, J. H., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 9(4), 517. [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathway of Fenthion Oxon in Mammals

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects through metabolic activation to highly potent anticholinesterase agents. The primary active metabolite, this compound, undergoes a complex series of biotransformations in mammals, dictating the ultimate toxicity and detoxification of the parent compound. This technical guide provides a comprehensive analysis of the this compound metabolic pathway for researchers, toxicologists, and drug development professionals. We will explore the enzymatic systems responsible for its formation and subsequent detoxification, detail the chemical transformations, and discuss the toxicological implications of each metabolite. Furthermore, this guide presents a robust experimental protocol for studying these pathways in vitro and summarizes key toxicological data to provide a holistic view of this compound's fate in mammalian systems.

Introduction: The Bioactivation Imperative

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the enzyme critical for terminating nerve impulses in the cholinergic system.[1] Its toxicity is almost entirely dependent on its metabolic conversion to the corresponding oxygen analog, or "oxon," form.[2][3] This bioactivation is a critical first step in the cascade of toxicity and is primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily in the liver.[1][4]

The key transformation involves oxidative desulfuration, where the thione sulfur (P=S) of fenthion is replaced by an oxygen atom (P=O) to form this compound.[1] This conversion dramatically increases the electrophilicity of the phosphorus atom, transforming the compound into a potent inhibitor that can irreversibly phosphorylate the serine hydroxyl group in the active site of AChE.[1] Understanding the subsequent metabolic fate of this compound is paramount to assessing the duration of toxicity and the organism's capacity for detoxification.

The Metabolic Crossroads of this compound

Once formed, this compound stands at a metabolic crossroads, subject to competing pathways of further activation and detoxification. These pathways are primarily catalyzed by Phase I and Phase II metabolic enzymes.

Phase I Metabolism: A Double-Edged Sword

Phase I reactions, predominantly oxidations, can paradoxically lead to both more potent toxicants and intermediates primed for detoxification.

2.1.1. Sulfoxidation: The Path to Potentiation The thioether group on the phenyl ring of fenthion and this compound is susceptible to oxidation.[1] This process, known as sulfoxidation, is catalyzed by both CYP enzymes and Flavin-Containing Monooxygenases (FMOs).[4][5]

  • This compound → this compound Sulfoxide → this compound Sulfone: This sequential oxidation creates metabolites that are often significantly more toxic than this compound itself.[6] The addition of oxygen atoms increases the molecule's polarity and can enhance its inhibitory potency against AChE.[6][7] In humans, CYP enzymes, particularly from the CYP2C family, are suggested to be highly efficient in sulfoxidation, while FMOs (FMO3 and FMO5) may contribute at higher fenthion concentrations.[4]

2.1.2. Hydrolysis: The Primary Detoxification Route The most critical detoxification pathway for this compound is the hydrolytic cleavage of the phosphate ester bond. This reaction is primarily catalyzed by A-esterases, most notably Paraoxonase 1 (PON1).[8][9]

  • PON1-Mediated Hydrolysis: PON1 is a calcium-dependent enzyme found in the liver and plasma that hydrolyzes a variety of organophosphate oxons.[10][11] This enzymatic action breaks down this compound and its sulfoxidized derivatives into less harmful, water-soluble phenols and dialkyl phosphates, which can be readily excreted.[8][12] The efficiency of PON1 varies between species and among individuals due to genetic polymorphisms, which can influence susceptibility to fenthion toxicity.[9][13]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to further increase water solubility and facilitate elimination.

  • Glutathione S-Transferases (GSTs): GSTs are a critical family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds.[14][15] While the direct role of GSTs on this compound itself is less characterized than for other organophosphates, they are known to be involved in the detoxification of organophosphate pesticides.[16][17] They likely act on the primary metabolites or the parent compound, facilitating their removal from the body.

The interplay between these pathways is visually summarized in the metabolic map below.

Fenthion_Metabolism cluster_activation Bioactivation & Potentiation cluster_detox Detoxification Fenthion Fenthion (P=S) Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide CYPs, FMOs Sulfoxidation Fenthion_Oxon This compound (P=O) Fenthion->Fenthion_Oxon CYPs (1A2, 2B6, 2C) Oxidative Desulfuration (Activation) Fenthion_Sulfoxide->Fenthion Aldehyde Oxidase (AO) Reduction Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone CYPs, FMOs Sulfoxidation Fenthion_Oxon_Sulfoxide This compound Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide CYPs Oxidative Desulfuration (Activation) Fenthion_Oxon_Sulfone This compound Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone CYPs Oxidative Desulfuration (Activation) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide CYPs, FMOs Sulfoxidation (Potentiation) Hydrolysis_Products Hydrolyzed Metabolites (e.g., Phenols) Fenthion_Oxon->Hydrolysis_Products PON1, Other Esterases (Detoxification) Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone CYPs, FMOs Sulfoxidation (Potentiation) Fenthion_Oxon_Sulfoxide->Hydrolysis_Products PON1, Other Esterases (Detoxification) Fenthion_Oxon_Sulfone->Hydrolysis_Products PON1, Other Esterases (Detoxification) Conjugated_Products GSH Conjugates Hydrolysis_Products->Conjugated_Products GSTs, UGTs, etc.

Figure 1: Metabolic pathway of fenthion in mammals.

Quantitative Toxicity of Fenthion and Its Metabolites

The metabolic transformations of fenthion directly correlate with significant changes in acute toxicity. The oxon and sulfoxidized oxon metabolites are considerably more toxic than the parent compound, as illustrated by their lower LD₅₀ values in male rats.

CompoundAcute Oral LD₅₀ (Male Rats)Primary Role
Fenthion220 mg/kg[6]Parent Compound (Pro-insecticide)
This compoundData not consistently reported, but known to be more toxic than fenthionActive Metabolite (AChE Inhibitor)
Fenthion SulfoxideData not specifiedIntermediate Metabolite
Fenthion SulfoneData not specifiedIntermediate Metabolite
This compound Sulfoxide30 mg/kg[6]Potentiated Metabolite (Potent AChE Inhibitor)
This compound Sulfone50 mg/kg[6]Potentiated Metabolite (Potent AChE Inhibitor)

Table 1: Acute Toxicity of Fenthion and its Major Oxidative Metabolites.

Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes

To investigate the metabolic fate of this compound, an in vitro assay using human liver microsomes (HLMs) is a standard and effective approach.[18] HLMs contain a rich complement of Phase I enzymes, particularly CYPs and FMOs.[4][18]

Causality Behind Experimental Choices:
  • Enzyme Source (HLMs): Chosen because the liver is the primary site of xenobiotic metabolism, and microsomes are enriched with the key oxidative enzymes (CYPs, FMOs) responsible for this compound's transformation.[4][19][20]

  • Cofactor (NADPH): NADPH is an essential cofactor, providing the reducing equivalents required for the catalytic activity of CYP enzymes and FMOs.[5][21] Its inclusion initiates the metabolic reactions.

  • Reaction Termination (Acetonitrile): Cold acetonitrile is used to abruptly stop the enzymatic reactions by precipitating proteins and simultaneously serves as an extraction solvent for the analytes.[22]

  • Analysis (LC-MS/MS): Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this analysis. It provides the necessary sensitivity and selectivity to separate and quantify the parent compound and its various metabolites from a complex biological matrix.[2][6][23]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (or a 10 mM NADPH stock solution in buffer).

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube on ice, add the following in order:

      • Phosphate buffer (to final volume).

      • HLMs (to a final concentration of 0.5-1.0 mg/mL).

      • This compound (spiked from stock to a final concentration of 1-10 µM).

    • Prepare a negative control incubation without the NADPH cofactor.

  • Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen if concentration is needed, then reconstitute in a mobile phase-compatible solution.[22]

    • Analyze the samples via LC-MS/MS to identify and quantify the disappearance of this compound and the formation of its metabolites (e.g., this compound sulfoxide, this compound sulfone).

Figure 2: Workflow for an in vitro this compound metabolism assay.

Conclusion and Future Directions

The metabolic pathway of this compound is a complex interplay of bioactivation and detoxification reactions. The initial conversion of fenthion to this compound by CYP enzymes is the rate-limiting step for its toxicity.[4] Subsequently, this compound is subject to further oxidative potentiation to its sulfoxide and sulfone derivatives by CYPs and FMOs, or to detoxification via hydrolysis by PON1.[1][4][8] The balance between these pathways determines the net toxicological outcome. For researchers in drug development, understanding these pathways is crucial, as interactions with co-administered drugs could inhibit or induce key enzymes like CYPs, altering the toxicity profile of fenthion exposure.[24] Future research should focus on a more detailed characterization of the specific human CYP and GST isoforms involved and the impact of genetic polymorphisms on individual susceptibility.

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Environmental degradation pathways of fenthion oxon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Degradation Pathways of Fenthion Oxon

Authored by a Senior Application Scientist

Foreword: Understanding the Environmental Trajectory of Fenthion's Potent Metabolite

Fenthion, an organophosphate insecticide, has seen widespread use in agriculture and public health for the control of a broad spectrum of pests.[1] However, its environmental presence is complicated by its transformation into more toxic metabolites, chief among them being this compound.[2][3] This guide provides a detailed exploration of the environmental degradation pathways of this compound, a critical area of study for researchers, environmental scientists, and regulatory bodies. The transformation of the parent compound's phosphorothioate group (P=S) to the phosphate (P=O) of the oxon analog significantly increases its toxicity, making the study of its subsequent environmental fate and degradation paramount for accurate risk assessment.[1][3] this compound itself is subject to further degradation, leading to a cascade of sulfoxide and sulfone derivatives, which also exhibit considerable toxicity.[1][2]

This document delves into the primary abiotic and biotic mechanisms that govern the breakdown of this compound in the environment. We will examine the chemical causality behind hydrolysis and photolysis, explore the enzymatic processes of microbial metabolism, and outline the key factors that influence the kinetics of these degradation pathways. Furthermore, this guide provides robust, field-proven experimental protocols for the systematic study of these processes, ensuring a self-validating system for data generation and interpretation.

Section 1: The Genesis and Chemical Identity of this compound

This compound (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphate) is not typically applied directly to the environment. Instead, it is primarily formed through the oxidative metabolism of its parent compound, fenthion, in various environmental matrices, including soil, water, plants, and animals.[1][2] This conversion is a critical activation step, as this compound is a more potent inhibitor of the enzyme acetylcholinesterase, the target site for organophosphate insecticides.[4]

The major metabolites of fenthion, which are central to understanding its environmental impact, include this compound, fenthion sulfoxide, fenthion sulfone, and their corresponding oxon analogs: this compound sulfoxide and this compound sulfone.[1][2] Notably, the toxicity of these metabolites tends to increase as metabolism progresses, with this compound sulfoxide and this compound sulfone being considerably more toxic than the original fenthion compound.[1][2][3]

Section 2: Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the most significant abiotic pathways are hydrolysis and photolysis.[5]

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, this primarily involves the cleavage of the phosphate ester bond. The rate of hydrolysis is significantly influenced by the pH and temperature of the surrounding medium.[6][7]

Causality of Hydrolysis: The susceptibility of the P-O-Aryl bond in this compound to hydrolysis is a key factor in its environmental persistence. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom and leading to the cleavage of the ester linkage. This process is generally accelerated at higher temperatures, which provide the necessary activation energy for the reaction to proceed more rapidly.[7] In acidic or neutral conditions, the hydrolysis of this compound is considerably slower.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this is primarily driven by sunlight. This compound can be degraded through both direct and indirect photolysis in aquatic systems and in the atmosphere.[8][9]

Causality of Photolysis:

  • Direct Photolysis: This occurs when this compound directly absorbs photons of a specific wavelength, leading to an excited state and subsequent bond cleavage.

  • Indirect Photolysis: This process is mediated by other light-absorbing substances in the environment, such as dissolved organic matter or nitrate ions, which generate reactive species like hydroxyl radicals (•OH).[9] These highly reactive radicals can then attack and degrade the this compound molecule. In the atmosphere, vapor-phase fenthion reacts rapidly with photochemically produced hydroxyl radicals, with a half-life of approximately 5 hours.[8][10]

The overall degradation pathway for fenthion and its subsequent metabolites, including this compound, is a multi-step process involving oxidation and hydrolysis.

G Fenthion Fenthion (P=S, -SCH3) FenthionOxon This compound (P=O, -SCH3) Fenthion->FenthionOxon Oxidation (P=S → P=O) FenthionSulfoxide Fenthion Sulfoxide (P=S, -S(O)CH3) Fenthion->FenthionSulfoxide Oxidation (-SCH3 → -S(O)CH3) FenthionOxonSulfoxide This compound Sulfoxide (P=O, -S(O)CH3) FenthionOxon->FenthionOxonSulfoxide Oxidation (-SCH3 → -S(O)CH3) HydrolysisProducts Hydrolysis Products (e.g., Phenols) FenthionOxon->HydrolysisProducts Hydrolysis FenthionSulfone Fenthion Sulfone (P=S, -S(O2)CH3) FenthionSulfoxide->FenthionSulfone Oxidation (-S(O)CH3 → -S(O2)CH3) FenthionSulfoxide->FenthionOxonSulfoxide Oxidation (P=S → P=O) FenthionOxonSulfone This compound Sulfone (P=O, -S(O2)CH3) FenthionSulfone->FenthionOxonSulfone Oxidation (P=S → P=O) FenthionOxonSulfoxide->FenthionOxonSulfone Oxidation (-S(O)CH3 → -S(O2)CH3) FenthionOxonSulfoxide->HydrolysisProducts Hydrolysis FenthionOxonSulfone->HydrolysisProducts Hydrolysis G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Prep Homogenized Sample (e.g., Soil, Water) Spike Spike with This compound Prep->Spike Incubate Incubate under Controlled Conditions Spike->Incubate QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Incubate->QuEChERS Centrifuge1 Centrifuge QuEChERS->Centrifuge1 dSPE Dispersive SPE Cleanup (d-SPE) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Analysis UHPLC-MS/MS Analysis Centrifuge2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental Workflow for this compound Degradation Study.

Protocol 1: Abiotic Degradation Study (Hydrolysis)

Objective: To determine the hydrolysis rate of this compound at different pH values.

Materials:

  • This compound analytical standard

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Amber glass vials with Teflon-lined caps

  • Incubator/water bath

  • Acetonitrile (HPLC grade)

  • UHPLC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In triplicate for each pH level, add a small aliquot of the stock solution to amber glass vials containing the respective sterile buffer solutions to achieve a final concentration of 1 mg/L.

  • Prepare a set of control samples with buffer only.

  • Seal the vials and place them in a constant temperature incubator (e.g., 25°C) in the dark.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one vial from each pH set.

  • Immediately quench any further reaction by adding an equal volume of acetonitrile.

  • Analyze the samples using a validated UHPLC-MS/MS method to determine the remaining concentration of this compound.

  • Calculate the rate constant and half-life for each pH condition using first-order kinetics.

Protocol 2: Biotic Degradation Study in Soil

Objective: To determine the rate of microbial degradation of this compound in a representative soil type.

Materials:

  • Freshly collected and sieved soil

  • This compound analytical standard

  • Sterile water

  • Autoclave

  • Incubation flasks

  • QuEChERS extraction kits

Procedure:

  • Characterize the soil (pH, organic matter content, texture).

  • Prepare two batches of soil: one non-sterile and one sterilized by autoclaving (this will serve as the abiotic control).

  • Adjust the moisture content of both soil batches to 60% of water holding capacity.

  • Treat the soil samples with a solution of this compound to achieve a final concentration of 1 mg/kg.

  • Place the treated soils in incubation flasks, in triplicate for each batch.

  • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil subsamples from each flask.

  • Extract this compound and its metabolites from the soil samples using the QuEChERS method. [2][3]9. Analyze the extracts by UHPLC-MS/MS.

  • Determine the dissipation half-life in both sterile and non-sterile soil to isolate the contribution of microbial degradation.

Protocol 3: Analytical Quantification by UHPLC-MS/MS

Objective: To accurately quantify this compound and its major metabolites in environmental samples.

Sample Preparation (QuEChERS): [2][3]1. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. 2. Add acetonitrile and QuEChERS salts (e.g., citrate-buffered). 3. Shake vigorously for 1 minute. 4. Centrifuge to separate the acetonitrile layer. 5. Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing sorbents like MgSO₄, PSA, and C18 to remove interferences. 6. Vortex and centrifuge again. 7. The final extract is ready for UHPLC-MS/MS analysis.

Instrumental Parameters: [3]* UHPLC System: Agilent 1290 Infinity LC or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode.

Justification for Method Selection: The combination of QuEChERS for sample preparation and UHPLC-MS/MS for analysis provides a highly sensitive, selective, and efficient method for determining this compound and its metabolites in complex matrices. [3]The use of matrix-matched calibration is crucial to compensate for signal suppression or enhancement effects and ensure accurate quantification. [2]

Conclusion: Implications for Environmental Risk Assessment

The environmental degradation of this compound is a complex process governed by a combination of abiotic and biotic factors. The transformation from the parent compound, fenthion, results in a more toxic metabolite, and subsequent degradation can also lead to the formation of other persistent and toxic compounds like this compound sulfoxide and sulfone. A thorough understanding of these degradation pathways and their kinetics is essential for conducting accurate environmental risk assessments and establishing appropriate regulatory guidelines. Future research should focus on identifying the specific microbial species and enzymes responsible for degradation, as well as the long-term effects of the mixture of fenthion and its metabolites on non-target organisms and ecosystem health.

References

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938. [Link]

  • Xie, Y., et al. (2024). Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography. Occupational Health and Emergency Rescue, 42(5), 660-665. [Link]

  • FAO. (1984). Fenthion. Pesticide residues in food - 1983. [Link]

  • Sofyanita, M. M., & Octaria, Z. (2018). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. ResearchGate. [Link]

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  • AERU. (n.d.). This compound. University of Hertfordshire. [Link]

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Cholinesterase Inhibition by Fenthion Oxon: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fenthion, a widely utilized organothiophosphate insecticide, exerts its neurotoxic effects through the metabolic activation to its oxygen analog, fenthion oxon. This potent metabolite is an irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's inhibitory action on cholinesterase. It details the bioactivation pathway of fenthion, the kinetics of irreversible inhibition, and the subsequent phenomena of aging and spontaneous reactivation. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of inhibitory potency and kinetic parameters, designed for researchers, scientists, and drug development professionals. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions between this compound and its biological target.

Introduction: From a Pro-insecticide to a Potent Neurotoxin

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase (AChE).[1] Its toxicity is primarily a consequence of in vivo metabolic activation, a process that transforms the parent compound into a far more potent inhibitor.[1] This bioactivation is a critical concept in the toxicology of organothiophosphate insecticides.

Metabolic Activation of Fenthion to this compound

The metabolic conversion of fenthion to this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][1] This two-step process involves:

  • Desulfuration: The phosphorothioate (P=S) group of fenthion is oxidized to a phosphate (P=O) group, yielding this compound. This is the pivotal bioactivation step, as it significantly increases the electrophilicity of the phosphorus atom.[2][1]

  • Sulfoxidation: Concurrently, the thioether group on the phenyl ring can be oxidized to form a sulfoxide and subsequently a sulfone.[2][1] This results in metabolites such as this compound sulfoxide and this compound sulfone.

The "oxon" forms are markedly more potent AChE inhibitors than their thiono (P=S) counterparts.[2][3] This guide will focus on the inhibitory action of this compound, the direct product of desulfuration.

Fenthion_Metabolic_Activation Fenthion Fenthion (P=S) Fenthion_Oxon This compound (P=O) Fenthion->Fenthion_Oxon Desulfuration (CYP450) Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Sulfoxidation (CYP450) Fenthion_Oxon_Sulfoxide This compound Sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Sulfoxidation Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Sulfoxidation Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration Fenthion_Oxon_Sulfone This compound Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Sulfoxidation

Fenthion Metabolic Activation Pathway

Mechanism of Acetylcholinesterase Inhibition

The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.[4] this compound disrupts this process through irreversible inhibition of AChE.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 angstroms deep.[4] It comprises two main subsites:

  • The Anionic Subsite: This site binds the positively charged quaternary amine of acetylcholine through cation-π interactions with aromatic amino acid residues, notably Tryptophan (Trp84).[4]

  • The Esteratic Subsite: This is the site of catalysis and contains the catalytic triad, composed of three amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334).[4][5][6]

Irreversible Phosphorylation of the Catalytic Serine

The increased electrophilicity of the phosphorus atom in this compound makes it a prime target for nucleophilic attack by the hydroxyl group of the catalytic Ser203 in the esteratic subsite of AChE. This results in the formation of a stable, covalent phosphoserine bond.[2] The leaving group, the 3-methyl-4-(methylthio)phenyl group, is displaced in this process.

This phosphorylation effectively renders the enzyme inactive, as the catalytic serine is no longer available to hydrolyze acetylcholine. The accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, resulting in the characteristic symptoms of organophosphate poisoning.

AChE_Inhibition_by_Fenthion_Oxon AChE AChE-Ser-OH (Active Enzyme) Inhibited_AChE AChE-Ser-O-P(O)(OCH3)2 (Phosphorylated Enzyme) Fenthion_Oxon This compound Fenthion_Oxon->Inhibited_AChE Nucleophilic Attack by Ser203 Leaving_Group Leaving Group Inhibited_AChE->Leaving_Group Displacement IC50_Determination_Workflow Prep_Reagents Prepare Reagents (AChE, this compound dilutions, ATCh, DTNB) Plate_Setup Set up 96-well Plate (Buffer, AChE, this compound) Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add ATCh/DTNB mixture) Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 412 nm over time) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis (Calculate rates, % inhibition) Kinetic_Read->Data_Analysis IC50_Calc Determine IC50 (Dose-response curve) Data_Analysis->IC50_Calc

Workflow for IC50 Determination
Determination of Kinetic Constants for Irreversible Inhibition

For an irreversible inhibitor like this compound, the bimolecular rate constant (k_i) is a more accurate measure of inhibitory potency than the IC50 value. This can be determined by measuring the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

  • Experimental Setup: The experimental setup is similar to the IC50 determination. The key difference is that the enzyme and inhibitor are pre-incubated for varying lengths of time before initiating the reaction with the substrate.

  • Data Collection: At each pre-incubation time point, the residual enzyme activity is measured.

  • Data Analysis: A plot of the natural logarithm of the percentage of remaining activity versus the pre-incubation time will yield a straight line with a slope equal to -k_obs. By determining k_obs at several inhibitor concentrations and plotting k_obs versus the inhibitor concentration, the second-order rate constant of inhibition (k_i) can be determined from the slope of this line.

Aging and Spontaneous Reactivation

The phosphorylated AChE adduct formed by this compound is not necessarily permanent. It can undergo two competing processes: aging and spontaneous reactivation.

  • Aging: This is a process where the phosphorylated enzyme undergoes a conformational change or dealkylation, resulting in a more stable, permanently inactive form that is resistant to reactivation by oximes. [7][8]The half-life of aging for organophosphate-inhibited AChE can vary from minutes to hours. [9][10][11]* Spontaneous Reactivation: This is the slow, spontaneous hydrolysis of the phosphoserine bond, which restores the activity of the enzyme. [4][12]The rate of spontaneous reactivation is generally low for most organophosphates.

The balance between aging and spontaneous reactivation is crucial in determining the overall duration of toxicity.

Conclusion

This compound represents a classic example of a bioactivated organophosphate insecticide that exerts its toxicity through the irreversible inhibition of acetylcholinesterase. Understanding the molecular mechanism of this inhibition, including the kinetics of the interaction and the subsequent processes of aging and reactivation, is fundamental for the development of effective antidotes and for assessing the risks associated with fenthion exposure. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the inhibitory potency of this compound and other related compounds, thereby contributing to the advancement of neurotoxicology and drug development.

References

  • Miyazawa, M., et al. (1993). Spontaneous reactivation of fenitro-oxon-inhibited plasma cholinesterase in various mammals. The Journal of Toxicological Sciences, 18(2), 95-101. [Link]

  • Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 235–242. [Link]

  • Gadepalli, R. S. V. S., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 235-42. [Link]

  • Chen, J., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental Science & Technology, 57(49), 20521–20531. [Link]

  • Tahara, D., et al. (2013). The behaviour and cholinesterase inhibitory activity of fenthion and its products by light and chlorination. Journal of Water and Health, 11(4), 654-662. [Link]

  • Chen, J., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. Environmental science & technology, 57(49), 20521–20531. [Link]

  • Zhuang, C., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences, 1374(1), 108–117. [Link]

  • Sun, M., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. International Journal of Molecular Sciences, 24(18), 14309. [Link]

  • Krejcir, E. D., & Kuca, K. (2014). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Toxicology, 324, 127-133. [Link]

  • Li, Y., et al. (2018). Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study. Physical Chemistry Chemical Physics, 20(1), 359-368. [Link]

  • Zhuang, C., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences, 1374(1), 108-117. [Link]

  • Askar, K. A., et al. (2017). Spontaneous reactivation and aging kinetics of acetylcholinesterase inhibited by dichlorvos and diazinon. Journal of Biochemical and Molecular Toxicology, 31(5). [Link]

  • Li, H., et al. (2015). Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Toxicological Sciences, 148(2), 485–496. [Link]

  • Li, J. T., et al. (2002). Reactivation and aging of parathion- and paraoxon-inhibited human brain acetylcholinesterase in vitro. Chinese Journal of Pharmacology and Toxicology, 16(2), 143-146. [Link]

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Introduction: The Latent Threat of Metabolic Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Neurotoxicity of Fenthion Oxon and Its Metabolites

Fenthion is an organothiophosphate insecticide widely employed in agriculture and public health to control a broad spectrum of pests[1][2][3]. Like other organophosphates, its primary mode of action is the inhibition of cholinesterase enzymes, which are critical for regulating cholinergic signaling in the nervous system[1][4][5]. However, the parent fenthion compound is a relatively weak inhibitor[4]. The significant neurotoxic threat arises from its metabolic transformation within the organism into more potent, oxidized metabolites[4][5].

This technical guide provides a comprehensive analysis of the neurotoxicity of fenthion's primary active metabolite, this compound, and its subsequent sulfoxide and sulfone derivatives. We will dissect the metabolic bioactivation pathways, elucidate the primary and secondary mechanisms of neurotoxicity, detail established experimental protocols for assessing these effects, and present quantitative data to contextualize the toxic potential of these compounds. The focus remains on the causality behind the toxicity, providing researchers and drug development professionals with a foundational understanding of the structure-activity relationship and the critical role of metabolic processes in conferring the neurotoxic phenotype of fenthion exposure.

Metabolic Bioactivation: Unmasking the Potent Inhibitors

The transformation of fenthion from a weak pro-insecticide to a potent neurotoxicant is a multi-step process predominantly mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver[4][6]. This bioactivation involves two principal oxidative reactions: desulfuration and sulfoxidation.

A. Desulfuration: The P=S to P=O Conversion The initial and most critical step in fenthion's activation is the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O)[4][7]. This reaction converts fenthion into its oxygen analog, This compound (also referred to as fenoxon)[4][5]. This structural change dramatically increases the electrophilicity of the central phosphorus atom, rendering it a much more potent reactant for the serine hydroxyl group within the active site of cholinesterase enzymes[4].

B. Sulfoxidation: Enhancing Potency Concurrently or subsequently, the thioether group on the phenyl ring of fenthion and this compound undergoes oxidation to form sulfoxide and, ultimately, sulfone derivatives[4][7]. This results in a cascade of metabolites, including fenthion sulfoxide, fenthion sulfone, this compound sulfoxide, and this compound sulfone[2][4]. These sulfoxidated "oxon" metabolites, particularly This compound sulfoxide and This compound sulfone , are among the most potent acetylcholinesterase (AChE) inhibitors and are of high toxicological concern[2][8].

G cluster_0 Metabolic Activation (CYP450, FMO) Fenthion Fenthion (P=S, -S-CH3) Fenthion_Sulfoxide Fenthion Sulfoxide (P=S, -S(O)-CH3) Fenthion->Fenthion_Sulfoxide Sulfoxidation Fenthion_Oxon This compound (P=O, -S-CH3) Fenthion->Fenthion_Oxon Desulfuration Fenthion_Sulfone Fenthion Sulfone (P=S, -S(O)2-CH3) Fenthion_Sulfoxide->Fenthion_Sulfone Sulfoxidation Fenthion_Oxon_Sulfoxide This compound Sulfoxide (P=O, -S(O)-CH3) Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration Fenthion_Oxon_Sulfone This compound Sulfone (P=O, -S(O)2-CH3) Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Sulfoxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Sulfoxidation Toxicity Increasing Neurotoxicity Fenthion_Oxon_Sulfone->Toxicity

Caption: Metabolic bioactivation pathway of fenthion.

Primary Mechanism: Irreversible Cholinesterase Inhibition

The principal mechanism of neurotoxicity for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE)[1][4][5].

In a normal cholinergic synapse, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal. Fenthion's active oxon metabolites act as potent inhibitors of AChE[4]. The electrophilic phosphorus atom of the oxon forms a covalent bond with the serine hydroxyl group in the AChE active site, effectively phosphorylating the enzyme and rendering it non-functional. This inhibition is essentially irreversible.

The inactivation of AChE leads to the accumulation of ACh in the synaptic cleft and at neuromuscular junctions[4]. This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic hyper-activation known as a "cholinergic crisis." The clinical manifestations include symptoms of central and peripheral nervous system poisoning, such as hyperexcitability, salivation, bronchoconstriction, headache, vomiting, muscle weakness, and convulsions[9][10].

G cluster_0 Normal Cholinergic Synapse cluster_1 Synapse Exposed to this compound ACh_Release 1. Acetylcholine (ACh) Released Synaptic_Cleft 2. ACh in Synaptic Cleft ACh_Release->Synaptic_Cleft ACh_Receptor 3. ACh Binds to Postsynaptic Receptors Synaptic_Cleft->ACh_Receptor AChE_Normal 4. AChE Hydrolyzes ACh ACh_Receptor->AChE_Normal Signal_Termination 5. Signal Terminated AChE_Normal->Signal_Termination ACh_Release_exp 1. Acetylcholine (ACh) Released Synaptic_Cleft_exp 2. ACh in Synaptic Cleft ACh_Release_exp->Synaptic_Cleft_exp ACh_Receptor_exp 3. ACh Binds to Postsynaptic Receptors Synaptic_Cleft_exp->ACh_Receptor_exp ACh_Accumulation 5. ACh Accumulates Synaptic_Cleft_exp->ACh_Accumulation Overstimulation 6. Continuous Receptor Stimulation (Neurotoxicity) ACh_Receptor_exp->Overstimulation Fenthion_Oxon This compound Metabolites AChE_Inhibited 4. AChE is Inhibited (Phosphorylated) Fenthion_Oxon->AChE_Inhibited ACh_Accumulation->Overstimulation

Caption: Mechanism of AChE inhibition by this compound.

Quantitative Toxicity Data

The metabolic conversion of fenthion dramatically increases its toxicity. The acute oral toxicity (LD50) in male rats demonstrates that the oxon metabolites are considerably more toxic than the parent compound.

CompoundAcute Oral LD50 (Male Rats)Reference
Fenthion~220 mg/kg[2][11]
This compound Sulfoxide~30 mg/kg[2][11]
This compound Sulfone~50 mg/kg[2][11]

Furthermore, studies assessing the direct inhibition of AChE reveal a stereoselective effect. For example, (R)-(+)-fenoxon sulfoxide is a significantly more potent inhibitor of human AChE than its (S)-(-) enantiomer, with IC50 values of 6.9 µM versus 230 µM, respectively[12]. This highlights that not only the type of metabolic conversion but also the stereochemistry of the resulting metabolite plays a crucial role in its neurotoxic potential[12][13].

Secondary Mechanisms: Beyond Cholinesterase Inhibition

While AChE inhibition is the primary driver of acute toxicity, compelling evidence indicates that fenthion and its metabolites induce neurotoxicity through secondary pathways, primarily involving oxidative stress. These mechanisms contribute to neuronal damage, especially with prolonged or repeated exposure.

A. Induction of Oxidative Stress Exposure to fenthion has been shown to induce oxidative stress in the brain[14][15][16][17]. This is characterized by:

  • Increased Lipid Peroxidation: An elevation in markers like malondialdehyde (MDA) indicates damage to neuronal membranes[16][17].

  • Depletion of Antioxidants: A significant decline in non-protein thiols, vitamin C, and the reduced glutathione (GSH) pool compromises the brain's ability to neutralize reactive oxygen species (ROS)[16][17].

  • Altered Antioxidant Enzymes: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are disturbed[16].

This oxidative imbalance damages cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and death.

B. Histopathological Damage and Apoptosis In vivo studies on rats exposed to fenthion have revealed significant histopathological damage in the cerebrum and cerebellum[16][17]. Observations include the presence of pyknotic (shrunken, dense) neurons and apoptotic cells[16][17]. In developing brains, fenthion exposure can lead to growth retardation, evidenced by the absence of the external granular layer in the cerebellum[17]. The induction of oxidative stress is a key trigger for these apoptotic pathways, linking the biochemical disruption to observable cellular damage.

Experimental Assessment of Neurotoxicity

For researchers investigating the neurotoxic potential of fenthion and its metabolites, a combination of in vitro and in vivo models is essential.

A. In Vitro Models and Assays

In vitro systems offer a controlled environment to dissect specific cellular and molecular mechanisms of neurotoxicity[18][19][20].

1. Recommended Cell Models:

  • Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are commonly used due to their human origin and expression of neuronal markers.

  • Primary Neuronal Cultures: Derived from rodent brains, these cultures provide a more physiologically relevant model but are more complex to maintain.

  • Co-cultures: Combining neuronal cultures with astrocytes can model metabolic activation and detoxification processes that occur in the brain.

2. Key Experimental Protocols:

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay This assay quantifies the inhibitory potency of a compound on AChE activity, often using the Ellman's method.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Step-by-Step Methodology:

    • Prepare Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATCh solution, and a purified source of AChE (e.g., from electric eel or human recombinant). Prepare stock solutions of this compound and other metabolites in a suitable solvent (e.g., DMSO).

    • Assay Setup: In a 96-well microplate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound (metabolite). Include a vehicle control (solvent only) and a positive control (a known AChE inhibitor).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the DTNB and ATCh solutions to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_0 In Vitro Neurotoxicity Assessment Workflow cluster_1 Endpoint Assays start Prepare Neuronal Cell Cultures (e.g., SH-SY5Y) expose Expose Cells to Fenthion Metabolites (Dose-Response) start->expose ache_assay AChE Inhibition Assay (Ellman's Method) expose->ache_assay Primary Mechanism mtt_assay Cytotoxicity Assay (MTT / LDH) expose->mtt_assay General Toxicity ros_assay Oxidative Stress Assay (DCFH-DA for ROS) expose->ros_assay Secondary Mechanism analyze Data Analysis: - Calculate IC50 values - Assess cell viability - Quantify ROS levels ache_assay->analyze mtt_assay->analyze ros_assay->analyze end Characterize Neurotoxic Potential and Mechanism analyze->end

Caption: Workflow for in vitro neurotoxicity assessment.

B. Analytical Methodologies for Metabolite Quantification

Accurate assessment of exposure requires robust analytical methods to quantify fenthion and its five major metabolites in biological and environmental samples[2][7][8].

1. Recommended Technique:

  • UHPLC-MS/MS: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry is the preferred technique due to its high selectivity, sensitivity, and efficiency[2][8].

2. Sample Preparation Protocol (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in complex matrices[2].

  • Principle: This method uses an acetonitrile extraction followed by a salting-out step to partition the analytes from the aqueous sample matrix. A subsequent dispersive solid-phase extraction (dSPE) step is used to remove interferences.

  • Step-by-Step Methodology (for produce samples):

    • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake & Centrifuge: Shake the tube vigorously for 1 minute and then centrifuge to separate the organic and aqueous layers.

    • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, and magnesium sulfate to remove residual water).

    • Final Centrifugation: Vortex the dSPE tube and centrifuge at high speed.

    • Analysis: Collect the supernatant, filter it through a 0.22 µm filter, and inject it into the UHPLC-MS/MS system for analysis[2][8].

Conclusion

The neurotoxicity of fenthion is a clear example of metabolic bioactivation, where the parent compound is transformed into significantly more hazardous metabolites. The primary active agents, this compound and its sulfoxidated derivatives, exert their potent neurotoxic effects primarily through the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. Furthermore, secondary mechanisms, particularly the induction of oxidative stress, contribute to neuronal damage and cell death, suggesting a risk of long-term neurological effects with chronic exposure[21][22].

For researchers and drug development professionals, this underscores the critical importance of evaluating not only the parent compound but its full metabolic profile. Understanding the structure-activity relationships, the specific enzymatic pathways involved in bioactivation, and the multi-faceted mechanisms of toxicity is paramount for accurate risk assessment and the development of potential therapeutic interventions for organophosphate poisoning.

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  • Rosano, T. G., et al. (2001). Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction. Journal of Analytical Toxicology, 25(5), 361-365.
  • University of Hertfordshire. (n.d.). This compound.
  • MDPI. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods.
  • Flaskos, J. (2012). The developmental neurotoxicity of organophosphorus insecticides: a direct role for the oxon metabolites. Toxicology Letters, 209(2), 85-90.
  • Üner, N., et al. (2008). In vivo effects of fenthion on oxidative processes by the modulation of glutathione metabolism in the brain of Oreochromis niloticus. Environmental Toxicology and Chemistry.
  • Üner, N., et al. (2008). In vivo effects of fenthion on oxidative processes by the modulation of glutathione metabolism in the brain of Oreochromis niloticus. Environmental Toxicology and Chemistry, 27(1), 137-143.
  • Ben Amara, I., et al. (2014). Fenthion, an organophosphorus pesticide, induces alterations in oxidant/antioxidant status and histopathological disorders in cerebrum and cerebellum of suckling rats. Human & Experimental Toxicology.
  • An-Jong, L., et al. (2015). In vitro models for neurotoxicology research. Toxicology Research.
  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment.
  • Ben Amara, I., et al. (2014). Fenthion, an organophosphorus pesticide, induces alterations in oxidant/antioxidant status and histopathological disorders in cerebrum and cerebellum of suckling rats. Human & Experimental Toxicology, 33(10), 1040-1050.
  • Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 106(Suppl 1), 131-158.
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  • Uner, N., et al. (2014). Piperonyl Butoxide Increases Oxidative Toxicity of Fenthion in the Brain of Oreochromis niloticus. Journal of Biochemical and Molecular Toxicology.
  • Rahman, M. F., et al. (2022). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. Toxics, 10(8), 464.
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Sources

Acute Oral Toxicity of Fenthion Oxon Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenthion, a widely utilized organothiophosphate insecticide, serves as a critical agent in controlling a broad spectrum of pests in both agricultural and public health settings.[1][2] However, the toxicological profile of fenthion is not solely defined by the parent compound. Through metabolic activation within target organisms, fenthion is transformed into a series of oxygenated metabolites, collectively known as oxons, which exhibit significantly enhanced toxicity.[1][2][3] This guide provides an in-depth technical exploration of the acute oral toxicity of fenthion oxon metabolites, designed for researchers, scientists, and professionals in drug development. We will delve into the metabolic pathways, the mechanistic basis for the increased toxicity, and provide detailed, field-proven protocols for the assessment of acute oral toxicity, grounded in international standards.

The primary mechanism of fenthion's toxicity is the inhibition of cholinesterase enzymes, which are vital for the regulation of cholinergic signaling in the nervous system.[1][3] Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Fenthion itself is a relatively weak inhibitor of cholinesterase. The critical step in its toxic action is the in vivo metabolic conversion to its oxon counterparts.[1][2][3]

Metabolic Activation and Key this compound Metabolites

The biotransformation of fenthion is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][4] This metabolic cascade involves two principal types of reactions: desulfuration and sulfoxidation.

  • Desulfuration: This is the pivotal bioactivation step where the phosphorothioate group (P=S) of fenthion is oxidized to a phosphate group (P=O), forming this compound. This conversion dramatically increases the electrophilicity of the phosphorus atom, thereby enhancing its reactivity with the serine hydroxyl group in the active site of cholinesterases.[1]

  • Sulfoxidation: The thioether group in the aromatic ring of fenthion can be oxidized to form sulfoxide and subsequently sulfone derivatives. This can occur in both the parent fenthion molecule and its oxon form.

These metabolic processes result in the formation of several key metabolites, with the "oxon" forms being of greatest toxicological concern due to their potent cholinesterase-inhibiting properties. The primary this compound metabolites include:

  • This compound

  • This compound sulfoxide

  • This compound sulfone

The metabolic pathway from fenthion to its active oxon metabolites is illustrated in the diagram below.

Fenthion_Metabolism Fenthion Fenthion (P=S) Fenthion_Sulfoxide Fenthion Sulfoxide (P=S) Fenthion->Fenthion_Sulfoxide Oxidation (CYP450) Fenthion_Oxon This compound (P=O) Fenthion->Fenthion_Oxon Desulfuration (CYP450) [Bioactivation] Fenthion_Sulfone Fenthion Sulfone (P=S) Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation (CYP450) Fenthion_Oxon_Sulfoxide This compound Sulfoxide (P=O) Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration (CYP450) [Bioactivation] Fenthion_Oxon_Sulfone This compound Sulfone (P=O) Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration (CYP450) [Bioactivation] Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation (CYP450) Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation (CYP450)

Caption: Metabolic pathway of fenthion to its oxon and sulfoxide/sulfone metabolites.

Acute Oral Toxicity Data

The conversion of fenthion to its oxon metabolites leads to a marked increase in acute oral toxicity. This is quantitatively demonstrated by their lower LD50 (median lethal dose) values. The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The table below summarizes the available acute oral LD50 data for fenthion and its key oxon metabolites in male rats.

CompoundChemical StructureAcute Oral LD50 (Male Rats)
Fenthion C₁₀H₁₅O₃PS₂220 mg/kg[2]
This compound C₁₀H₁₅O₄PSData not consistently available
This compound Sulfoxide C₁₀H₁₅O₅PS30 mg/kg[2]
This compound Sulfone C₁₀H₁₅O₆PS50 mg/kg[2]

Note: The toxicity of metabolites generally increases as the metabolism or biotransformation of fenthion proceeds through oxidation.[2]

Experimental Protocol for Acute Oral Toxicity Assessment

To ensure the generation of reliable and ethically sound data, the assessment of acute oral toxicity should adhere to internationally recognized guidelines. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, with several alternatives to the classical LD50 test that aim to reduce the number of animals used.[5][6] The following is a detailed protocol based on the principles of the OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.[5][7]

Principle of the Test

The Up-and-Down Procedure (UDP) is a sequential testing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval, using a minimal number of animals.[5][7]

Experimental Workflow

OECD_425_Workflow start Start select_dose Select Starting Dose (e.g., 175 mg/kg) start->select_dose dose_animal Dose a Single Animal select_dose->dose_animal observe_48h Observe for 48 Hours dose_animal->observe_48h outcome Outcome? observe_48h->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose continue_test Continue Testing Until Stopping Criteria are Met increase_dose->continue_test decrease_dose->continue_test continue_test->dose_animal stop Stop Test & Calculate LD50 continue_test->stop Criteria Met

Caption: Experimental workflow for OECD Guideline 425 (Up-and-Down Procedure).

Step-by-Step Methodology
  • Animal Selection and Housing:

    • Species and Strain: Use a standard laboratory rodent strain, preferably female rats as they are often slightly more sensitive.[7]

    • Health Status: Animals should be healthy, young adults of a similar weight and age.

    • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

    • Housing: House animals individually or in small groups in a controlled environment (temperature, humidity, light/dark cycle).

    • Diet: Provide standard laboratory diet and water ad libitum.

  • Dose Preparation and Administration:

    • Vehicle Selection: The test substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

    • Dose Calculation: Doses are calculated based on the animal's body weight (mg/kg).

    • Administration: Administer the substance in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered should be kept as low as possible.

  • Conduct of the Study:

    • Fasting: Withhold food overnight before dosing. Water is still provided.

    • Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[5] The choice should be based on any existing information about the substance's toxicity.

    • Dosing Sequence:

      • Dose one animal at the starting dose.

      • Observe the animal for up to 48 hours.

      • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

      • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • Stopping Criteria: The test is stopped when one of the following criteria is met:

      • Three consecutive animals survive at the upper bound.

      • Five reversals in outcome have occurred.

      • A total of 15 animals have been tested.

  • Observations:

    • Frequency: Observe animals frequently during the first few hours after dosing and at least once daily thereafter for 14 days.

    • Clinical Signs: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Mortality: Record the time of death for any animals that die during the observation period.

    • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Data Analysis and Reporting:

    • LD50 Calculation: The LD50 is calculated using the method of maximum likelihood. Computer programs are available for this calculation.

    • Report: The final report should include a detailed description of the test substance, the animals used, the experimental design, and the results, including the calculated LD50 and its confidence interval, as well as a description of the toxic effects observed.

Mechanism of Increased Toxicity: A Structure-Activity Perspective

The enhanced toxicity of this compound metabolites is a direct consequence of their chemical structure. The key to the inhibitory potency of organophosphates is the electrophilicity of the phosphorus atom. The replacement of the sulfur atom with a more electronegative oxygen atom in the P=O (oxon) form withdraws electron density from the phosphorus atom, making it a much stronger electrophile. This increased electrophilicity facilitates the phosphorylation of the serine hydroxyl group in the active site of acetylcholinesterase, leading to irreversible inhibition of the enzyme.

Furthermore, the stereochemistry of the metabolites can also influence their toxicity. For instance, the (R)-(+)-enantiomer of this compound sulfoxide has been shown to be a significantly more potent inhibitor of acetylcholinesterase than the (S)-(-)-enantiomer.[8][9] This highlights the importance of considering the three-dimensional structure of the metabolites when evaluating their toxicological potential.

Conclusion

The acute oral toxicity of fenthion is primarily driven by its metabolic conversion to more potent oxon metabolites. Understanding the metabolic pathways, the relative toxicities of the individual metabolites, and the standardized methods for their assessment is crucial for accurate risk assessment and the development of safer alternatives. The protocols and data presented in this guide provide a robust framework for researchers and scientists working in the fields of toxicology, environmental science, and drug development to evaluate the acute oral toxicity of this compound metabolites and other similar compounds with confidence and scientific rigor.

References

  • Cholinesterase Inhibition by this compound Sulfone: A Technical Guide. Benchchem.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Cholinesterase Inhibition by Fenitrothion and its Oxon Form: A Technical Guide. Benchchem.
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Slideshare.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
  • Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
  • The behaviour and cholinesterase inhibitory activity of fenthion and its products by light and chlorination.
  • 420 | oecd guideline for testing of chemicals.
  • Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed.
  • Effects of Acute Fenthion Toxicity on Liver and Kidney Function and Histology in R

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Methodological & Application

Application Note: A Robust UHPLC-MS/MS Method for the Quantification of Fenthion Oxon in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated protocol for the sensitive and selective analysis of fenthion oxon, a toxic metabolite of the organophosphorus insecticide fenthion, in various food matrices. The methodology leverages a streamlined citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by quantification using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is designed for high-throughput laboratories tasked with regulatory monitoring and food safety assurance, providing excellent accuracy, precision, and low detection limits that meet stringent international standards. We explain the causality behind key procedural choices, from sample preparation to instrumental parameters, ensuring the protocol is both reproducible and scientifically sound.

Introduction: The Imperative for Fenthion Metabolite Monitoring

Fenthion is an organophosphorus insecticide widely applied in agriculture to control a broad spectrum of pests.[1][2] However, upon exposure to environmental factors and metabolic processes in plants and animals, fenthion transforms into several metabolites, including this compound, this compound sulfoxide, and this compound sulfone.[3][4] Scientific evidence indicates that these metabolites, particularly the "oxon" forms, can exhibit significantly higher toxicity than the parent fenthion compound.[1][3] The primary mode of toxicity is the inhibition of acetylcholinesterase, an enzyme critical to nerve function. The increased toxicity of the oxon metabolites makes their presence in the food supply a critical concern for consumer health.

In response to these health risks, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Commission, have established Maximum Residue Limits (MRLs) for fenthion and its principal metabolites in various food commodities.[5][6][7] In the European Union, a default MRL of 0.01 mg/kg is often applied when a specific limit has not been set for a particular pesticide-commodity combination.[6][8]

To enforce these safety standards, a highly sensitive, selective, and robust analytical method is essential. The combination of QuEChERS sample preparation with UHPLC-MS/MS analysis has become the gold standard for multi-residue pesticide analysis.[3][9] The QuEChERS method drastically simplifies the traditionally laborious extraction process, while UHPLC-MS/MS provides unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM), allowing for confident quantification of target analytes even in complex food matrices.[10][11] This note provides a comprehensive protocol grounded in these state-of-the-art techniques.

Analytical Workflow Overview

The entire analytical process is designed for efficiency and accuracy, from sample receipt to final data reporting. The workflow minimizes potential points of error by employing a streamlined extraction and a highly selective detection technique.

Workflow cluster_prep PART A: Sample Preparation cluster_analysis PART B: Instrumental Analysis Sample Homogenized Food Sample (e.g., Fruits, Vegetables) Spike Spike with Internal Standard (Fenthion-oxon-sulfone-D6) Sample->Spike Extract Acetonitrile Extraction with Citrate-Buffered QuEChERS Salts Spike->Extract Centrifuge1 Centrifugation 1 (Phase Separation) Extract->Centrifuge1 Cleanup Dispersive SPE (d-SPE) Cleanup (Supernatant + Sorbents) Centrifuge1->Cleanup Centrifuge2 Centrifugation 2 (Removal of Sorbents) Cleanup->Centrifuge2 FinalExtract Final Extract in Vial Centrifuge2->FinalExtract UHPLC UHPLC Injection & Chromatographic Separation (Reversed-Phase C18) FinalExtract->UHPLC MSMS Tandem MS Detection (ESI+ in MRM Mode) UHPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: High-level workflow for this compound analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), both LC-MS grade. Deionized water (≥18 MΩ·cm).

  • Standards: Certified reference standards of this compound. A stable isotope-labeled internal standard (IS), such as Fenthion-oxon-sulfone-D6, is highly recommended for optimal accuracy.[2]

  • Reagents: Formic acid (LC-MS grade, ~99%).

  • QuEChERS Salts and Sorbents:

    • Citrate-buffered extraction salt packets containing: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[12]

    • Dispersive SPE (d-SPE) cleanup tubes (2 mL) containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) sorbent.[12] For matrices with high fat content, the addition of 25 mg C18 sorbent is advised.

  • Consumables: 50 mL and 2 mL polypropylene centrifuge tubes, autosampler vials with inserts.

Sample Preparation: Citrate-Buffered QuEChERS

This protocol is adapted from established and validated methods that demonstrate high recovery and reproducibility.[3][13]

QuEChERS_Protocol node1 1. Weigh 10 g of homogenized sample into 50 mL tube. node2 2. Add 10 mL Acetonitrile. Spike with Internal Standard. node1->node2 Justification: Representative sample mass. node3 3. Add QuEChERS citrate salt packet. node2->node3 ACN is the extraction solvent. node4 4. Shake Vigorously for 1 min. Centrifuge for 5 min at >3000 g. node3->node4 Salts induce phase separation. node5 5. Transfer 1 mL of upper ACN layer to d-SPE cleanup tube. node4->node5 Isolates analyte in organic phase. node6 6. Vortex d-SPE tube for 30 sec. Centrifuge for 5 min. node5->node6 PSA removes interfering acids/sugars. node7 7. Transfer final supernatant to autosampler vial for analysis. node6->node7 Final cleanup and clarification.

Caption: Step-by-step QuEChERS sample preparation workflow.

Step-by-Step Methodology:

  • Sample Weighing: Weigh 10 ± 0.1 g of a previously homogenized food sample into a 50 mL polypropylene centrifuge tube. For dry samples like rice or soybeans, pre-wetting the sample with 8-10 mL of deionized water and allowing it to sit for 30 minutes is crucial for efficient extraction.[12]

  • Internal Standard and Solvent Addition: Add 10 mL of acetonitrile to the tube. Fortify the sample with a known amount of internal standard solution (e.g., 100 µL of 1 µg/mL Fenthion-oxon-sulfone-D6). The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and procedural losses, thereby ensuring the highest level of quantitative accuracy.[2]

  • Extraction: Add the contents of one citrate-buffered QuEChERS extraction salt packet.

  • Shaking and Centrifugation: Immediately cap the tube tightly and shake it vigorously for 1 minute. This step ensures a thorough interaction between the solvent and the sample matrix for efficient analyte extraction. The salts create an exothermic reaction upon contact with water, and immediate shaking prevents the formation of difficult-to-break agglomerates.[1] Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clean separation of the upper acetonitrile layer (containing the pesticides) from the lower aqueous/solid layer.

  • Dispersive SPE Cleanup: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

    • Causality: The PSA sorbent effectively removes organic acids, sugars, and some pigments that are common interferences in food matrices and can otherwise contaminate the LC-MS system or cause ion suppression. MgSO₄ is present to remove any remaining water from the extract.[3]

  • Final Centrifugation: Cap the d-SPE tube, vortex for 30 seconds, and then centrifuge for 5 minutes.

  • Sample Transfer: Transfer the final cleaned extract into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumental Analysis

The following parameters are based on validated methods and provide a robust starting point for analysis.[1][3]

Table 1: UHPLC Conditions

ParameterSettingJustification
UHPLC System Agilent 1290 Infinity LC or equivalentProvides high pressure capabilities for use with sub-2 µm particle columns, enabling high resolution and speed.
Column Reversed-Phase C18, e.g., 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase providing excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase A Deionized water with 0.1% formic acidFormic acid aids in protonation of the analyte, which is essential for efficient ionization in positive ESI mode.
Mobile Phase B Methanol with 0.1% formic acidMethanol is a strong organic solvent suitable for eluting the analytes from the C18 column.
Gradient 5% B (0.5 min) -> 95% B (5 min) -> 95% B (2 min) -> 5% B (0.5 min)A gradient elution is necessary to effectively separate the target analyte from matrix components and ensure sharp peak shapes.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temp. 40 °C[1]Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Injection Vol. 5 µL[3]A small injection volume minimizes the amount of matrix introduced into the system, prolonging instrument life.

Table 2: Mass Spectrometry Conditions

ParameterSettingJustification
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalentA triple quadrupole instrument is required for the high selectivity and sensitivity of MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds, and fenthion metabolites ionize efficiently in positive mode.[3][13]
Acquisition Mode Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the analyte.
Gas Temperature 300 °COptimizes solvent desolvation in the ESI source.
Gas Flow 8 L/minNebulizes the eluent into a fine spray.
Nebulizer 45 psiAssists in the formation of charged droplets.

Table 3: Optimized MRM Transitions for Fenthion Metabolites

The selection of appropriate MRM transitions is paramount for a selective and sensitive assay. At least two transitions should be monitored per compound: one for quantification (Quantifier) and one for confirmation (Qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound 263.1125.115Quantifier
263.197.025Qualifier
This compound Sulfoxide 279.0264.015Quantifier
279.0104.020Qualifier
This compound Sulfone [11]295.0217.020Quantifier
295.0104.028Qualifier

Note: The exact collision energies and source parameters should be optimized for the specific instrument in use.

Method Validation and Performance Characteristics

Method validation is a mandatory process to demonstrate that the analytical procedure is fit for its intended purpose. The protocol was validated according to the general principles outlined in documents such as the SANTE/11312/2021 guidelines.[9][14]

Key Validation Parameters
  • Linearity: Calibration curves were constructed using matrix-matched standards prepared in blank matrix extract over a concentration range of 0.001 to 0.1 mg/kg. The use of matrix-matched standards is critical to compensate for potential signal suppression or enhancement from co-eluting matrix components, a common phenomenon in ESI-MS.[3][13] All analytes showed excellent linearity with a correlation coefficient (r²) > 0.99.[13]

  • Accuracy and Precision: Accuracy (as recovery) and precision (as relative standard deviation, RSD) were evaluated by spiking blank samples at three concentration levels (e.g., 0.01, 0.1, and 0.2 mg/kg) with three replicates at each level.[12][13] The method consistently meets the widely accepted criteria of 70-120% for recovery and ≤20% for RSD.[9][13]

  • Limit of Quantification (LOQ): The LOQ was established as the lowest spiking level that met the accuracy and precision criteria. For this compound and its related metabolites, the LOQ was consistently determined to be 0.01 mg/kg across various matrices, which aligns with the typical default MRL in the EU.[1][11][13]

Representative Performance Data

The following table summarizes typical recovery and precision data obtained using this method across diverse and challenging food matrices.

Table 4: Mean Recovery and RSD of this compound Sulfone (n=3) [12]

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Brown Rice 0.0198.55.8
0.1103.12.1
Chili Pepper 0.0196.710.1
0.195.82.3
Orange 0.01100.215.1
0.1100.81.5
Potato 0.0197.88.8
0.1102.32.9

Conclusion

The described analytical method, combining a citrate-buffered QuEChERS sample preparation protocol with UHPLC-MS/MS detection, provides a highly effective, sensitive, and reliable solution for the quantification of this compound and its key metabolites in a wide variety of food matrices.[1] The methodology is characterized by its simplicity, speed, and minimal solvent consumption, making it ideal for routine food safety monitoring.

The critical importance of compensating for matrix effects through the use of matrix-matched calibration and a stable isotope-labeled internal standard cannot be overstated for achieving accurate and defensible quantitative results.[2][13] This validated method demonstrates excellent performance, meeting international regulatory guidelines and providing the necessary confidence for laboratories tasked with protecting public health.[9]

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  • iFunnel and triggered MRM . Agilent. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry . MDPI. Available at: [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices . ResearchGate. Available at: [Link]

  • Improved Sample Prep of Fruit & Juices for Analysis by Mass Spectrometry Using Thomson Filter Vials . Thomson Instrument Company. Available at: [Link]

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Application Note: Quantitative Analysis of Fenthion Oxon in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the determination of fenthion oxon, a toxic metabolite of the organophosphate insecticide fenthion, using Gas Chromatography-Mass Spectrometry (GC-MS). Fenthion is widely used in agriculture, and its transformation into this compound poses significant human health risks due to its potent acetylcholinesterase inhibition.[1][2] Therefore, sensitive and reliable monitoring is crucial for food safety and environmental assessment.[3][4] The described methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by GC-MS analysis. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and professionals in drug development and food safety, covering sample preparation, instrument configuration, data analysis, and method validation, ensuring high accuracy and precision.

Introduction: The Scientific Imperative for this compound Detection

Fenthion (O,O-dimethyl O-4-methylthio-m-tolyl phosphorothioate) is an effective organophosphate insecticide used to control a broad spectrum of pests on various agricultural commodities.[1] However, its environmental and biological significance extends beyond the parent compound. Through metabolic and environmental oxidation, the phosphorothioate group (P=S) of fenthion is converted to a phosphate group (P=O), forming this compound.[4][5] This transformation is of critical toxicological concern as this compound is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE) than fenthion itself, leading to increased neurotoxicity.[4]

Given the heightened toxicity of this metabolite, regulatory bodies have established stringent maximum residue limits (MRLs) for fenthion and its oxidative metabolites in food and environmental samples.[4][6] This necessitates highly sensitive and selective analytical methods for their accurate quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent chromatographic separation and definitive identification based on mass-to-charge ratios.[7][8][9] This document provides a field-proven protocol designed to deliver reliable and reproducible quantification of this compound.

Metabolic Pathway of Fenthion

The oxidation of fenthion is a critical activation step that increases its toxicity. The pathway involves the conversion of the P=S bond to a P=O bond and can also involve the oxidation of the sulfur atom in the methylthio group to sulfoxide and sulfone derivatives.

G Fenthion Fenthion (P=S) Fenthion_Oxon This compound (P=O, More Toxic) Fenthion->Fenthion_Oxon Oxidation Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide This compound Sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfone This compound Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic oxidation pathways of fenthion.

Principle of the Method

The analytical workflow is designed for efficiency and robustness, beginning with a streamlined sample preparation stage and culminating in sensitive GC-MS detection.

  • Sample Preparation (QuEChERS): The QuEChERS method is employed for its simplicity, high throughput, and minimal solvent consumption.[10] The process involves:

    • Extraction: A homogenized sample is extracted with acetonitrile, a water-miscible solvent.

    • Salting-Out: The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[3] MgSO₄ also serves to remove excess water.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned using a mixture of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and fatty acids, while C18 removes nonpolar interferences. MgSO₄ is included to remove any remaining water.[3][10]

  • GC-MS Analysis: The cleaned extract is injected into the GC-MS system.

    • Gas Chromatography (GC): The sample is vaporized in a heated inlet and separated based on boiling point and polarity on a capillary column (e.g., DB-5ms).[11]

    • Mass Spectrometry (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often used, where the instrument only monitors specific, characteristic ions for the target analyte.[3][7][12]

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Homogenize 10g Sample Spike 2. Spike Internal Standard (Optional) Sample->Spike Extract 3. Add 10mL Acetonitrile & QuEChERS Salts Spike->Extract Cleanup 4. d-SPE Cleanup (PSA/C18/MgSO4) Extract->Cleanup Final 5. Transfer to Vial Cleanup->Final Inject 6. Inject 1µL into GC-MS Final->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS Detection (SIM Mode) Separate->Detect Identify 9. Identify by RT & Qualifier Ions Detect->Identify Quantify 10. Quantify using Calibration Curve Identify->Quantify Report 11. Report Results Quantify->Report

Caption: High-level workflow for this compound analysis.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98.0%)

  • Acetonitrile (HPLC or pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Reagent water

  • Commercially available QuEChERS extraction salt packets and d-SPE tubes are recommended for convenience and consistency.[3][6]

Instrumentation and Analytical Conditions

The following parameters are a typical starting point and may require optimization for specific instruments and matrices.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Autosampler Agilent 7693A or equivalentEnsures precise and automated injections for high throughput.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the system.
Inlet Mode SplitlessMaximizes analyte transfer to the column, essential for trace-level analysis.[8]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas that provides good chromatographic efficiency.[11]
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for organophosphates.[8][11]
Oven Program 70°C (hold 2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (hold 10 min)A multi-step ramp effectively separates analytes from matrix components.[12]
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides reliable and sensitive detection.[7]
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Source Temperature 230 °COptimized to maintain analyte integrity and prevent contamination.
Quadrupole Temp. 150 °CEnsures consistent ion transmission.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.[3][12]
This compound Ions Quantifier: m/z 262 (M⁺); Qualifiers: m/z 109, 164Based on the NIST Mass Spectrometry Data Center, these ions provide confident identification.[13]

Experimental Protocols

Preparation of Standards
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate or acetonitrile. Store at 4°C.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.02, 0.05, 0.1, 0.2, 0.5 µg/mL) by serial dilution of the working standard. For accurate quantification, it is highly recommended to prepare matrix-matched standards by fortifying blank matrix extract with the calibration standards to compensate for matrix effects.[10]

Sample Preparation: QuEChERS Protocol

This protocol is adapted for a general fruit or vegetable matrix.[3][11]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add 8-10 mL of reagent water and allow to hydrate for 30 minutes.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).[3]

    • Immediately cap and shake vigorously for 1 minute. This prevents the formation of salt agglomerates and ensures efficient extraction.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA (and C18 if fatty matrix).[3]

    • Vortex the d-SPE tube for 1 minute to facilitate cleanup.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Transfer approximately 1 mL of the cleaned supernatant into an autosampler vial for GC-MS analysis.

Data Analysis and Interpretation

  • Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram to that of a known standard. Further confirmation is achieved by verifying the presence of the quantifier (m/z 262) and qualifier ions (m/z 109, 164) and ensuring their abundance ratios match those of the standard (typically within a ±20% tolerance).[11]

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the matrix-matched standards. The concentration of this compound in the sample is determined by interpolating the peak area of the sample from this curve.

Method Validation

The performance of this method should be thoroughly validated according to established guidelines such as those from CODEX or SANTE.[14] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaPerformance Data Example
Linearity (R²) > 0.990.998 over a concentration range of 0.01–0.5 µg/mL.[11]
LOD S/N ≥ 30.01–0.04 µg/kg in tomato matrix.[11]
LOQ S/N ≥ 100.01 mg/kg in various crops.[1][10]
Accuracy (Recovery) 70–120%Mean recoveries between 71.9% and 106.1% across five different matrices at various spiking levels.[10]
Precision (RSD) ≤ 20%Intra-day and inter-day relative standard deviations (RSDs) are typically less than 15%.[15]

Conclusion

The method detailed in this application note provides a reliable and high-performing solution for the quantitative analysis of this compound by GC-MS. The combination of a streamlined QuEChERS sample preparation protocol with the selectivity and sensitivity of GC-MS in SIM mode allows for the accurate determination of this toxic metabolite in complex matrices at levels relevant to regulatory standards. Proper method validation is essential to ensure the data is defensible and meets the high standards required for food safety and environmental monitoring.

References

  • Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. International Journal of Environmental & Agriculture Research. Available at: [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. Available at: [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies. Available at: [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. Available at: [Link]

  • Deoxidation of fenthion sulfoxide, this compound sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. PubMed. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF A GC/MS-BASED ASSAY FOR DETECTING PESTICIDE RESIDUES IN HUMAN BLOOD. The American Journal of Medical Sciences and Pharmaceutical Research. Available at: [Link]

  • Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry. PubMed Central. Available at: [Link]

  • FENTHION-OXON. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • This compound. AERU, University of Hertfordshire. Available at: [Link]

  • Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • FENTHION-OXON CAS#: 6552-12-1. ChemWhat. Available at: [Link]

  • Pesticide Analysis and Method Validation with GC/MSD Instrument in Environmental Water Samples. DergiPark. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central, National Institutes of Health. Available at: [Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry. -ORCA. Available at: [Link]

  • Chemical structures of fenthion and its metabolites covered in this study. ResearchGate. Available at: [Link]

Sources

Application Note: High-Efficiency Extraction of Fenthion Oxon from Soil Matrices Using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fenthion Oxon in Soil

Fenthion is a widely used organophosphate insecticide and acaricide valued for its contact, stomach, and respiratory action against a broad spectrum of agricultural and public health pests.[1][2] Its mechanism of action relies on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] However, environmental and metabolic processes oxidize fenthion into its more toxic metabolites, including this compound.[1][2][4] this compound is a potent AChE inhibitor and its presence in environmental compartments, particularly soil, represents a significant concern for food safety, ecological health, and regulatory compliance.[4]

Analyzing pesticide residues like this compound in soil is notoriously challenging. Soil is a highly complex and variable matrix, composed of inorganic materials, humic acids, fulvic acids, and a diverse range of organic matter.[5][6] These components create active sites (polar, non-polar, and ionic) that can strongly bind to pesticide analytes, making their extraction difficult and often leading to low and inconsistent recoveries.[5][6][7]

Traditional sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective but are often laborious, time-consuming, and require large volumes of hazardous organic solvents.[8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, first developed by Anastassiades et al., provides a streamlined and superior alternative. It drastically reduces solvent consumption and sample handling time, making it ideal for high-throughput laboratories while aligning with green chemistry principles.[9] This application note provides a detailed, field-proven protocol for the extraction of this compound from soil using a modified QuEChERS workflow, grounded in the scientific principles that ensure its efficacy and reliability.

The QuEChERS Principle: A Two-Stage Approach

The elegance of the QuEChERS method lies in its two-stage design: a rapid extraction/partitioning step followed by a targeted cleanup step. This bifurcated process ensures high analyte recovery while efficiently removing a broad range of matrix interferences.[10]

Stage 1: Acetonitrile Extraction & Salting-Out Partitioning

The core of the extraction process is the use of acetonitrile, a solvent highly effective at solvating a wide range of pesticides, including both polar and non-polar compounds.[8][10] The sample, extraction solvent, and a specific mixture of salts are vigorously agitated. This step serves two critical functions:

  • Analyte Extraction: Acetonitrile efficiently extracts this compound from the soil particles into the liquid phase.

  • Phase Separation: A key innovation of QuEChERS is the "salting-out" effect.[9] The addition of salts, primarily anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, forces the separation of the acetonitrile layer from the aqueous layer (residual water in the sample).[10][11] MgSO₄ acts as a powerful drying agent, absorbing excess water and promoting the partitioning of the analytes into the organic (acetonitrile) layer.

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Following centrifugation, a portion of the acetonitrile supernatant, now rich with the target analyte but also co-extracted matrix components, is transferred to a tube containing a mixture of sorbents for d-SPE cleanup.[10] Unlike traditional cartridge-based SPE, the sorbent is mixed directly with the extract. The choice of sorbents is critical and is tailored to the specific matrix. For soil, a combination of the following is highly effective:

  • Primary Secondary Amine (PSA): This sorbent is excellent for removing organic acids, fatty acids, sugars, and other polar interferences common in soil organic matter.[12]

  • C18 (Octadecylsilane): Used to bind non-polar interferences such as lipids and humic substances that may have been co-extracted.

  • Magnesium Sulfate (MgSO₄): Included again to remove any remaining residual water from the extract, thereby improving the stability of the final sample and compatibility with chromatographic systems.

After vortexing and a final centrifugation, the purified supernatant is ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][13]

Visualized Workflow and Analyte Structure

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Stage 1: Extraction & Partitioning cluster_cleanup Stage 2: d-SPE Cleanup cluster_analysis Final Analysis S0 Soil Sample (Air-dried, Sieved) S1 Weigh 10 g into 50 mL Centrifuge Tube S0->S1 S2 Add 10 mL H₂O (Hydrate for 30 min) S1->S2 E1 Add 10 mL Acetonitrile S2->E1 E2 Vortex Vigorously (1 min) E1->E2 E3 Add QuEChERS Salts (e.g., AOAC or EN packet) E2->E3 E4 Shake Immediately (1 min) E3->E4 E5 Centrifuge (5 min, ≥3000 rcf) E4->E5 C1 Transfer 1 mL Supernatant to 2 mL d-SPE Tube (containing MgSO₄, PSA, C18) E5->C1 C2 Vortex (1 min) C1->C2 C3 Centrifuge (2 min, ≥5000 rcf) C2->C3 A1 Filter Supernatant (0.22 µm Syringe Filter) C3->A1 A2 Transfer to Autosampler Vial A1->A2 A3 Analyze via LC-MS/MS or GC-MS A2->A3

Caption: QuEChERS workflow for this compound extraction from soil.

Fenthion_Oxon cluster_label FenthionOxon l1

Caption: Chemical structure of this compound.[14]

Materials and Protocol

Equipment and Consumables

This protocol is designed to be self-validating by specifying precise materials and parameters. Deviations may require re-validation.

Category Item Specification
Equipment CentrifugeRefrigerated, capable of holding 50 mL and 2 mL tubes, ≥5000 rcf
Vortex MixerStandard laboratory vortexer
Mechanical ShakerOptional, but recommended for batch consistency
Analytical Balance4-decimal place
Sample HomogenizerGrinder or mill for soil samples
Glassware & Consumables Centrifuge Tubes, 50 mLPolypropylene, solvent-resistant
Centrifuge Tubes, 2 mLPre-filled d-SPE tubes or empty tubes for custom sorbent addition
Syringe Filters0.22 µm, PTFE or other solvent-compatible membrane
Autosampler Vials2 mL, with caps and septa
Pipettes & TipsCalibrated, various volumes
Reagents and Standards
Category Item Grade/Purity
Solvents Acetonitrile (ACN)HPLC or Pesticide Residue Grade
Deionized WaterType 1, ≥18 MΩ·cm
Standards This compoundCertified Reference Material (CRM), >98% purity
QuEChERS Salts Extraction Salt PacketPre-weighed packet (e.g., AOAC 2007.01 or EN 15662 formulation). AOAC: 6 g MgSO₄, 1.5 g NaOAc. Citrate (EN): 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate.[15]
d-SPE Sorbents Dispersive SPE TubesPre-filled 2 mL tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. (This is a common formulation for soil; adjustments may be needed for highly organic soils).[7]

Detailed Experimental Protocol

PART A: Sample Preparation & Extraction
  • Step 1: Soil Homogenization & Hydration

    • Air-dry the bulk soil sample to a constant weight. Remove any large stones or organic debris.

    • Grind the dried soil using a mortar and pestle or mechanical grinder to pass through a 2 mm sieve. This ensures a homogenous and representative sample.

    • Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Causality Check: Soil moisture is critical for extraction efficiency. For dry soils, add 10 mL of deionized water, vortex briefly, and allow the sample to hydrate for at least 30 minutes .[5][6] This pre-wetting step swells the soil matrix, allowing acetonitrile to penetrate more effectively and break the analyte-soil interactions.

  • Step 2: Acetonitrile Extraction

    • Add 10 mL of acetonitrile to the centrifuge tube containing the hydrated soil.

    • Cap the tube securely and vortex vigorously for 1 minute at maximum speed. This initial vortexing creates a slurry and begins the analyte extraction process.

  • Step 3: Salt-Induced Partitioning

    • Add the contents of one QuEChERS extraction salt packet (e.g., citrate buffered formulation) to the tube.[15]

    • Trustworthiness Check: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute .[15] This step is critical. Delay can cause the anhydrous MgSO₄ to clump, severely reducing extraction efficiency and reproducibility. The vigorous shaking ensures the salts dissolve and induce the phase separation uniformly.

  • Step 4: Centrifugation

    • Centrifuge the tube at ≥3000 rcf for 5 minutes .[5][6] This will result in a clean separation of the upper acetonitrile layer (containing this compound) from the lower aqueous/solid soil layer.

Table: Extraction Protocol Summary
Parameter Value
Soil Sample Mass10.0 g
Hydration Water10 mL
Extraction Solvent (ACN)10 mL
Extraction Salts1 Packet (Citrate Buffered Recommended)
Vortex/Shaking Time1 min (pre-salts) + 1 min (post-salts)
Centrifugation5 min @ ≥3000 rcf
PART B: Dispersive SPE (d-SPE) Cleanup
  • Step 5: Aliquot Transfer

    • Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7]

    • Causality Check: Only the supernatant is transferred to avoid introducing soil particulates into the cleanup step. The sorbents are chosen to target the expected interferences in a typical soil matrix.

  • Step 6: Dispersive Cleanup

    • Cap the d-SPE tube and vortex for 1 minute . This ensures maximum interaction between the co-extracted matrix components and the d-SPE sorbents.

  • Step 7: Final Centrifugation

    • Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes .[6] This pellets the sorbents and any adsorbed interferences, leaving a purified final extract as the supernatant.

Table: d-SPE Cleanup Protocol Summary
Parameter Value
Supernatant Aliquot1 mL
d-SPE Sorbents150mg MgSO₄, 50mg PSA, 50mg C18
Vortex Time1 min
Centrifugation2 min @ ≥5000 rcf
PART C: Final Extract Preparation
  • Step 8: Filtration and Analysis

    • Using a syringe, draw the final supernatant and pass it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for instrumental analysis.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it must be validated in your laboratory. Key validation parameters, as outlined in guidelines like SANTE/12682/2019, should be assessed.[12]

  • Recovery: Spike blank soil samples at various concentration levels (e.g., 10, 50, and 100 ng/g) and process them through the entire protocol. Acceptable recovery is typically within 70-120%.[16][17]

  • Precision: Analyze replicate spikes (n=5 or 6) to determine the repeatability of the method. The relative standard deviation (RSD) should ideally be ≤20%.

  • Matrix Effects: Soil is known to cause significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[18] It is essential to use matrix-matched calibration curves for accurate quantification.[16][17] This involves preparing calibration standards in the final extract of a blank soil sample that has undergone the full QuEChERS procedure.

  • Limits of Quantification (LOQ): The LOQ should be determined as the lowest spike level that meets the recovery and precision criteria, typically with a signal-to-noise ratio of ≥10.[13] For many pesticides in soil, an LOQ of 10 ng/g (0.01 mg/kg) is achievable.[12][18]

Conclusion

The QuEChERS method described provides a robust, efficient, and reliable framework for the extraction of this compound from challenging soil matrices. By understanding the causality behind each step—from proper sample hydration to the immediate shaking after salt addition and the selection of appropriate d-SPE sorbents—researchers can achieve high-quality, reproducible data. This protocol minimizes solvent waste and analysis time, making it a superior choice for modern analytical laboratories tasked with environmental monitoring and food safety assurance.

References

  • Separation Science. (2024).
  • Semantic Scholar.
  • Restek. QuEChERS Methodology: AOAC Method.
  • Hawach. (2023). Introduction to QuEChERS.
  • Hawach Scientific. (2025).
  • ResearchGate. (2025). QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods.
  • AOAC International. (2021).
  • ResearchGate. Validation parameters for pesticide analysis in soil, by QuEChERS extraction and GC/MS detection.
  • UCT.
  • University of Hertfordshire. This compound.
  • BenchChem. (2025). Application Note: QuEChERS Sample Preparation for the Analysis of this compound Sulfone in Agricultural Produce.
  • National Center for Biotechnology Inform
  • DergiPark. (2025). Determination of heavy metals and pesticide residue in soil, plant and water using QuEChERS method and design of experiment.
  • Food and Agriculture Organization of the United N
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (2020).
  • BenchChem. (2025).
  • UCT. (n.d.).
  • ResearchGate. (2020).
  • UCT. (n.d.).

Sources

Application Notes and Protocols for the Analysis of Fenthion Oxon in Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fenthion Oxon in Aqueous Environments

Fenthion, an organophosphorus insecticide, has seen widespread use in agriculture and public health for vector control. However, its environmental fate is of significant concern due to the formation of more toxic and persistent degradation products. Among these, this compound is of particular toxicological importance. The transformation of the parent fenthion (P=S) to its oxon analog (P=O) results in a compound with significantly higher anticholinesterase activity, posing a greater risk to non-target organisms and human health through the contamination of water resources.

The presence of this compound in surface and groundwater, even at trace levels, necessitates robust and sensitive analytical methods for its detection and quantification. Effective sample preparation is the cornerstone of such analyses, as it serves to isolate the analyte from complex matrices, concentrate it to detectable levels, and remove interfering substances. This application note provides a comprehensive guide to various sample preparation techniques for the analysis of this compound in water, designed for researchers, environmental scientists, and drug development professionals. The methodologies discussed herein are grounded in established principles and supported by peer-reviewed literature and regulatory guidelines, ensuring scientific integrity and reliable results.

Navigating the Landscape of Sample Preparation: A Comparative Overview

The choice of a sample preparation technique is a critical decision in analytical workflow development, dictated by factors such as the physicochemical properties of the analyte, the nature of the sample matrix, the required detection limits, and practical considerations like sample throughput and cost. For this compound in water, several techniques have proven effective, each with its own set of advantages and limitations. This guide will delve into the theoretical underpinnings and practical applications of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and microextraction techniques, including Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE).

The following table provides a comparative summary of these techniques, offering a preliminary guide to selecting the most appropriate method for your analytical needs.

TechniquePrincipleTypical Sample VolumeAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a liquid sample and a solid sorbent100 mL - 1 LHigh analyte concentration, good selectivity, amenable to automationCan be time-consuming, potential for sorbent-analyte interactions
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases500 mL - 1 LWell-established, can handle large sample volumesLabor-intensive, requires large volumes of organic solvents, potential for emulsion formation
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE cleanup10 - 15 mLFast, high throughput, low solvent consumption, versatilePrimarily developed for solid matrices, may require modification for water samples
SPME/SBSE Partitioning of analytes onto a coated fiber or stir bar5 - 50 mLSolventless, simple, sensitive, reusable fibers/barsEquilibrium-based, potential for matrix effects, limited sample volume

I. Solid-Phase Extraction (SPE): The Gold Standard for Trace Analysis

Solid-Phase Extraction (SPE) is a cornerstone of environmental analysis, revered for its ability to efficiently extract and concentrate trace organic contaminants from aqueous samples. The technique relies on the partitioning of the analyte between the liquid sample and a solid sorbent packed in a cartridge or disk. The choice of sorbent is paramount and is dictated by the polarity of the target analyte. For this compound, a moderately polar compound, reversed-phase sorbents such as C18 or polymeric materials are typically employed.

Mechanism of Action: A Tale of Partitioning and Elution

The SPE process involves a series of sequential steps, each critical for achieving optimal recovery and purity of the analyte.

Protocol for In Vitro Cholinesterase Inhibition Assay with Fenthion Oxon

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Foundational Principles

Acetylcholinesterase (AChE), a serine hydrolase, is a critical enzyme in the central and peripheral nervous systems. Its primary function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent neurotoxic effects.[2][3] Organophosphate compounds are potent, often irreversible, inhibitors of AChE and are widely used as pesticides.[4]

Fenthion itself is an organothiophosphate that exhibits relatively weak anticholinesterase activity.[2] However, it undergoes metabolic bioactivation in vivo, primarily through desulfuration mediated by cytochrome P450 enzymes, to form its oxon analog, fenthion oxon.[2][5] This "oxon" form, containing a phosphorus-oxygen double bond (P=O), is a significantly more potent inhibitor of AChE and is the primary agent of toxicity.[2][6] This application note provides a comprehensive, field-tested protocol to quantitatively measure the inhibitory activity of this compound on cholinesterase using the robust and widely adopted Ellman's colorimetric method.[7][8]

Mechanism of Inhibition and Assay Chemistry

Irreversible Inhibition by this compound

The inhibitory mechanism of this compound is a two-step process characteristic of organophosphates. The electrophilic phosphorus atom of the oxon is attacked by the nucleophilic serine hydroxyl group within the active site of the AChE enzyme. This results in the formation of a stable, covalent phosphyl-serine conjugate, rendering the enzyme inactive. A leaving group is released in the process. This covalent modification is effectively irreversible, preventing the enzyme from hydrolyzing its natural substrate, acetylcholine.[2][9][10]

The Ellman Method: A Two-Step Colorimetric Detection

The protocol described herein utilizes the classic Ellman's assay, a reliable and sensitive method for measuring cholinesterase activity.[8][11] The assay is based on a coupled enzymatic reaction:

  • Enzymatic Hydrolysis: In the absence of a potent inhibitor, AChE rapidly hydrolyzes the substrate analog acetylthiocholine (ATCh) to yield thiocholine and acetic acid.[3][7]

  • Chromogenic Reaction: The free sulfhydryl group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). This reaction cleaves the disulfide bond of DTNB, producing the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximal absorbance at 412 nm.[8][12]

The rate of TNB formation, observed as an increase in absorbance over time, is directly proportional to the AChE activity. When an inhibitor like this compound is present, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color development.[8][12]

Reaction_Mechanism cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction cluster_2 Inhibition Pathway ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Product DTNB DTNB (Colorless) TNB TNB Anion (Yellow) Abs @ 412 nm DTNB->TNB Thiocholine_2->DTNB Reacts with FenthionOxon This compound FenthionOxon->AChE_2 Irreversibly Inhibits AChE_Inhibited Phosphorylated AChE (Inactive)

Caption: Reaction mechanism of the Ellman assay and AChE inhibition by this compound.

Materials and Reagent Preparation

Required Materials
  • Enzyme: Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel).

  • Inhibitor: this compound (handle with extreme care following safety data sheet).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer components: Sodium phosphate monobasic and dibasic.

  • Solvent: DMSO, anhydrous (for dissolving this compound).

  • Equipment: 96-well clear, flat-bottom microplates, multichannel pipettes, microplate reader with kinetic measurement capability at 412 nm.

Reagent Preparation

Proper reagent preparation is critical for assay success. It is recommended to prepare fresh ATCI solution daily.

Reagent Preparation Instructions Storage
Assay Buffer 0.1 M Sodium Phosphate Buffer, pH 8.0.4°C for up to 1 month.
DTNB Stock 10 mM in Assay Buffer. Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.-20°C, protected from light.
ATCI Stock 14 mM in deionized water. Dissolve 4.02 mg of ATCI in 1 mL of water.Prepare fresh daily.
AChE Working Solution Dilute AChE stock in Assay Buffer to achieve a final concentration that produces a linear rate of ~0.02-0.04 ΔAbs/min. This must be optimized empirically.Prepare fresh on ice.
This compound Stock 10 mM in 100% DMSO.-20°C.
This compound Dilutions Prepare a serial dilution series from the stock solution in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%) to match the vehicle control.Prepare fresh for each assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

Assay Workflow and Plate Layout

A self-validating protocol requires multiple controls. A typical plate should include:

  • Blanks: No enzyme, to measure non-enzymatic substrate hydrolysis.

  • Vehicle Control (100% Activity): Enzyme + vehicle (e.g., 1% DMSO), but no inhibitor.

  • Test Wells: Enzyme + various concentrations of this compound.

  • Positive Control: Enzyme + a known AChE inhibitor (optional but recommended).

Well Type Assay Buffer This compound / Vehicle AChE Solution DTNB Solution ATCI Solution
Blank 130 µL20 µL (Vehicle)0 µL30 µL20 µL
Vehicle Control 80 µL20 µL (Vehicle)50 µL30 µL20 µL
Test Compound 80 µL20 µL (F. Oxon Dilution)50 µL30 µL20 µL
Step-by-Step Methodology
  • Compound Plating: Add 20 µL of the appropriate this compound dilutions or Vehicle solution to the designated wells of the 96-well plate.

  • Enzyme Addition & Pre-incubation: Add 80 µL of Assay Buffer followed by 50 µL of the AChE Working Solution to all wells except the Blanks. For Blanks, add 130 µL of Assay Buffer.

  • Incubate: Mix the plate gently and incubate for 15 minutes at room temperature. This pre-incubation step is crucial to allow the irreversible inhibitor to bind to the enzyme.[13]

  • Add Detection Reagent: Add 30 µL of the 10 mM DTNB stock solution to all wells.

  • Initiate Reaction: To start the reaction, add 20 µL of the 14 mM ATCI stock solution to all wells. Using a multichannel pipette is highly recommended to ensure a consistent start time across the plate.[8]

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 412 nm every 60 seconds for 15-20 minutes .[8]

Experimental_Workflow start Start plate_prep 1. Plate Inhibitor Add 20 µL of this compound or Vehicle to wells start->plate_prep enzyme_add 2. Add Buffer & Enzyme Add 80 µL Buffer + 50 µL AChE (or 130 µL Buffer for Blanks) plate_prep->enzyme_add pre_incubate 3. Pre-incubate 15 min @ Room Temp enzyme_add->pre_incubate dtnb_add 4. Add DTNB Add 30 µL to all wells pre_incubate->dtnb_add atci_add 5. Initiate Reaction Add 20 µL ATCI to all wells dtnb_add->atci_add read_plate 6. Kinetic Read Measure Abs @ 412 nm for 15-20 min atci_add->read_plate analyze 7. Data Analysis Calculate Rates & % Inhibition read_plate->analyze end End analyze->end

Caption: A high-level workflow for the this compound cholinesterase inhibition assay.

Data Analysis and Interpretation

Calculation of Reaction Rate

For each well, plot absorbance (412 nm) versus time (minutes). The initial phase of the reaction should be linear. The slope of this linear portion represents the reaction rate (V) in units of ΔAbs/min.[8][13] Ensure you use a time window where the Vehicle Control reaction is linear and has not reached a plateau.

Calculation of Percent Inhibition

The percentage of AChE inhibition for each this compound concentration is calculated using the following formula:

% Inhibition = [ 1 - ( (V_inhibitor - V_blank) / (V_vehicle - V_blank) ) ] * 100

Where:

  • V_inhibitor is the reaction rate in the presence of this compound.

  • V_vehicle is the reaction rate of the 100% activity control (vehicle only).

  • V_blank is the rate of the blank well (corrects for non-enzymatic hydrolysis).[8]

IC₅₀ Determination

To determine the half-maximal inhibitory concentration (IC₅₀), plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of AChE activity.

Trustworthiness: Assay Validation and Quality Control

A robust and trustworthy assay is self-validating. Adherence to the following quality control measures is essential.

  • Linearity: Before screening, confirm that the reaction rate is linear with respect to both time and enzyme concentration under the chosen assay conditions.[13][14] This ensures the measurements are taken during the initial velocity phase.

  • Vehicle Control: The final concentration of DMSO or other organic solvents must be consistent across all wells and should not exceed a level that inhibits the enzyme (typically ≤1%).

  • Z'-Factor: For high-throughput screening, assay quality can be assessed by calculating the Z'-factor using the vehicle (high signal) and a maximally inhibiting concentration of a control compound (low signal). A Z'-factor > 0.5 is indicative of an excellent assay.[13]

  • Potential Interference: Be aware that highly colored test compounds can interfere with absorbance readings at 412 nm. Additionally, compounds containing free thiol groups may react directly with DTNB, creating a false-positive signal. These effects can be checked by running controls that lack the enzyme.

References

  • Pohanka, M., et al. (2011). New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]

  • A3P SCIENTIFIC. Acetylcholinesterase Inhibition Assay. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Pohanka, M. (2012). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Oksana, L., et al. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. PubMed. [Link]

  • Aligning Science Across Parkinson's. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. [Link]

  • Li, S., et al. (2022). Colorimetric AChE assay principle. AChE hydrolyses acetylthiocholine to... ResearchGate. [Link]

  • Pohanka, M. (2011). New Findings about Ellman's Method to Determine Cholinesterase Activity. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3346, Fenthion. [Link]

  • Abass, K., et al. (2023). Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation. PubMed Central. [Link]

  • Tahara, M., et al. (2012). The behaviour and cholinesterase inhibitory activity of fenthion and its products by light and chlorination. ResearchGate. [Link]

  • Thompson, C. M., et al. (2012). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

  • Campa, A., et al. (2000). Enzymatic determination of fenitrothion by cholinesterase and acetylcholinesterase on fluorogenic substrate. ResearchGate. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Lopatofsky, D. G., et al. (2011). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. PubMed. [Link]

  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]

  • Main, A. R. (1969). Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. PubMed Central. [Link]

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Simultaneous Analysis of Fenthion and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Fenthion, an organophosphate insecticide, and its five primary oxidative metabolites—fenthion sulfoxide, fenthion sulfone, fenthion oxon, this compound sulfoxide, and this compound sulfone—pose significant concerns for food safety and environmental monitoring.[1][2] Notably, the toxicity of these metabolites can surpass that of the parent compound, necessitating sensitive and reliable analytical methods for their simultaneous quantification.[1][2][3] This document provides a comprehensive protocol for the analysis of fenthion and its metabolites in complex matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][4] The methodology described herein is designed to deliver high accuracy, precision, and sensitivity, addressing the challenges of matrix interference through the use of matrix-matched calibration.[4][5][6]

Introduction: The Scientific Rationale

Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) is a broad-spectrum insecticide used to control a variety of pests on agricultural crops.[2][7] Its mechanism of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] Upon exposure to environmental factors or metabolic processes in plants and animals, fenthion undergoes oxidative transformation.[8][9] This process converts the phosphorothioate group (P=S) to a more potent phosphate (P=O) "oxon" form and oxidizes the methylthio group to its sulfoxide and sulfone analogs.[9]

The resulting metabolites, particularly this compound sulfoxide and this compound sulfone, exhibit significantly higher acute toxicity than the parent fenthion molecule.[1][2] Therefore, a risk assessment based solely on the parent compound would be insufficient. A comprehensive analytical method must simultaneously detect and quantify fenthion and its key degradation products. LC-MS/MS is the technology of choice for this task, offering unparalleled selectivity through Multiple Reaction Monitoring (MRM) and the sensitivity required to meet stringent maximum residue limits (MRLs) set by regulatory bodies.[5][10]

Metabolic Pathway of Fenthion

The metabolic conversion of fenthion follows a predictable oxidative pathway. The initial and most rapid transformation is the oxidation of the thioether group to form fenthion sulfoxide. Slower, subsequent oxidation yields fenthion sulfone.[9] Concurrently, desulfuration of the P=S bond in these compounds leads to the formation of the respective "oxon" analogs, which are potent cholinesterase inhibitors.

Fenthion_Metabolism Fenthion Fenthion F_Sulfoxide Fenthion Sulfoxide Fenthion->F_Sulfoxide Oxidation (P=S) F_Oxon This compound Fenthion->F_Oxon Desulfuration (P=O) F_Sulfone Fenthion Sulfone F_Sulfoxide->F_Sulfone Oxidation (P=S) FO_Sulfoxide This compound Sulfoxide F_Sulfoxide->FO_Sulfoxide Desulfuration (P=O) FO_Sulfone This compound Sulfone F_Sulfone->FO_Sulfone Desulfuration (P=O) F_Oxon->FO_Sulfoxide Oxidation (P=O) FO_Sulfoxide->FO_Sulfone Oxidation (P=O)

Predicted metabolic pathway of fenthion.[1]

Detailed Experimental Protocols

This section outlines the complete workflow, from sample receipt to final analysis. The protocol is optimized for various food produce matrices such as fruits, vegetables, and grains.[1]

Required Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or equivalent)

  • Reagents: Formic Acid (FA), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquohydrate

  • Standards: Analytical reference standards of Fenthion and its five metabolites (fenthion sulfoxide, fenthion sulfone, this compound, this compound sulfoxide, this compound sulfone)

  • Consumables: 50 mL polypropylene centrifuge tubes, 15 mL dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent, 0.22 µm syringe filters, autosampler vials.

Protocol 1: Sample Preparation via Citrate-Buffered QuEChERS

The QuEChERS method is a streamlined sample preparation technique that minimizes solvent usage while providing excellent analyte recoveries.[7][11][12] The citrate-buffered version helps to stabilize pH-sensitive pesticides during extraction.[2][4]

Step-by-Step Procedure:

  • Homogenization: Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of reagent water and allow to rehydrate for 30 minutes.[13]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting-Out: Add the citrate-buffered QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute. This step is critical to prevent the agglomeration of salts and ensure efficient partitioning.

  • Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the aqueous/solid sample layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a d-SPE tube containing MgSO₄ and PSA. The PSA sorbent effectively removes organic acids and other polar interferences from the extract.[13]

  • Final Cleanup: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Filtration and Transfer: Collect the final supernatant, filter it through a 0.22 µm filter, and transfer it into an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Instrumental Analysis

Accurate quantification requires optimized chromatographic separation and sensitive mass spectrometric detection. The parameters below are a validated starting point for method development.[1][4]

Table 1: UHPLC System Parameters

Parameter Condition
LC System Agilent 1290 Infinity LC or equivalent[3]
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Deionized water with 0.1% formic acid[1][3][4]
Mobile Phase B Methanol with 0.1% formic acid[1][3][4]
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C[3]

| Injection Volume | 5 µL |

Table 2: Triple Quadrupole MS/MS Parameters

Parameter Condition
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min

| Nebulizer Pressure | 45 psi |

Table 3: Optimized MRM Transitions and Collision Energies (CE)

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Fenthion 279.0 125.0 109.0 20
Fenthion Sulfoxide 295.0 125.0 109.0 22
Fenthion Sulfone 311.0 125.0 109.0 25
This compound 263.0 109.0 79.0 18
This compound Sulfoxide 279.0 109.0 104.0 20
This compound Sulfone 295.0 109.0 104.0 23

Note: These values are illustrative and should be optimized for the specific instrument in use. Data synthesized from published methods.[1][2][4]

Data Analysis, Validation, and Quality Control

The Challenge of Matrix Effects

A significant challenge in LC-MS/MS analysis of complex samples is the phenomenon of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[14][15] This can lead to either ion suppression or enhancement, causing inaccurate (typically underestimated) quantitative results.[16][17] The presence of matrix effects was confirmed in the analysis of fenthion and its metabolites across various crops, highlighting the unsuitability of simple solvent-based calibration.[1][4]

Solution: Matrix-Matched Calibration

To compensate for matrix effects, matrix-matched calibration is essential for accurate quantification.[4][6] This involves preparing calibration standards in a blank matrix extract (a sample of the same type known to be free of the target analytes) that has been processed through the entire sample preparation procedure. This ensures that the standards and the unknown samples experience the same degree of matrix-induced ion suppression or enhancement, leading to more accurate results.[5]

Method Validation

The analytical method should be validated according to established guidelines, such as those provided by SANTE/11312/2021, to ensure its performance is fit for purpose.[10][18] Key validation parameters include:

  • Linearity: Assessed by the coefficient of determination (r²) of the matrix-matched calibration curve, which should be >0.99.[4][19]

  • Accuracy: Determined by recovery experiments at multiple spiking levels. Recoveries should typically fall within the 70-120% range.[1][6][19]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements, which should be ≤20%.[10][18]

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. For this method, an LOQ of 0.01 mg/kg has been demonstrated in various matrices.[1][4]

Workflow Visualization

The entire analytical process, from sample acquisition to final data reporting, is summarized in the following workflow diagram.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample (10g) Extract 2. Add ACN & QuEChERS Salts Homogenize->Extract Centrifuge1 3. Shake & Centrifuge Extract->Centrifuge1 Cleanup 4. d-SPE Cleanup (PSA/MgSO4) Centrifuge1->Cleanup Centrifuge2 5. Vortex & Centrifuge Cleanup->Centrifuge2 Filter 6. Filter & Transfer to Vial Centrifuge2->Filter LCMS 7. UHPLC-MS/MS Analysis (MRM Mode) Filter->LCMS Process 8. Peak Integration & Quantification LCMS->Process Calibrate 9. Matrix-Matched Calibration Process->Calibrate Report 10. Final Report Calibrate->Report

Overall experimental workflow for fenthion analysis.

Conclusion

The described LC-MS/MS method, incorporating a citrate-buffered QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable means for the simultaneous quantification of fenthion and its five major metabolites. The inherent challenges of matrix effects are effectively managed through the use of matrix-matched calibration, ensuring data accuracy. This application note serves as a comprehensive guide for laboratories tasked with monitoring pesticide residues in food and environmental samples, contributing to enhanced food safety and regulatory compliance.

References

  • Lee, J., Kim, H., Kim, J. H., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • EURL-SRM. (n.d.). QuEChERS: Home. European Union Reference Laboratory for Single Residue Methods. [Link]

  • Stahnke, H., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]

  • Yamaguchi, T., et al. (2012). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Pesticide Science, 37(2), 159-166. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Cherta, L., Beltran, J., López, F. J., & Hernández, F. (2013). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(31), 7483-7493. [Link]

  • Calvete-Sogo, H., et al. (2014). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 19(9), 14614-14644. [Link]

  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91. [Link]

  • OUCI. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(8), 1938. [Link]

  • ResearchGate. (2020). Chemical structures of fenthion and its metabolites covered in this study...[Link]

  • Giampieri, F., et al. (2022). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. Foods, 11(13), 1898. [Link]

  • Kmellár, B., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. [Link]

  • ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. [Link]

  • ResearchGate. (2020). Representative UHPLC-MS/MS chromatograms for fenthion and its five metabolites. [Link]

  • Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Legal Medicine (Tokyo, Japan), 65, 102323. [Link]

  • ResearchGate. (n.d.). Chemical structures of fenthion and its degradation products with the m/z ratios of their respective ions. [Link]

  • FAO. (1995). fenthion (039). Food and Agriculture Organization of the United Nations. [Link]

  • Mdegela, R. H., et al. (2014). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Public and Environmental Health, 1(4), 86-91. [Link]

  • Mansour, S. A., et al. (2016). Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS. Journal of Advanced Research, 7(3), 418-429. [Link]

  • Vaidya, V. K., et al. (2025). Multi-residue pesticide analysis in chicken: LC-MS/MS method development and validation. Indian Journal of Animal Sciences, 95(2), 220-226. [Link]

  • Mărghitaș, L. A., et al. (2025). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Journal of the Science of Food and Agriculture. [Link]

  • Kim, H. Y., et al. (2024). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Food Science & Technology, 4(10), 2283-2296. [Link]

  • PubChem. (n.d.). Fenthion. National Center for Biotechnology Information. [Link]

  • Ueno, E., et al. (2012). Deoxidation of Fenthion Sulfoxide, this compound Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer. Journal of Pesticide Science, 37(3), 268-271. [Link]

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Application Note: Robust Cleanup of Fenthion Oxon Using Solid-Phase Extraction (SPE) for High-Fidelity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) cleanup of fenthion oxon from complex sample matrices. Fenthion, an organophosphate insecticide, and its primary toxic metabolite, this compound, require meticulous and efficient cleanup procedures to ensure accurate quantification in food safety and environmental monitoring.[1][2] This guide provides a comprehensive walkthrough of a reversed-phase SPE method, elucidating the scientific rationale behind each step to empower researchers in developing robust analytical workflows.

Introduction: The Analytical Challenge of this compound

Fenthion is widely used in agriculture, and its metabolic or environmental oxidation leads to the formation of this compound.[3][4] This transformation is of significant toxicological concern as the "oxon" form is a more potent inhibitor of acetylcholinesterase, the primary mode of action for organophosphate toxicity.[4][5] Consequently, sensitive and reliable analytical methods are imperative for the detection of this compound residues in diverse and often complex matrices such as food, water, and soil.[2][6]

Sample preparation is a critical bottleneck in the analytical workflow. Matrix interferences can suppress or enhance the analyte signal in sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), leading to inaccurate quantification.[7] Solid-phase extraction (SPE) offers a selective and efficient means of isolating this compound from interfering matrix components, thereby improving analytical accuracy, precision, and instrument longevity.[8]

This application note provides a detailed protocol for a cartridge-based SPE cleanup of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound: Guiding the SPE Strategy

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of Fenthion and this compound

PropertyFenthionThis compoundReference(s)
Molecular Formula C₁₀H₁₅O₃PS₂C₁₀H₁₅O₄PS[3][9]
Molar Mass 278.33 g/mol 262.26 g/mol [9][10]
LogP (Kow) ~4.84~2.4 (computed)[1][9]
Water Solubility Low (54-56 mg/L)Expected to be higher than fenthion[10]
Organic Solvent Solubility Highly solubleSoluble in acetonitrile, cyclohexane[1][11]
pKa Not pH-dependentNot pH-dependent[7]

The parent compound, fenthion, is notably nonpolar, as indicated by its high LogP value, and exhibits high solubility in fats and organic solvents.[1][4] this compound, being an oxidized metabolite, is more polar than fenthion, which is a key consideration for its retention and elution in a reversed-phase SPE system. The non-ionizable nature of this compound suggests that a reversed-phase or normal-phase SPE approach will be more effective than ion-exchange methods.[7]

SPE Sorbent Selection: A Reversed-Phase Approach

Given the moderately polar nature of this compound, a reversed-phase SPE sorbent is the optimal choice for retaining the analyte from a polar (aqueous) sample matrix.

  • C18 (Octadecylsilane): This is a widely used and effective sorbent for the extraction of nonpolar to moderately polar compounds from aqueous matrices. The hydrophobic interactions between the C18 stationary phase and the this compound molecule provide strong retention.

  • Polymeric Sorbents (e.g., Oasis HLB, Bond Elut Plexa): These sorbents offer a hydrophilic-lipophilic balance and can provide excellent retention for a broad range of compounds, including moderately polar pesticides like this compound. They are often more robust to drying out than silica-based sorbents.[12]

For this protocol, we will focus on the widely accessible and well-characterized C18 sorbent .

Experimental Protocol: Cartridge-Based SPE for this compound Cleanup

This protocol is designed for a standard C18 SPE cartridge and can be adapted based on the specific sample matrix and desired level of cleanup.

Materials and Reagents
  • SPE Cartridge: C18, 500 mg bed weight, 6 mL reservoir volume

  • Solvents (HPLC or equivalent grade):

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

    • Deionized Water

  • Sample Extract: The initial sample extract should be in a solvent compatible with the SPE loading step (e.g., acetonitrile from a QuEChERS extraction, diluted with water).

SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Prep Sample Pre-treatment (e.g., QuEChERS extraction, Dilution with water) Condition 1. Conditioning (Methanol) Sample_Prep->Condition Load Sample Equilibrate 2. Equilibration (Deionized Water) Condition->Equilibrate Load 3. Sample Loading (Aqueous sample) Equilibrate->Load Wash 4. Washing (Water/Methanol mixture) Load->Wash Interferences to Waste Elute 5. Elution (Ethyl Acetate/Acetonitrile) Wash->Elute This compound to Collection Analysis LC-MS/MS or GC-MS Analysis Elute->Analysis Cleaned Extract

Caption: Workflow for SPE cleanup of this compound.

Step-by-Step Methodology

Step 1: Cartridge Conditioning

  • Purpose: To solvate the C18 stationary phase, activating it for interaction with the analyte.

  • Procedure:

    • Pass 5 mL of Methanol through the C18 cartridge.

    • Ensure the sorbent bed is fully wetted. Do not allow the cartridge to dry out.

Step 2: Cartridge Equilibration

  • Purpose: To prepare the sorbent for the aqueous sample by replacing the organic solvent with an aqueous one.

  • Procedure:

    • Pass 5 mL of Deionized Water through the cartridge.

    • Maintain a small layer of water above the sorbent bed to prevent it from drying.

Step 3: Sample Loading

  • Purpose: To retain the this compound on the C18 sorbent while allowing polar matrix components to pass through.

  • Procedure:

    • Ensure the sample extract is in a predominantly aqueous solution (e.g., if the initial extract is in acetonitrile, dilute it with water to a final acetonitrile concentration of ≤10%). This is crucial for efficient retention on the reversed-phase sorbent.

    • Load the sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

Step 4: Washing

  • Purpose: To remove any remaining polar interferences that may have been retained on the sorbent.

  • Procedure:

    • Pass 5 mL of a 5% Methanol in Water solution through the cartridge. This weak organic wash will displace weakly bound, more polar interferences without eluting the this compound.

    • After the wash, dry the cartridge thoroughly under vacuum or with positive pressure for 5-10 minutes to remove all the water. This is critical for efficient elution in the next step.

Step 5: Elution

  • Purpose: To desorb the this compound from the C18 sorbent using a nonpolar organic solvent.

  • Procedure:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the this compound with 5 mL of Ethyl Acetate or a mixture of Acetonitrile and Ethyl Acetate (1:1, v/v) . The choice of elution solvent may be optimized for specific matrices.

    • The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Data and Expected Performance

While a significant body of literature focuses on the QuEChERS method, the principles of reversed-phase SPE are well-established for pesticide analysis.

Table 2: Expected Recovery and Performance Data

ParameterExpected ValueNotes
Recovery >80%Recovery can be matrix-dependent. Optimization of wash and elution solvents may be required for complex matrices.
Relative Standard Deviation (RSD) <15%Good precision is indicative of a robust and reproducible method.
Limit of Quantitation (LOQ) Low ng/g or µg/L rangeDependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS).

Studies on the broader class of organophosphate pesticides using C18 SPE have demonstrated good recoveries, and similar performance is anticipated for this compound with this optimized protocol.[13]

Troubleshooting Common SPE Issues

IssuePotential CauseRecommended Solution
Low Analyte Recovery - Cartridge dried out before sample loading.- Sample loading flow rate too high.- Analyte breakthrough during washing.- Incomplete elution.- Repeat conditioning and equilibration steps.- Reduce the flow rate during sample loading.- Decrease the organic content in the wash solvent.- Use a stronger elution solvent or increase the elution volume.
Poor Reproducibility - Inconsistent flow rates.- Variable sample pre-treatment.- Incomplete drying after the wash step.- Use a vacuum manifold or positive pressure processor for consistent flow.- Standardize the sample preparation procedure.- Ensure the cartridge is completely dry before elution.
Matrix Effects in Final Analysis - Inadequate removal of interferences.- Optimize the wash step with a slightly stronger organic/aqueous mixture.- Consider a different SPE sorbent (e.g., polymeric or normal phase) if co-eluting interferences persist.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction cleanup of this compound. By leveraging the physicochemical properties of the analyte and the principles of reversed-phase chromatography, this method offers a robust solution for isolating this compound from complex matrices, leading to more accurate and reliable analytical results. The provided step-by-step methodology and troubleshooting guide will enable researchers to effectively implement and adapt this protocol for their specific analytical needs.

References

  • Fenthion (Ref: OMS 2). (n.d.). AERU. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). AERU. Retrieved January 14, 2026, from [Link]

  • Fenthion. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • fenthion (039). (1984). FAO. Retrieved January 14, 2026, from [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Zhong, S., et al. (2020). Polymeric Materials in Speciation Analysis Based on Solid-Phase Extraction. Polymers, 12(10), 2345. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
  • Thurman, E. M., & Mills, M. S. (1998). Solid-Phase Extraction: Principles and Practice. John Wiley & Sons.
  • Fenthion. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • High-performance composite adsorbent for the identification and enrichment of fenthion and its main metabolites. (2022). ResearchGate. [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California State Water Resources Control Board. [Link]

  • EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. (n.d.). USDA ARS. Retrieved January 14, 2026, from [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. (2024). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Fenthion Oxon Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the quantification of fenthion oxon, a toxic metabolite of the organophosphorus insecticide fenthion, using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Fenthion and its degradation products are of significant concern for food safety and environmental monitoring due to their neurotoxic properties.[1][2] The oxon analog, in particular, exhibits greater toxicity than the parent compound.[1][3] This guide is designed for researchers, scientists, and professionals in drug development and food safety, offering a robust, validated method for the accurate determination of this compound in complex matrices. The protocol herein emphasizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by UHPLC-MS/MS analysis, ensuring high sensitivity and reliability.[1][3][4]

Introduction: The Imperative for this compound Monitoring

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural crops.[1] Upon exposure to the environment or through metabolic processes in plants and animals, fenthion undergoes oxidative transformation to its more toxic metabolites, including this compound, fenthion sulfoxide, and fenthion sulfone.[1][3][5] this compound, the oxygen analog of fenthion, is a potent acetylcholinesterase inhibitor, posing a significant risk to human and animal health.[2] Regulatory bodies worldwide have established maximum residue limits (MRLs) for fenthion and its metabolites in food commodities to protect consumers.[3] Therefore, sensitive and reliable analytical methods are crucial for the accurate quantification of this compound to ensure compliance with these regulations and safeguard public health.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (UHPLC-MS/MS), has emerged as the preferred technique for the analysis of pesticide residues.[1][6] This is due to its high sensitivity, selectivity, and ability to handle complex sample matrices. This application note details a validated UHPLC-MS/MS method for the quantification of this compound, providing a comprehensive guide from sample preparation to data analysis.

Scientific Principles and Methodological Rationale

The analytical workflow for this compound quantification can be logically segmented into two critical stages: sample preparation and instrumental analysis. The choices made at each stage are dictated by the physicochemical properties of this compound and the need for a robust and sensitive analytical method.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and broad applicability.[1][7] The underlying principle of QuEChERS involves an initial extraction of the analytes from the sample matrix using an organic solvent (typically acetonitrile), followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components.

  • Extraction with Acetonitrile: Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides, including the moderately polar this compound, while minimizing the co-extraction of non-polar interferences like lipids.

  • Salting-Out Partitioning: The addition of salts, such as magnesium sulfate and sodium chloride, induces phase separation between the aqueous and acetonitrile layers, driving the pesticides into the organic phase.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The crude extract is then treated with a mixture of sorbents to remove interfering compounds. Primary secondary amine (PSA) is used to remove organic acids and some sugars, while C18 is effective for the removal of non-polar interferences. Magnesium sulfate is also included to remove excess water.[8]

Instrumental Analysis: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of trace-level contaminants in complex matrices.

  • Reversed-Phase Chromatography: A C18 stationary phase is the standard for separating moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.

  • Mobile Phase Gradient: A gradient elution using water and methanol (or acetonitrile), both acidified with formic acid, is employed. The formic acid aids in the protonation of the target analytes, enhancing their ionization efficiency in the mass spectrometer.[1][9]

  • Tandem Mass Spectrometry (MS/MS): This detection technique provides two levels of mass analysis, significantly increasing selectivity. The first mass analyzer selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass analyzer then monitors for specific product ions, creating a highly specific analytical signature for the target compound. This multiple reaction monitoring (MRM) mode minimizes the likelihood of false positives from matrix interferences.[1]

Detailed Experimental Protocol

This protocol is designed for the analysis of this compound in agricultural produce.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (end-capped)

  • 50 mL polypropylene centrifuge tubes

  • 2 mL d-SPE centrifuge tubes

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Homogenize a representative sample of the agricultural commodity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥10,000 rpm for 2 minutes.

  • Sample Dilution: Transfer the supernatant to an autosampler vial and dilute as necessary with the initial mobile phase conditions.

G cluster_sample_prep Sample Preparation Workflow Homogenization Homogenize Sample Extraction Add Acetonitrile & QuEChERS Salts Homogenization->Extraction Shake Vortex/Shake Vigorously Extraction->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Vortex2 Vortex dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Final Extract for Analysis Centrifuge2->Final_Extract G cluster_hplc_ms UHPLC-MS/MS Analysis Workflow Injection Inject Final Extract Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Precursor_Selection Precursor Ion Selection (MS1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (MS2) Fragmentation->Product_Detection Data_Acquisition Data Acquisition & Processing Product_Detection->Data_Acquisition

Caption: Key steps in the UHPLC-MS/MS method for this compound quantification.

Method Validation for Trustworthy Results

To ensure the reliability and accuracy of the analytical data, the method must be validated. The following parameters should be assessed according to established guidelines (e.g., SANTE/11312/2021). [7][10]

Validation Parameter Acceptance Criteria Description
Linearity Correlation coefficient (r²) > 0.99 The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. [1][11]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. A typical LOQ for this method is 0.01 mg/kg. [1][11]
Accuracy (Recovery) 70-120% The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentration levels. [1][11]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20% The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions. [1][11]

| Specificity | No significant interfering peaks at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

Data Analysis and Quantification

Quantification of this compound in samples is typically performed using an external calibration curve. Due to the potential for matrix effects (signal suppression or enhancement), it is highly recommended to use matrix-matched calibration standards for accurate quantification. [1][11]These are prepared by spiking blank matrix extracts with known concentrations of the this compound standard. The concentration of this compound in the sample is then calculated by comparing its peak area to the calibration curve.

Conclusion

The method detailed in this application note, combining QuEChERS sample preparation with UHPLC-MS/MS analysis, provides a robust, sensitive, and reliable approach for the quantification of this compound in complex matrices. The validation of this method according to international guidelines ensures the generation of high-quality, defensible data, which is essential for food safety monitoring and regulatory compliance. The causality-driven explanations for each experimental choice aim to empower researchers to adapt and troubleshoot the protocol for their specific applications.

References

  • U.S. Environmental Protection Agency. (n.d.). Analysis of Organophosphorus Pesticides by GC.
  • U.S. Environmental Protection Agency. (n.d.). EPA 8141 Organophosphorus Pesticide Testing in Agriculture.
  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
  • Meyer, E., et al. (1999). Analysis of Fenthion in Postmortem Samples by HPLC with Diode-Array Detection and GC-MS Using Solid-Phase Extraction. Journal of Analytical Toxicology, 23(5), 329-333. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction.
  • Ahmed, M., et al. (2020). Validation of studied pesticides analysis using HPLC-UV. ResearchGate. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fenthion. Retrieved from [Link]

  • Meyer, E., et al. (1999). Analysis of Fenthion in Postmortem Samples by HPLC with Diode-Array Detection and GC-MS Using Solid-Phase Extraction. Journal of Analytical Toxicology, 23(5), 329-333. Retrieved from [Link]

  • Meyer, E., et al. (1999). Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction. PubMed. Retrieved from [Link]

  • Belarbi, M., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry: X, 24, 101938. Retrieved from [Link]

  • ChemWhat. (n.d.). FENTHION-OXON CAS#: 6552-12-1. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (1984). fenthion (039).
  • Krmpotić, M., et al. (2022). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific Pharmaceutical Sciences, 6(1), 1-10. Retrieved from [Link]

  • Krmpotić, M., et al. (2017). Development and Validation of High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Table Grape. Journal of Chemistry, 2017, 8567261. Retrieved from [Link]

  • Belarbi, M., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry: X, 24, 101938. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]

  • Canle L., M., et al. (2001). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Representative UHPLC-MS/MS chromatograms for fenthion and its five metabolites. ResearchGate. Retrieved from [Link]

  • Jones, D. (2015). Important Aspects of UV Detection for HPLC. LCGC International, 28(11), 604-609. Retrieved from [Link]

  • Ahmed, M., et al. (2022). Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health. Frontiers in Chemistry, 10, 1047195. Retrieved from [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. Retrieved from [Link]

Sources

Application Note: Enhancing Accuracy in Pesticide Residue Analysis Using Deuterated Fenthion Oxon as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fenthion Analysis

Fenthion is a widely used organophosphate insecticide employed to control a broad spectrum of pests in agriculture.[1][2] Following application, fenthion metabolizes in plants, animals, and the environment into several oxidation products, including fenthion oxon, fenthion sulfoxide, and fenthion sulfone.[1][2] Critically, these metabolites, particularly the "oxon" analogs, often exhibit greater toxicity than the parent compound by acting as more potent inhibitors of acetylcholinesterase.[1][2] This increased toxicity necessitates highly accurate and sensitive analytical methods to ensure food safety and monitor environmental contamination. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for fenthion and its key metabolites in food products.[2][3]

Quantitative analysis of these residues, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is complicated by the complexity of sample matrices such as food crops, animal tissues, and soil.[4][5] Co-extracted matrix components can cause significant signal suppression or enhancement during the ionization process in the mass spectrometer, a phenomenon known as the "matrix effect," which can severely compromise the accuracy and reliability of the results.[4][6]

To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique involves the addition of a stable isotope-labeled (SIL) version of the target analyte to the sample at the very beginning of the analytical workflow.[7][8] This application note provides a comprehensive guide and detailed protocol for the use of a deuterated analog, such as deuterated this compound or its sulfone metabolite, as an internal standard (IS) to ensure robust and accurate quantification of this compound in complex matrices.

The Principle of Isotope Dilution with a Deuterated Internal Standard

The fundamental premise of using a SIL internal standard is that it is chemically identical to the native analyte, but physically distinguishable by the mass spectrometer due to its higher mass.[7][9] Deuterated this compound, for example, will have one or more hydrogen atoms replaced by deuterium (²H). This subtle change has a profound impact on the analytical process:

  • Co-elution: The deuterated standard has virtually identical physicochemical properties to the native analyte, causing it to behave the same way during sample extraction, cleanup, and chromatographic separation.[10]

  • Correction for Sample Loss: Any physical loss of the analyte during the multi-step sample preparation process will be mirrored by an equivalent proportional loss of the deuterated internal standard.

  • Compensation for Matrix Effects: As the IS and analyte co-elute into the mass spectrometer's ion source, they experience the same degree of signal suppression or enhancement from matrix interferences.[8][11]

By measuring the ratio of the MS signal response of the native analyte to the known, constant concentration of the deuterated internal standard, a highly accurate quantification can be achieved, independent of sample recovery or matrix-induced variations.[7] This makes the use of a deuterated IS the gold standard for quantitative LC-MS/MS assays.[8][12]

G cluster_process Sample Preparation & Analysis cluster_extraction Extraction / Cleanup cluster_ionization LC-MS/MS Ionization cluster_calc Quantification A Analyte (Native) Concentration = Unknown (X) Loss1 Variable Loss (e.g., 20%) A->Loss1 B Internal Standard (Deuterated) Concentration = Known (C) B->Loss1 Loss2 Matrix Effect (e.g., 30% Suppression) Loss1->Loss2 Both affected equally C_out Analyte Signal (Response_A) Loss2->C_out Analyte D_out IS Signal (Response_IS) Loss2->D_out IS Result Ratio (Response_A / Response_IS) Remains Constant C_out->Result D_out->Result

Caption: The Principle of Isotope Dilution Mass Spectrometry (IDMS).

Materials and Instrumentation

This protocol provides a general framework. Specific instrument parameters and reagent volumes may require optimization based on the exact matrix and instrumentation used.

Reagents and Standards
  • Analytes: Analytical standards of fenthion, this compound, fenthion sulfoxide, and this compound sulfone (≥98% purity).

  • Internal Standard: Deuterated this compound (e.g., Fenthion-d6-oxon) or a related metabolite like Fenthion-oxon-sulfone-D6 (CAS: 2733000-83-2).[13]

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Deionized Water (>18 MΩ·cm).

  • Mobile Phase Additives: Formic Acid (LC-MS Grade).

  • QuEChERS Reagents:

    • Extraction Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Citrate Sesquihydrate.

    • Dispersive SPE (d-SPE): Anhydrous MgSO₄, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

Instrumentation
  • Homogenizer: High-speed blender or equivalent.

  • Centrifuge: Capable of ≥4000 x g, preferably refrigerated.

  • Analytical Balance: 4-5 decimal places.

  • Liquid Chromatography System: UHPLC system capable of binary gradients (e.g., Agilent 1290 Infinity LC).[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460 Triple Quadrupole LC/MS).[2]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each neat standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of deuterated this compound in acetonitrile.

  • Intermediate Mixed Analyte Standard (10 µg/mL): Combine appropriate volumes of the primary stocks and dilute with acetonitrile.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with acetonitrile. This solution will be used to spike all samples, standards, and blanks.

  • Calibration Curve Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate mixed analyte standard in acetonitrile. Crucially, spike each calibration standard with the IS Working Solution to a final concentration of 10 ng/mL.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices.[1][2]

G start 1. Sample Homogenization (10-15 g of sample) spike 2. Internal Standard Spiking (Add known amount of Deuterated IS) start->spike extract 3. Extraction Add 10 mL Acetonitrile Add QuEChERS extraction salts spike->extract vortex1 4. Shake Vigorously (1 min) extract->vortex1 centrifuge1 5. Centrifuge (≥4000 x g, 5 min) vortex1->centrifuge1 supernatant 6. Collect Acetonitrile Supernatant (Upper Layer) centrifuge1->supernatant dspe 7. Dispersive SPE Cleanup Transfer aliquot to d-SPE tube (MgSO4, PSA, C18) supernatant->dspe vortex2 8. Vortex (30 sec) dspe->vortex2 centrifuge2 9. Centrifuge (≥4000 x g, 5 min) vortex2->centrifuge2 final_extract 10. Collect Final Extract Filter through 0.22 µm syringe filter centrifuge2->final_extract analysis 11. LC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For recovery checks, spike the blank matrix with analyte standards at this stage.

  • Internal Standard Spiking: Add a precise volume of the IS Working Solution (e.g., 100 µL of 1 µg/mL) to every sample, QC, and matrix-matched standard to achieve a final concentration equivalent to the mid-range of the calibration curve (e.g., 10 ng/g).[7]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the citrate-buffered QuEChERS extraction salts. The salts (MgSO₄ and NaCl) induce phase separation between the acetonitrile and aqueous layers.[7]

  • Shake: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge: Centrifuge at ≥4000 x g for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing MgSO₄ (to remove residual water) and PSA (to remove organic acids and sugars). C18 may be included for fatty matrices.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge again.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm filter into an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The parameters below are typical and should be optimized for the specific instrument and deuterated standard used.[2]

ParameterTypical SettingRationale
UHPLC System Agilent 1290 Infinity LC or equivalentProvides high-resolution separation and fast analysis times.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and separation for moderately polar organophosphate pesticides.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
Mobile Phase A Deionized water + 0.1% Formic AcidFormic acid aids in the protonation of the analytes, enhancing ionization efficiency in positive mode.[1]
Mobile Phase B Methanol + 0.1% Formic AcidOrganic solvent for eluting analytes from the C18 column.
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min.A standard gradient to separate analytes of varying polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical volume to balance sensitivity and peak shape.
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalentProvides the sensitivity and selectivity required for trace-level analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveFenthion and its metabolites readily form protonated molecules [M+H]⁺.[1]
Detection Mode Multiple Reaction Monitoring (MRM)Highly selective and sensitive mode that monitors specific precursor-to-product ion transitions.

MRM Transitions: These must be determined empirically by infusing individual standards. At least two transitions (one for quantification, one for qualification) should be monitored for each analyte and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (Quant, m/z)Product Ion (Qual, m/z)Collision Energy (eV)
This compound263.1[Optimized Value][Optimized Value][Optimized Value]
Deuterated this compound (d6) 269.1 [Optimized Value][Optimized Value][Optimized Value]
This compound Sulfone295.0217.078.020-33
Fenthion-oxon-sulfone-D6 301.0 [Optimized Value][Optimized Value][Optimized Value]

Note: Product ions and collision energies for the deuterated standard will be very similar to its native analog and must be optimized.

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the response ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration). The concentration of the analyte in an unknown sample is then calculated from its measured response ratio using the regression equation from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is fit for purpose, following guidelines such as those from the International Council for Harmonisation (ICH) or the FDA.[14] The use of the internal standard is expected to significantly improve performance.

Validation ParameterAcceptance Criteria (Typical)Expected Impact of Using Deuterated IS
Linearity Correlation Coefficient (r²) > 0.99Improved linearity by correcting for variability at each concentration level.[1]
Accuracy (Recovery) 70-120%Tighter recovery percentages across different spike levels and matrices due to correction for sample loss.[1]
Precision (RSD) ≤ 15-20%Significantly lower Relative Standard Deviation (RSD) in repeatability and intermediate precision tests.[1]
Limit of Quantitation (LOQ) S/N ≥ 10The LOQ is determined by the instrument's sensitivity but is more reliably achieved with an IS.[1]
Selectivity No interfering peaks at the retention time of the analyte/ISThe high selectivity of MRM combined with a unique mass for the IS ensures excellent selectivity.
Matrix Effect 80-120%Should be effectively neutralized, bringing the calculated effect close to 100% (i.e., no effect).

Conclusion

The use of a deuterated internal standard, such as deuterated this compound, is a critical component for developing robust, accurate, and defensible analytical methods for the quantification of fenthion and its toxic metabolites. By employing the principles of isotope dilution mass spectrometry in conjunction with a validated sample preparation technique like QuEChERS and LC-MS/MS analysis, laboratories can effectively compensate for procedural errors and mitigate the significant challenge of matrix effects.[7][8] This approach ensures high-quality data essential for food safety monitoring, environmental risk assessment, and regulatory compliance.

References

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. Retrieved from [Link]

  • Jo, S., Lee, J., Lee, J., Kim, J., Park, Y., & Lee, K. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 519. Retrieved from [Link]

  • Zhang, Y., Wu, Y., Liu, X., Liu, X., Pan, C., & Xu, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1215. Retrieved from [Link]

  • Sen, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytica Chimica Acta, 1264, 341295. Retrieved from [Link]

  • Hewavitharana, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research, 1(7). Retrieved from [Link]

  • Lehotay, S. J., Han, L., & Sapozhnikova, Y. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of Chromatography A, 1270, 285-295. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Jo, S., Lee, J., Lee, J., Kim, J., Park, Y., & Lee, K. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. R Discovery. Retrieved from [Link]

  • Jo, S., Lee, J., Lee, J., Kim, J., Park, Y., & Lee, K. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. Retrieved from [Link]

  • Jo, S., Lee, J., Lee, J., Kim, J., Park, Y., & Lee, K. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2009). When Should an Internal Standard be Used?. LCGC International. Retrieved from [Link]

  • Lee, S., Kim, S., Cho, H., Kim, J., & Kim, J. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1695. Retrieved from [Link]

  • M., S., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Bioanalysis, 11(13), 1209-1211. Retrieved from [Link]

  • El-Aty, A. M. A., et al. (2022). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. ResearchGate. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Appendix 3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2001). Some considerations in the use of internal standards in analytical method development. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 213-221. Retrieved from [Link]

  • Liu, G., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 565-577. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • Chen, Y., et al. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

  • ResearchGate. (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. Retrieved from [Link]

  • Ndagala, J., & Chove, B. (2016). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Environment and Toxicology, 2(1), 007-013. Retrieved from [Link]

  • Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical Research in Toxicology, 20(2), 263-269. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications a. Representative examples for the convenient synthesis of valuable compounds and their deuterated derivatives. Retrieved from [Link]

  • Tech Launch Arizona. (2024). Applications of Deuterated Aldehydes and Isonitriles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects in fenthion oxon analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in fenthion oxon analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working on the quantification of this compound and its related metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your analytical methods effectively.

Fenthion, an organophosphorus insecticide, and its metabolites, such as this compound and this compound sulfone, are of significant toxicological concern.[1][2][3] The oxon metabolites, in particular, are considerably more toxic than the parent compound, making their accurate quantification in complex matrices like food, plasma, and environmental samples a critical task.[1][2][3]

One of the most significant hurdles in achieving accurate quantification is the phenomenon known as the "matrix effect."[4][5] This guide provides in-depth, actionable advice to diagnose, understand, and overcome matrix-related issues in your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" and why is it a major problem in this compound analysis?

A1: The matrix effect is the alteration of an analyte's signal response (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[6] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), these co-extracted substances from the sample (e.g., lipids, proteins, salts, pigments) can interfere with the ionization process of the target analyte, this compound, in the instrument's source.[5][6][7]

Why it's a problem:

  • Inaccurate Quantification: Signal suppression can lead to an underestimation of the this compound concentration, while signal enhancement can cause an overestimation.[8] This is particularly critical when dealing with regulated maximum residue limits (MRLs) in food safety.[1]

  • Poor Reproducibility: The composition of the matrix can vary significantly from sample to sample, leading to inconsistent matrix effects and poor reproducibility of results.[9]

  • Reduced Sensitivity: Signal suppression can diminish the method's sensitivity, making it difficult to achieve the low limits of detection (LOD) and quantitation (LOQ) required for trace-level analysis.[9]

Studies have shown that in the analysis of fenthion and its metabolites, significant signal suppression is a common observation across various food matrices like oranges, brown rice, and chili peppers when using LC-MS/MS.[2][10][11]

Q2: I'm observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I fix it?

A2: Signal suppression in ESI-LC-MS/MS is a common challenge and often stems from competition between the analyte and matrix components for ionization in the electrospray source.[6][12]

Primary Causes:

  • Competition for Charge: Co-eluting matrix components can compete with this compound for the limited number of charges on the ESI droplet surface, reducing the number of analyte ions that are formed and enter the mass spectrometer.[6]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), which can hinder the efficient desolvation and release of analyte ions.[7]

  • Gas-Phase Reactions: In the gas phase, matrix components with high proton affinity or gas-phase basicity can neutralize the charged analyte ions before they reach the mass analyzer.[13]

Troubleshooting and Solutions:

StrategyDescriptionAdvantagesDisadvantages
Sample Dilution Diluting the final sample extract with a suitable solvent.Simple and effective for reducing the concentration of interfering matrix components.[9]Requires a highly sensitive instrument to maintain adequate detection limits for this compound.[14]
Improved Sample Cleanup Employing more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) as part of a QuEChERS protocol.[4]Effectively removes a significant portion of matrix interferences.[15]Can be more time-consuming and may lead to some analyte loss if not optimized.
Chromatographic Separation Optimizing the LC method to achieve better separation between this compound and co-eluting matrix components.[15]Can resolve the issue without altering the sample preparation protocol.May require significant method development and may not be feasible for all matrix interferences.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4][16]Effectively compensates for systematic signal suppression or enhancement.[10][11]Finding a true "blank" matrix can be challenging, and this approach is matrix-specific.[15]

Troubleshooting Guide: Advanced Strategies

Q3: My lab analyzes this compound in a wide variety of food matrices. Is there a more universal approach than creating matrix-matched calibration curves for each commodity?

A3: Yes, for laboratories dealing with diverse and complex matrices, relying solely on matrix-matched calibration can be impractical.[14] A more robust and universally applicable strategy is the use of a stable isotope-labeled internal standard (SIL-IS) .[17]

The Principle of SIL-IS:

An ideal SIL-IS, such as Fenthion-oxon-sulfone-D6, is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).[17] When a known amount of the SIL-IS is added to the sample at the beginning of the extraction process, it experiences the same procedural losses and, crucially, the same matrix effects (ion suppression or enhancement) as the native this compound.[17]

Because the mass spectrometer can distinguish between the native analyte and the heavier SIL-IS, quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if the absolute signal intensity of both compounds is suppressed or enhanced by the matrix.[17]

Experimental Workflow: QuEChERS with d-SPE Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including fenthion and its metabolites.[1][3][18]

Step-by-Step Protocol (Citrate-Buffered QuEChERS):
  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice, pre-wetting may be necessary.[18]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard solution (e.g., Fenthion-oxon-sulfone-D6). The concentration should be in the mid-range of your calibration curve.[17]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[18]

    • Add the citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[17][18]

    • Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.[18]

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of sorbents. A common combination is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences, along with MgSO₄ to remove residual water.[1]

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for LC-MS/MS or GC-MS/MS analysis.[17]

    • The extract may need to be filtered and/or diluted with an appropriate solvent to match the initial mobile phase conditions or to fall within the calibration range.[17]

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start 1. Homogenized Sample (10-15g) spike 2. Spike with Internal Standard start->spike add_acn 3. Add Acetonitrile spike->add_acn add_salts 4. Add QuEChERS Salts & Shake add_acn->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer 6. Transfer Acetonitrile Aliquot centrifuge1->transfer Collect Supernatant add_dspe 7. Add to d-SPE Tube (PSA, C18, MgSO4) & Vortex transfer->add_dspe centrifuge2 8. Centrifuge add_dspe->centrifuge2 final_extract 9. Collect Supernatant centrifuge2->final_extract Collect Cleaned Extract analysis 10. LC-MS/MS or GC-MS/MS Injection final_extract->analysis

Caption: Workflow of the citrate-buffered QuEChERS method.

Q4: I am using GC-MS for this compound analysis and observe peak tailing and signal enhancement. What is happening and how do I correct it?

A4: In Gas Chromatography (GC), matrix effects often manifest differently than in LC. Instead of ion suppression, a "matrix-induced signal enhancement" is frequently observed.[19]

The Mechanism:

Non-volatile matrix components co-injected with the analyte can coat active sites (e.g., silanol groups) in the GC inlet liner and the front part of the analytical column.[19] These active sites would otherwise adsorb or cause the thermal degradation of susceptible analytes like organophosphorus pesticides. By masking these sites, the matrix components effectively "protect" the analyte, leading to a greater amount reaching the detector and thus an enhanced signal compared to a clean solvent standard.[19][20] This also often improves peak shape by reducing tailing.

Solutions for GC-MS:

  • Matrix-Matched Calibration: As with LC-MS, this is a very effective way to compensate for the enhancement effect, as the standards and samples will experience the same degree of signal increase.[8][16]

  • Analyte Protectants (APs): This is a more elegant and convenient solution. Analyte protectants are a mixture of compounds added to both the sample extracts and the solvent-based calibration standards.[20] These compounds, such as ethylglycerol, gulonolactone, and sorbitol, are designed to be more effective at masking active sites in the GC system than the matrix components themselves.[20]

    • How it works: By adding APs to both standards and samples, you intentionally create a strong, consistent "protective" effect in every injection. This equalizes the response for this compound whether it is in a clean solvent or a complex matrix extract, effectively eliminating the matrix-induced enhancement and allowing for accurate quantification with solvent-based calibration curves.[20]

Decision Tree for Calibration Strategy:

Calibration_Strategy start Start: Inaccurate Quantification Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 ans1_yes Use SIL-IS q1->ans1_yes Yes ans1_no No q1->ans1_no q2 Are you analyzing a single, consistent matrix type? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no matrix_matched Use Matrix-Matched Calibration ans2_yes->matrix_matched q3 Is the instrument a GC-MS? ans2_no->q3 analyte_protectants Use Analyte Protectants with Solvent Calibration q3->analyte_protectants Yes dilution Consider Sample Dilution (if sensitivity permits) and re-evaluate q3->dilution No (LC-MS)

Caption: Decision tree for selecting a calibration strategy.

References

  • Waters. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Retrieved from [Link]

  • Xie, Y., Wang, Z., Li, T., Liu, F., & Guo, X. (2024). Determination of fenthion and its main metabolites in plasma by ultra-performance liquid chromatography. Occupational Health and Emergency Rescue, 42(5), 660-665.
  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938.
  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • Damale, M. G., et al. (2023). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Request PDF. Retrieved from [Link]

  • Mastovska, K., Lehotay, S. J., & Anastassiades, M. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. ACS Publications. Retrieved from [Link]

  • da Silva, M. P., et al. (2016). Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods. Retrieved from [Link]

  • Ferrer, C., et al. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Retrieved from [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Retrieved from [Link]

  • Ncube, S., et al. (2014). Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. ScienceDirect. Retrieved from [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. R Discovery. Retrieved from [Link]

  • Kaczynski, P., & Lozowicka, B. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • de Sousa, F. A., et al. (2011). Determination of Pesticide Residues by GC-MS Using Analyte Protectants to Counteract the Matrix Effect. J-Stage. Retrieved from [Link]

  • Shimadzu Corporation. (2019). Matrix effect on pesticides in vegetables by GC-MS/MS analysis. Shimadzu. Retrieved from [Link]

  • Westland, J. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Agilent. Retrieved from [Link]

  • Kim, H. Y., et al. (2015). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. PMC. Retrieved from [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. Retrieved from [Link]

  • Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. PubMed. Retrieved from [Link]

  • Nishio, T., et al. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Teikyo University. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Research Collection. Retrieved from [Link]

  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Lee, J., & Kim, J. H. (2020). Predicted MS/MS fragmentation scheme of the precursor ions, induced by... ResearchGate. Retrieved from [Link]

  • Nishio, T., et al. (2015). Risk Assessment of Fenthion Oxide Derivatives in Aqueous Environment. ResearchGate. Retrieved from [Link]

  • FAO. (1984). fenthion (039). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Acevedo-Jake, A. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. Retrieved from [Link]

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Technical Support Center: Improving Recovery of Fenthion Oxon from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the analytical recovery and quantification of fenthion oxon. Fenthion, an organophosphate insecticide, and its metabolites, such as the more toxic this compound, are frequently monitored in food safety and environmental analysis.[1][2] However, the physicochemical properties of this compound and the inherent complexity of sample matrices present significant challenges to achieving accurate and reproducible results.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, providing you with the expert insights needed to troubleshoot and optimize your analytical workflows.

Core Principles: Understanding the Challenge

Successful recovery of this compound is contingent on overcoming two primary obstacles: efficient extraction from the sample and mitigating matrix effects during instrumental analysis.

  • Analyte Properties : this compound is a metabolite of fenthion, formed by the oxidative desulfuration of the parent compound. This transformation increases its polarity and toxicity.[2] Its stability can be pH-dependent, a critical factor during extraction.

  • Matrix Effects : This is arguably the most significant hurdle in LC-MS/MS-based pesticide analysis. Matrix effects are the alteration (typically suppression) of analyte ionization due to co-eluting compounds from the sample matrix.[3][4] Components like lipids, pigments, sugars, and organic acids can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal and inaccurate quantification.[1] Significant signal suppression has been observed for fenthion and its metabolites across numerous matrices.[1][5]

Diagram: The Mechanism of Ion Suppression cluster_0 LC Elution cluster_1 MS Ion Source cluster_2 MS Detector Analyte This compound Matrix Matrix Interference (Lipids, Pigments, etc.) Ionization Ionization Process (Limited Droplet Surface/Charge) Analyte->Ionization Enters Ion Source Matrix->Ionization Co-elutes Signal Detector Signal Ionization->Signal Suppressed Signal (Competition for Ionization)

Caption: The mechanism of ion suppression in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and widely used method for this compound extraction?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis, including this compound, in a vast range of food and environmental matrices.[6][7] Specifically, a citrate-buffered version of the QuEChERS protocol is often recommended to protect base-sensitive pesticides and ensure consistent recoveries.[1][5]

Q2: My recoveries are consistently below the acceptable range (e.g., <70%). What is the first thing I should investigate?

A: First, verify the fundamentals of your extraction procedure. Ensure your sample is properly homogenized. For dry commodities, pre-wetting may be necessary to improve extraction efficiency.[6] Confirm that you are shaking or vortexing the sample with the extraction solvent (acetonitrile) vigorously enough—typically for at least one minute—to ensure a thorough extraction.[6] Insufficient physical disruption is a common cause of low recovery.

Q3: What are "matrix effects," and how do I know if they are impacting my results?

A: Matrix effects are the influence of co-extracted sample components on the ionization of your target analyte in the mass spectrometer source.[3] You can diagnose matrix effects by comparing the slope of a calibration curve made in pure solvent to one made in a blank matrix extract (matrix-matched). A significant difference in the slopes indicates the presence of matrix effects.[1] Negative values indicate signal suppression, which is common for this compound.[1]

Q4: Is it better to use Gas Chromatography (GC) or Liquid Chromatography (LC) for this compound analysis?

A: While GC-based methods exist, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is generally preferred.[1][8] This is because some of fenthion's metabolites, particularly sulfoxides, can be thermally unstable and degrade in a hot GC injection port, leading to inaccurate results.[1] LC-MS/MS analysis avoids this issue.

Troubleshooting Guide: From Low Recovery to Poor Data Quality

Problem 1: Low or Inconsistent Recovery in High-Fat/Lipid Matrices

(e.g., Avocado, Nuts, Oily Fish, Soybeans)

  • Symptoms: You observe low recovery percentages (<70%) and poor reproducibility (high %RSD) between replicate samples. Your final extract may appear cloudy or contain an oily layer.

  • Causality: Acetonitrile, the standard QuEChERS extraction solvent, is effective at extracting pesticides but also co-extracts a significant amount of lipids. These lipids can saturate the d-SPE sorbents, interfere with chromatographic separation, and cause severe ion suppression in the MS source.[9]

  • Solutions & Protocols:

    • Optimize d-SPE Cleanup: For fatty matrices, a combination of Primary Secondary Amine (PSA) to remove acids and C18 sorbent to remove non-polar lipids is essential.

    • Incorporate a Freeze-Out Step: This is a highly effective modification for removing the bulk of co-extracted fats.

      • Step 1: Perform the initial QuEChERS acetonitrile extraction and centrifugation as normal.

      • Step 2: Transfer the supernatant (acetonitrile layer) to a clean vial.

      • Step 3: Place the vial in a freezer (-20 °C or lower) for at least 1 hour. Lipids will precipitate out of the cold acetonitrile.

      • Step 4: Quickly filter the cold supernatant through a pre-chilled filter or centrifuge it while cold to pellet the precipitated lipids.

      • Step 5: Proceed immediately with the d-SPE cleanup step using the clarified supernatant.

Problem 2: Low Recovery in Highly Pigmented Matrices

(e.g., Chili Peppers, Spinach, Red Berries, Tea)

  • Symptoms: Recoveries are low, and you may see colored residue in your final extract or rapid contamination of your LC system.

  • Causality: Natural pigments like chlorophyll and carotenoids are often co-extracted. While PSA can remove some pigments, highly concentrated samples require a stronger sorbent.[9]

  • Solutions & Protocols:

    • Use Graphitized Carbon Black (GCB): Add GCB to your d-SPE sorbent mix. GCB has a strong affinity for planar molecules, making it extremely effective at removing pigments.

    • Critical Warning: GCB can also adsorb planar analytes, potentially leading to low recovery of your target compound. Always validate your recovery with a spiked sample before applying a GCB cleanup to a batch of unknown samples. Use the minimum amount of GCB necessary to achieve a clean extract (e.g., start with 7.5 mg/mL of extract).

Problem 3: Good Recovery but Poor Peak Shape & Inaccurate Quantification (Signal Suppression)
  • Symptoms: Your recovery checks using spiked samples seem acceptable, but when analyzing real samples, you see broad or tailing peaks, and your results fail proficiency tests. Your matrix-matched calibrators show a significantly lower slope than solvent standards.

  • Causality: This is a classic case of severe matrix effects. Your cleanup protocol is not sufficiently removing interfering compounds that co-elute with this compound, causing ion suppression.[1][4]

  • Solutions & Protocols:

    • Mandatory Use of Matrix-Matched Calibration: This is non-negotiable for accurate quantification in complex matrices. It compensates for signal suppression by ensuring that your standards and samples experience the same matrix effects.

      • Protocol: Prepare a blank sample of the same matrix (e.g., analyte-free oranges). Process it through your entire extraction and cleanup procedure. Use the resulting blank extract as the solvent to prepare your calibration standards.

    • Enhance Cleanup with Cartridge SPE: If d-SPE is insufficient, a cartridge-based Solid-Phase Extraction (SPE) cleanup provides a more rigorous separation.[7][10]

      • Selection: A cartridge containing a combination of PSA and C18, or a specialized pesticide cleanup sorbent, can be used.

      • Procedure: After the initial QuEChERS extraction, evaporate the acetonitrile extract and reconstitute it in a solvent suitable for loading onto the SPE cartridge. Follow the manufacturer's instructions for conditioning, loading, washing, and eluting.

    • Optimize Chromatography: Adjust your LC gradient to try and achieve chromatographic separation between this compound and the interfering matrix peak.

Data Presentation: QuEChERS Performance

The citrate-buffered QuEChERS method followed by UHPLC-MS/MS provides excellent accuracy and precision across a variety of challenging matrices.

Table 1: Mean Percent Recovery and Precision of this compound in Various Matrices (n=3)[1]

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
Brown Rice 0.0186.86.5
0.193.32.5
0.2100.02.1
Chili Pepper 0.0190.111.2
0.189.92.1
0.271.92.3
Orange 0.0190.912.5
0.192.51.8
0.287.01.2
Potato 0.0190.59.9
0.193.93.5
0.285.12.8
Soybean 0.0192.27.1
0.193.82.4
0.286.62.9

Validation criteria for recovery are typically set at 70-120% with an RSD ≤20% according to SANTE guidelines.[1]

Experimental Protocols & Workflows

Protocol 1: Standard Citrate-Buffered QuEChERS Extraction

This protocol is a robust starting point for a wide variety of fruit and vegetable matrices.[1][6]

  • Homogenization: Homogenize the sample. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, add 10 mL of reagent water and allow to hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the citrate-buffered QuEChERS extraction salt mixture (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake & Centrifuge: Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration. Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Collect Supernatant: The upper layer is your acetonitrile extract containing the this compound. Proceed to d-SPE cleanup.

Diagram: QuEChERS Workflow start 1. Homogenized Sample (10g) step1 2. Add 10mL Acetonitrile Shake 1 min start->step1 step2 3. Add QuEChERS Citrate Salts step1->step2 step3 4. Shake 1 min Centrifuge 5 min step2->step3 step4 5. Collect Acetonitrile Supernatant step3->step4 step5 6. Transfer Aliquot to d-SPE Tube step4->step5 step6 7. Vortex 30s Centrifuge 5 min step5->step6 end 8. Final Extract for LC-MS/MS Analysis step6->end

Caption: A typical workflow for QuEChERS sample preparation.

Protocol 2: Dispersive SPE (d-SPE) Cleanup
  • Select Sorbents: Prepare a 2 mL or 15 mL d-SPE tube containing anhydrous magnesium sulfate (to remove water) and the appropriate cleanup sorbents based on your matrix.

    • General Purpose: 25 mg PSA per mL of extract.

    • Fatty Matrix: 25 mg PSA + 25-50 mg C18 per mL of extract.

    • Pigmented Matrix: 25 mg PSA + 7.5 mg GCB per mL of extract (use with caution).

  • Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant from Protocol 1 into the d-SPE tube.

  • Vortex & Centrifuge: Cap the tube and vortex for 30-60 seconds. Centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, it is common to add a small amount of formic acid (to a final concentration of 0.1%) to stabilize the analytes and improve peak shape.[1][5]

References

  • A Comparative Guide to the Analytical Validation of this compound Sulfone Detection Methods. Benchchem.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020-04-22)
  • Application Note: QuEChERS Sample Preparation for the Analysis of this compound Sulfone in Agricultural Produce. Benchchem.
  • Application Note: Determination of this compound Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020-11-11).
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020-04)
  • pesticide residue analysis in the food control labor
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI.
  • Application Note: Analysis of this compound Sulfone in Diverse Food M
  • Overcoming challenges associated with analyzing pesticides. (2022-09-07) AZoLifeSciences.
  • Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection.
  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Thermo Fisher Scientific.
  • Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.
  • Multi-pesticide residues analyses of QuEChERS extracts using an autom
  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022-08-05).
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023-03-13)
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022-10-05)
  • Online Ion-Exchange Solid-Phase Extraction Cleanup for PFAS in Food of Animal Origin. (2023-04-03).

Sources

Preventing degradation of fenthion oxon during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with fenthion and its metabolites, specifically focusing on the challenges associated with the stability of fenthion oxon during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the integrity of your analytical results.

Fenthion, an organophosphate insecticide, undergoes environmental and metabolic transformation to more toxic compounds, including this compound.[1][2] The accurate quantification of this compound is critical for both food safety and environmental monitoring.[2] However, its chemical structure makes it susceptible to degradation during the analytical workflow, leading to inaccurate results. This guide will provide in-depth troubleshooting advice and optimized protocols to maintain the stability of this compound from sample collection to analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most likely causes during sample preparation?

A1: Low recovery of this compound is a common issue and can often be traced back to several key stages in your sample preparation protocol. The most frequent culprits are pH instability, thermal stress, and interactions with cleanup sorbents. Fenthion and its metabolites are known to be unstable under basic conditions, and their stability decreases as the pH increases.[3] Additionally, elevated temperatures during extraction or solvent evaporation can lead to thermal degradation.

Q2: I'm using the QuEChERS method. Are there specific steps I should be cautious about?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for this compound analysis.[3][4] However, two steps require special attention. First, the addition of anhydrous magnesium sulfate (MgSO₄) is an exothermic reaction that can significantly raise the temperature of your sample extract, potentially degrading thermally labile compounds like this compound. Second, the choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. While sorbents like Primary Secondary Amine (PSA) are excellent for removing interfering acids, they can also interact with and lead to the loss of certain analytes.

Q3: Can the choice of extraction solvent impact the stability of this compound?

A3: Yes, the choice of solvent is important. Acetonitrile is the most commonly used and recommended solvent for QuEChERS extraction of fenthion and its metabolites due to its efficiency and compatibility with subsequent analytical techniques.[3][4] Some studies have indicated that pesticides with thioether groups, like fenthion, can degrade in ethyl acetate.[5] Therefore, if you are deviating from standard protocols, it is crucial to validate the stability of this compound in your chosen solvent.

Q4: I suspect degradation is occurring during my GC-MS analysis. How can I confirm and prevent this?

A4: Degradation during GC-MS analysis, particularly in the hot inlet, is a known issue for some organophosphate pesticides. For fenthion and its metabolites, you might observe peak tailing, reduced response, or the appearance of degradation products. It has been reported that fenthion sulfoxides can be oxidized to their sulfone form in the GC injection port.[3] To mitigate this, ensure your GC inlet liner is clean and inert. The use of "analyte protectants" added to both your samples and standards can significantly improve the chromatographic performance of susceptible compounds by masking active sites in the GC system.[6]

Troubleshooting Guide: Low this compound Recovery

This guide will help you systematically troubleshoot and resolve issues of low this compound recovery.

Problem Area 1: pH-Induced Degradation

Symptoms:

  • Consistently low recoveries across different sample matrices.

  • Higher variability in results than expected.

Causality: this compound is susceptible to hydrolysis, and this degradation is accelerated under basic conditions. The primary hydrolysis mechanism involves the attack of a hydroxide ion on the phosphorus atom, leading to the cleavage of the molecule.[3]

Solutions:

  • Utilize a Buffered QuEChERS Method: The citrate-buffered QuEChERS method is highly recommended as it maintains the pH of the extract in a mildly acidic range (pH 5-5.5), which is optimal for the stability of a wide range of pesticides, including this compound.[3]

  • Verify pH of Sample Matrix: For inherently alkaline matrices, the buffering capacity of the QuEChERS salts is crucial.

Problem Area 2: Thermal Degradation

Symptoms:

  • Low recoveries, especially when processing samples in large batches where tubes may sit at room temperature for extended periods.

  • Inconsistent results between samples processed immediately and those with a delay.

Causality: Organophosphate pesticides can be thermally labile. The exothermic reaction of adding anhydrous MgSO₄ during the QuEChERS extraction step can significantly increase the temperature of the acetonitrile extract, leading to degradation.

Solutions:

  • Pre-chill Solvents and Centrifuge: While not always necessary, for particularly sensitive analyses, pre-chilling your extraction solvent and using a refrigerated centrifuge can help maintain lower temperatures.

  • Work in an Ice Bath: Placing your sample tubes in an ice bath during the extraction and vortexing steps can effectively dissipate the heat generated by the dissolution of MgSO₄.

  • Controlled Solvent Evaporation: When concentrating the final extract, use a gentle stream of nitrogen and a water bath set to a low temperature (e.g., 35-40°C). Avoid high temperatures as this can lead to significant analyte loss.

Problem Area 3: Analyte Loss During d-SPE Cleanup

Symptoms:

  • Low recoveries after the d-SPE cleanup step.

  • Good recovery in the initial extract, but poor recovery in the final, cleaned-up sample.

Causality: The sorbents used in d-SPE are designed to remove matrix interferences, but they can also adsorb the target analyte. Primary Secondary Amine (PSA) is a weak anion exchanger and can interact with this compound. Graphitized Carbon Black (GCB), used for pigment removal, can adsorb planar molecules.

Solutions:

  • Optimize Sorbent Amount: Use the minimum amount of sorbent necessary to achieve adequate cleanup. For this compound in many agricultural products, a combination of PSA and C18 is often sufficient.[7]

  • Evaluate Different Sorbents: For fatty matrices, Z-Sep sorbents, which are zirconia-based, can be a good alternative to C18 for lipid removal with potentially less analyte loss.[8][9]

  • Matrix-Matched Standards: Always use matrix-matched standards to compensate for any analyte loss during cleanup and to account for matrix effects in the final analysis.[10]

dot graph TD { subgraph "Troubleshooting Workflow for Low this compound Recovery" A[Start: Low this compound Recovery] --> B{Initial Investigation}; B --> C{pH-Induced Degradation?}; C -- Yes --> D[Implement Citrate-Buffered QuEChERS]; C -- No --> E{Thermal Degradation?}; E -- Yes --> F[Use Ice Bath During Extraction & Control Evaporation Temperature]; E -- No --> G{Analyte Loss During d-SPE?}; G -- Yes --> H[Optimize Sorbent Type and Amount]; G -- No --> I{Degradation During GC Analysis?}; I -- Yes --> J[Use Inert Liner & Analyte Protectants]; I -- No --> K[Re-evaluate Entire Workflow]; D --> L[Re-analyze]; F --> L; H --> L; J --> L; K --> L; L --> M{Recovery Improved?}; M -- Yes --> N[End: Problem Solved]; M -- No --> K; end }

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols
Optimized Citrate-Buffered QuEChERS Protocol for this compound

This protocol is optimized for the extraction and cleanup of this compound from various agricultural matrices.

1. Sample Homogenization:

  • Homogenize the sample (e.g., fruit, vegetable) to a uniform consistency. For dry samples, pre-wetting may be necessary.[4]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a ceramic homogenizer to improve extraction efficiency.[4]

  • Cap the tube and shake vigorously for 1 minute.

  • Add the citrate-buffered QuEChERS extraction salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate.[4]

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • For thermally sensitive analysis, perform this step in an ice bath.

  • Centrifuge for 5 minutes at ≥ 3000 rcf.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube.

  • The d-SPE tube should contain 25 mg of PSA and 150 mg of anhydrous Na₂SO₄.[4] For matrices with high fat content, consider adding 25-50 mg of C18 or Z-Sep sorbent.

  • Cap the tube and vortex for 30 seconds to 1 minute.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded]; A[Homogenized Sample] -- "Add Acetonitrile" --> B[Vortex]; B -- "Add Citrate-Buffered QuEChERS Salts" --> C["Vortex (in ice bath)"]; C -- "Centrifuge" --> D[Acetonitrile Supernatant]; D -- "Transfer Aliquot" --> E[d-SPE Tube (PSA, Na₂SO₄, +/- C18/Z-Sep)]; E -- "Vortex & Centrifuge" --> F[Final Extract for Analysis]; }

Caption: Optimized QuEChERS workflow for this compound.

Data Presentation

The following table summarizes the expected recovery data for this compound and its parent compound, fenthion, using the citrate-buffered QuEChERS method followed by UHPLC-MS/MS analysis in various matrices.

MatrixSpiking Level (mg/kg)Mean Recovery (%) - FenthionRSD (%) - FenthionMean Recovery (%) - this compoundRSD (%) - this compoundReference
Brown Rice0.186.83.990.53.1[3]
Chili Pepper0.190.12.592.32.8[3]
Orange0.193.41.895.11.5[3]
Potato0.188.72.991.22.6[3]
Soybean0.191.52.294.02.0[3]

Data is adapted from a study by Lee et al. (2020) and demonstrates the effectiveness of the citrate-buffered QuEChERS method for the simultaneous analysis of fenthion and its metabolites.[3]

Authoritative Grounding & Comprehensive References

The recommendations and protocols in this guide are based on peer-reviewed scientific literature and established analytical methods. The following references provide further details and validation for the information presented.

References
  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Moshi, A. P., et al. (2017). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Environment and Ecoscience, 2(1), 8-16. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Fenthion. [Link]

  • Acosta-Dacal, A., et al. (2024). Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food for cats and dogs. Food Chemistry, 441, 138279. [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (1995). Fenthion. inchem.org. [Link]

  • Japan Society for Bioscience, Biotechnology, and Agrochemistry. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Journal of Pesticide Science, 46(1), 59-69. [Link]

  • Abercrombie, V., et al. (2021). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Agilent Technologies. [Link]

  • Cavalheiro, J., et al. (2022). Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Micropollutants in Olive Fruits. Foods, 11(6), 868. [Link]

  • Choe, S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(23), 4279. [Link]

  • OI Analytical. (n.d.). Optimization of Evaporation and Concentration Parameters Prior to Analysis for Pesticides by GC/XSD or GC/PFPD. [Link]

  • Han, L., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multireside Pesticide Analyses in Rapeseeds. Foods, 10(11), 2736. [Link]

  • Lehotay, S. J., et al. (2002). Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. Journal of AOAC International, 85(5), 886-894. [Link]

  • Zeiger, B., et al. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Molecules, 27(19), 6465. [Link]

  • Zeiger, B., et al. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. National Institutes of Health. [Link]

  • Kaczyński, P., et al. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Journal of Chromatography A, 1435, 43-53. [Link]

  • Sugitate, K., et al. (2012). Deoxidation of fenthion sulfoxide, this compound sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 28(7), 669-673. [Link]

  • Mastovska, K., & Lehotay, S. J. (2004). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of AOAC International, 87(2), 474-491. [Link]

  • Awad, A. M., et al. (2023). Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. Frontiers in Chemistry, 11, 1226873. [Link]

  • Anastassiades, M., et al. (2003). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 75(18), 4902-4909. [Link]

  • Awad, A. M., et al. (2023). Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. National Institutes of Health. [Link]

  • Sofyanita, E., & Octaria, Z. (2018). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. EKSAKTA: Berkala Ilmiah Bidang MIPA, 19(2), 70-76. [Link]

  • Phenomenex. (2014). Troubleshooting Guide. Phenomenex. [Link]

  • Li, Y., et al. (2021). Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis. Metabolites, 11(11), 748. [Link]

  • Agilent Technologies. (2010). Challenging Pesticide Analysis Using an Agilent J&W DB-35ms Ultra Inert GC Column. Agilent Technologies. [Link]

  • Anastassiades, M., et al. (2003). Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides. Journal of Chromatography A, 1015(1-2), 163-184. [Link]

  • Phenomenex. (2014). Troubleshooting Guide. Phenomenex. [Link]

  • Agilent Technologies. (2018). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Agilent Technologies. [Link]

  • Lentza-Rizos, C., & Avramides, E. J. (1995). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. Food Additives & Contaminants, 12(4), 527-535. [Link]

  • Wang, S., et al. (2021). Study on the safety detection of pesticide residues in agricultural products by means of chromatography. Journal of Physics: Conference Series, 1952, 022045. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ouci.dntb.gov.ua. [Link]

  • Nishimura, T., et al. (2023). Risk Assessment of Fenthion Oxide Derivatives in Aqueous Environment. Yakugaku Zasshi, 143(7), 577-582. [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Restek Corporation. (n.d.). Tricks of the Trade, Keeping Your GC System Up Longer for the Analysis of Pesticides. Restek. [Link]

  • Caldas, S. S., et al. (2011). Application of mixed solvents for elution of organophosphate pesticides extracted from raw propolis by matrix solid-phase dispersion and analysis by GC-MS. Journal of the Brazilian Chemical Society, 22(10), 1953-1959. [Link]

Sources

Troubleshooting peak tailing in fenthion oxon chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to fenthion oxon analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common problems, ensuring robust and accurate quantification. The question-and-answer format is structured to walk you through a logical troubleshooting process, explaining the scientific principles behind each step.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing in my this compound analysis. Where do I start?

The first and most critical step is to determine the scope of the problem. Observe your chromatogram closely:

  • Are all peaks tailing, including the solvent front and other analytes? This typically points to a physical or mechanical issue in your system that is affecting the entire flow path.

  • Is it primarily the this compound peak (and perhaps other polar analytes) that is tailing, while other non-polar compounds look symmetrical? This strongly suggests a chemical interaction between your analyte and active sites within the system.

This initial diagnosis will guide you to the appropriate troubleshooting path, as detailed in the workflow below.

Troubleshooting_Flow Start Observe Peak Tailing Diagnosis Are all peaks tailing? Start->Diagnosis Path_Physical Yes (All Peaks Tailing) Likely Physical/Mechanical Issue Diagnosis->Path_Physical Yes Path_Chemical No (Specific Peak Tailing) Likely Chemical Interaction Diagnosis->Path_Chemical No P1 Check for Dead Volume (Improper fittings, column installation) Path_Physical->P1 C1 Address Active Sites (Inlet, Column) Path_Chemical->C1 P2 Inspect Column Inlet (Void, blocked frit) P3 Verify Injection Technique (Solvent mismatch, overload) C2 Optimize Mobile Phase (HPLC) (pH, modifiers) C3 Review Sample Matrix Effects

Caption: Initial diagnostic workflow for peak tailing.

Troubleshooting Guide: Gas Chromatography (GC)

This compound, being a polar organophosphate pesticide, is particularly susceptible to interactions with active sites within a GC system. These interactions are a primary cause of peak tailing.[1]

Q2 (GC): Only my this compound peak is tailing. What is the chemical cause?

This is a classic sign of analyte interaction with "active sites." this compound contains a polar phosphate group (P=O) which can form strong hydrogen bonds with silanol groups (Si-OH). These silanol groups are exposed on glass surfaces (like inlet liners) or at the head of the column where the stationary phase may have degraded.[2] This secondary retention mechanism holds some analyte molecules for longer than others, resulting in a skewed, tailing peak.

Chemical_Interaction_GC cluster_surface GC Liner or Column Surface Silanol Active Site (-Si-OH) Interaction Secondary Interaction (Hydrogen Bonding) FenthionOxon This compound (with polar P=O group) FenthionOxon->Silanol Adsorption TailingPeak Result: Peak Tailing Interaction->TailingPeak

Caption: Analyte interaction with active sites in GC.

Q3 (GC): How do I eliminate these active sites?

A systematic approach to ensuring an inert flow path is crucial for the analysis of challenging compounds like this compound.[3][4]

1. Perform Inlet Maintenance (Most Common Culprit): Over 90% of GC problems originate in the inlet.[2]

  • Replace the Inlet Liner: The liner is the first surface your sample contacts at high temperature. Over time, its deactivation layer wears off, exposing silanol groups. Non-volatile matrix components can also accumulate here. Replace it with a new, high-quality deactivated liner. For organophosphates, a splitless liner with a taper and deactivated glass wool is an excellent choice as it aids in volatilization and traps non-volatile residues.[5]
  • Replace the Septum: A cored or worn septum can shed particles into the liner, creating new active sites.
  • Inspect and Clean the Gold Seal: The gold seal at the base of the inlet can become contaminated. Inspect and replace if it appears dirty or scratched. Using an Ultra Inert gold seal can further reduce activity.[3]

2. Perform Column Maintenance:

  • Trim the Column: The first 10-50 cm of the analytical column can accumulate non-volatile matrix components and can develop active sites from exposure to oxygen or water at high temperatures. Trimming this section off exposes a fresh, inert surface.
  • Use a Guard Column: A deactivated guard column (1-5 meters) installed before the analytical column acts as a disposable, protective section that traps contaminants and can be trimmed or replaced without shortening the analytical column.
ComponentRecommended ActionFrequency
GC Inlet Liner Replace with a new, deactivated liner.Every 50-100 injections (matrix-dependent)
Septum Replace.Every 50-100 injections or when worn.
Gold Seal Inspect and replace if contaminated.As needed, during liner replacement.
Column Inlet Trim 10-50 cm from the column.When peak shape degrades after inlet maintenance.
Protocol: GC Inlet Maintenance
  • Cool Down: Set the inlet and oven temperatures to below 50°C and wait for the system to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Open Inlet: Release the retaining nut for the inlet. Be cautious as it may still be warm.

  • Replace Liner & Seal: Using clean forceps, remove the old liner and O-ring. Inspect the gold seal at the base of the inlet and replace if necessary. Insert a new, deactivated liner with a new O-ring.

  • Replace Septum: Remove the septum nut and replace the old septum. Do not overtighten.

  • Reinstall Column: Trim 5-10 cm from the column end using a ceramic scoring wafer for a clean, square cut. Re-install the column to the manufacturer-specified height.

  • Leak Check: Restore carrier gas flow. Perform an electronic leak check on all fittings.

  • Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

In reversed-phase HPLC, peak tailing for this compound is most often caused by secondary interactions with the stationary phase or an inappropriate mobile phase pH.

Q4 (HPLC): My this compound peak is tailing in my reversed-phase method. What's the cause?

The most probable cause is the interaction between the polar this compound molecule and residual silanol groups on the silica-based stationary phase (e.g., C18). At mid-range pH values (approx. 3-7), some silanol groups (Si-OH) on the silica backbone become deprotonated and negatively charged (Si-O⁻). These sites can interact ionically with any slightly basic character in the analyte or through strong hydrogen bonding with the phosphate group, causing peak tailing.[6]

Q5 (HPLC): How can I improve the peak shape for this compound in HPLC?

Optimizing the mobile phase is the most effective strategy. The goal is to suppress the unwanted silanol interactions.

1. Adjust Mobile Phase pH:

  • Use an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase is highly effective.[7] A concentration of 0.1% is a standard starting point. This lowers the mobile phase pH, ensuring the silanol groups remain protonated (Si-OH) and neutral, which minimizes secondary ionic interactions. Studies analyzing fenthion and its metabolites have successfully used 0.1% formic acid in the mobile phase for good peak shape and sensitivity.[8][9]

2. Use a Buffered Mobile Phase:

  • If simple acid addition is insufficient, a buffer (e.g., ammonium formate or ammonium acetate) can provide more robust pH control throughout the gradient, leading to more consistent peak shapes.

3. Consider Column Chemistry:

  • Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most residual silanol groups are chemically derivatized to reduce their activity. Ensure you are using a well-maintained, end-capped column.
  • Use a Polar-Embedded Phase Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the residual silanol groups and can improve the peak shape for polar analytes.
Mobile Phase ModifierTypical ConcentrationMechanism of Action
Formic Acid 0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[9]
Acetic Acid 0.1% (v/v)Similar to formic acid, suppresses silanol activity.[10]
Ammonium Formate 5-10 mMActs as a buffer to maintain a stable low pH.
Protocol: Mobile Phase Optimization for this compound
  • Prepare Stock Modifier: Prepare a 10% (v/v) solution of formic acid in HPLC-grade water.

  • Modify Aqueous Phase: For a final concentration of 0.1%, add 10 mL of the 10% formic acid stock solution to 990 mL of HPLC-grade water (your Mobile Phase A).

  • Modify Organic Phase: Similarly, add 10 mL of the 10% formic acid stock to 990 mL of your organic solvent (e.g., methanol or acetonitrile) for Mobile Phase B. Note: Modifying both phases ensures consistent pH and ionic strength throughout the gradient.

  • Sonicate and Degas: Thoroughly mix and degas both mobile phases using sonication or vacuum degassing.

  • Equilibrate System: Flush the HPLC system thoroughly with the new mobile phase (at least 10-15 column volumes) until the baseline is stable.

  • Inject Standard: Inject a standard of this compound to evaluate the improvement in peak shape.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific Application Note.

  • LCGC North America. (2020). Organophosphorus Pesticide Analysis by HPLC. LCGC North America, 38(7), 18-21.

  • Zhao, L. (2013). Evaluating Inert Flow Path Components and Entire Flow Path for GC/MS/MS Pesticide Analysis. Agilent Technologies Application Note.

  • Phenomenex. (2014). GC Troubleshooting Guide. Phenomenex.

  • ResearchGate. (n.d.). HPLC-UV separation of organophosphorus pesticides.

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Agilent Technologies Application Note.

  • International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides.

  • Calafat, A. M., et al. (2020). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Environmental Health Perspectives, 128(9).

  • Antylia Scientific. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS.

  • BenchChem. (n.d.). Chromatography For Pesticide Residue Analysis Explained.

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.

  • Journal of Agricultural and Food Chemistry. (2017). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food.

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent Technologies Guide.

  • Shimadzu. (n.d.). Troubleshooting Chromatogram Problems.

  • Pharmanotes. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.

  • Agilent Technologies. (n.d.). Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Agilent Technologies Brochure.

  • Thermo Fisher Scientific. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938.

  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies Application Note.

  • de Zeeuw, J. (n.d.). Peak Tailing in GC Trace Analysis. Restek Corporation.

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.

  • ResearchGate. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity.

  • PubMed. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

Sources

Deoxidation of fenthion oxon sulfoxide in gas chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Analyzing Fenthion's Reactive Metabolites

Fenthion, an organophosphate insecticide, and its metabolites are of significant interest in environmental and food safety analysis.[1][2] Among these metabolites, fenthion oxon sulfoxide is particularly challenging to analyze using gas chromatography (GC).[1][3] This is due to its thermal lability and susceptibility to deoxidation within the hot GC inlet, where it can be converted back to its corresponding sulfide (this compound).[4] This transformation leads to inaccurate quantification, poor reproducibility, and potential misidentification of the analytes present in a sample.

This guide provides a comprehensive troubleshooting framework for identifying and resolving the in-source deoxidation of this compound sulfoxide. It combines mechanistic explanations with practical, field-proven protocols to ensure the integrity and accuracy of your chromatographic results.

Troubleshooting Guide: Diagnosing and Solving Deoxidation

This section is designed to help you diagnose issues based on common chromatographic symptoms.

Q1: My this compound sulfoxide peak is significantly smaller than expected, shows severe tailing, or is completely absent. What is the primary cause?

A1: This is the most common symptom of on-column or, more frequently, inlet-induced degradation. This compound sulfoxide is a polar and thermally sensitive molecule. When injected into a hot GC inlet, it can interact with active sites, leading to its degradation or deoxidation.[5][6][7]

  • Causality: The primary culprits are active sites within the GC flow path. These are typically exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, seals, or the front end of the GC column.[8] At high temperatures (e.g., >200°C), these sites can catalyze the removal of the oxygen atom from the sulfoxide group.

  • Troubleshooting Steps:

    • Verify System Inertness: Before analyzing your samples, assess the inertness of your GC system. A standard test mix containing challenging compounds like endrin and DDT is often used for this purpose. Degradation of these compounds indicates an active system that will certainly cause issues with this compound sulfoxide.[7][8]

    • Inspect and Replace the Inlet Liner: The inlet liner is the most common source of activity. Remove and inspect your liner. If it appears dirty or has visible residue, replace it.

    • Use a Deactivated Liner: Standard glass liners are often not sufficiently inert. Always use a liner that has undergone a deactivation treatment. Manufacturers offer various proprietary deactivation technologies designed to cap silanol groups.[6][8] A splitless liner with a single taper and deactivated glass wool is often a good choice.[6]

    • Lower Inlet Temperature: High temperatures accelerate degradation. Experiment with lowering the injector temperature. Start at 250°C and decrease in 10-20°C increments. Be mindful that too low a temperature will cause poor volatilization of other analytes. A balance must be struck.

    • Perform Inlet Maintenance: Regularly replace the septum and gold-plated seals. Active sites on seals can contribute to analyte degradation.[8]

Q2: I am seeing a significant, unexpected peak in my chromatogram that I can't identify, but my this compound sulfoxide peak is missing. How do I confirm if it's a degradation product?

A2: It is highly probable that you are observing the deoxidation product, this compound. During deoxidation in the GC system, this compound sulfoxide is converted to this compound.[4] This phenomenon is particularly noticeable at lower analyte concentrations.[4]

  • Confirmation Workflow:

    • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectrum of the unknown peak. The product ion scan spectra of the unexpected peak will be identical to that of a this compound standard.[4] You may observe a base peak at m/z 262, which corresponds to the molecular ion of the deoxidized sulfide form, instead of the expected fragments from the sulfoxide.[4]

    • Standard Injection: Inject a pure analytical standard of this compound. If the retention time and peak shape match your unknown peak, you have confirmed its identity as the deoxidation product.

    • Implement Corrective Actions: Once confirmed, apply the solutions outlined in A1 (improve system inertness, lower inlet temperature) to mitigate the conversion.

Q3: My results for this compound sulfoxide are inconsistent and show poor reproducibility, especially at trace levels (ppb). Why?

A3: This issue arises from the interplay between active sites in the GC system and the sample matrix. At low concentrations, the number of analyte molecules may be insufficient to saturate all the active sites, leading to a significant percentage of the analyte being lost to degradation or adsorption.[5][9]

  • The Matrix Effect: When analyzing sample extracts, matrix components can coat or "mask" the active sites in the inlet and column.[9][10] This can paradoxically lead to better analyte recovery in a matrix sample than in a clean solvent standard. This "matrix-induced enhancement effect" causes poor reproducibility and inaccurate quantification when using solvent-based calibration curves.[4][9]

  • Solutions for Trace-Level Analysis:

    • Use Analyte Protectants: Adding a small amount of an analyte protectant to both your samples and calibration standards can drastically improve reproducibility. These are typically compounds with multiple hydroxyl groups (e.g., sorbitol, polyethylene glycol) that preferentially interact with active sites, "protecting" the target analytes from degradation.[11][12] For sulfoxide deoxidation specifically, adding Polyethylene Glycol 300 (PEG300) to the test solution has been shown to prevent this conversion.[4]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the matrix effect is consistent across both calibrators and samples, leading to more accurate quantification.[10]

    • Pulsed Splitless Injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer analytes from the hot inlet to the cooler GC column.[9] This minimizes the residence time in the inlet, thereby reducing the opportunity for thermal degradation.[4][9]

Frequently Asked Questions (FAQs)

  • What is the chemical mechanism behind sulfoxide deoxidation in a GC inlet? The deoxidation is primarily a thermally-driven process, often catalyzed by active silanol surfaces or metal ions in the flow path. It is a reduction reaction where the sulfoxide group (S=O) is reduced to a sulfide (S-). This can happen via direct thermal decomposition or through surface-catalyzed reactions in the hot, relatively inert atmosphere of the carrier gas.

  • Besides inlet optimization, what else can I do to improve my analysis? Ensure your entire flow path is as inert as possible. This includes using high-quality, inert-treated GC columns (e.g., DB-35ms Ultra Inert) and deactivated metal components if your system has them.[5] Regular column maintenance, such as trimming the first 10-20 cm of the column inlet, can remove accumulated non-volatile residues and active sites.

  • Are there alternative analytical methods that avoid this deoxidation problem? Yes. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is an excellent alternative for analyzing fenthion and its metabolites.[1][3] This technique operates at ambient temperatures, completely avoiding the thermal degradation issues inherent to GC analysis.[3]

Data & Parameters

Table 1: Recommended GC Starting Conditions to Minimize Deoxidation
ParameterRecommended SettingRationale
Inlet Liner Ultra-Inert, Single Taper, Glass WoolMinimizes active sites for catalysis.[6][8]
Injection Mode Pulsed SplitlessReduces analyte residence time in the hot inlet.[9]
Inlet Temperature 180 - 220 °CLower temperature reduces thermal degradation.[6]
Carrier Gas Helium or Hydrogen, High PurityEnsure gas is filtered to remove oxygen and water.
Column Mid-polarity, Inert-coated (e.g., DB-35ms UI)An inert column prevents on-column degradation.[5]
Analyte Protectant Polyethylene Glycol 300 (PEG300)Masks active sites, preventing sulfoxide conversion.[4]

Visualizations

Troubleshooting Workflow for this compound Sulfoxide Analysis

G cluster_0 Symptom Identification cluster_1 Initial Diagnostics cluster_2 Problem Isolation cluster_3 Corrective Actions Symptom Poor Peak Shape / Low Response for this compound Sulfoxide CheckInertness 1. Run System Suitability Test (e.g., Endrin/DDT mix) Symptom->CheckInertness CheckDegradation 2. Inject this compound Standard to check for unexpected peaks Symptom->CheckDegradation DegradationFails High Endrin/DDT Degradation? CheckInertness->DegradationFails PeakMatch Unexpected Peak matches This compound? CheckDegradation->PeakMatch InletMaint Perform Inlet Maintenance: - Replace Liner with Inert Type - Replace Septum & Gold Seal DegradationFails->InletMaint Yes LowerTemp Optimize Method: - Lower Inlet Temperature - Use Pulsed Splitless Injection DegradationFails->LowerTemp No PeakMatch->LowerTemp Yes Protectants Modify Sample Prep: - Add Analyte Protectants (PEG300) - Use Matrix-Matched Standards PeakMatch->Protectants Yes InletMaint->LowerTemp LowerTemp->Protectants

Caption: A logical workflow for troubleshooting poor this compound sulfoxide chromatography.

Experimental Protocols

Protocol 1: GC Inlet Maintenance for Analysis of Thermally Labile Compounds

This protocol outlines the essential steps for ensuring your GC inlet is sufficiently inert.

  • System Cooldown: Cool down the GC inlet and oven to a safe temperature (below 40°C). Turn off detector gases if necessary.

  • Venting (if applicable): If your system has an inlet venting feature, use it to prevent atmospheric contamination of the column.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column back a few inches. This prevents debris from falling into the column.

  • Replace the Septum: Remove the septum retaining nut and replace the old septum with a new, high-quality one. Do not overtighten the nut.

  • Replace the Inlet Liner: Unscrew the inlet assembly. Carefully remove the old liner using forceps. Inspect the inlet for any visible contamination and clean if necessary with a solvent-wetted swab. Insert a new, ultra-inert liner.

  • Replace the Seal: If your system uses a gold-plated or other specialized seal at the base of the inlet, replace it according to the manufacturer's instructions. This is a critical contact point.[8]

  • Reassemble and Reinstall Column: Reassemble the inlet. Trim 10 cm from the front of the GC column to remove any accumulated residue. Reinstall the column to the correct depth as specified by your instrument manufacturer.

  • Leak Check: Pressurize the system and perform an electronic leak check at the inlet fittings. A leak-free system is crucial for reproducibility.

  • System Conditioning: Heat the system to your method conditions and allow it to equilibrate for at least 30 minutes before running any samples or standards.

  • Verify Performance: Inject a system suitability standard (e.g., Endrin/DDT mix or a low-level this compound sulfoxide standard) to confirm that the maintenance has resolved the activity issue.[7]

References

  • Sugitate, K., Yamagami, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2012). Deoxidation of fenthion sulfoxide, this compound sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 28(7), 669-73. [Link]

  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, J., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 515. [Link]

  • Sugitate, K., Yamagami, T., Nakamura, S., Toriba, A., & Hayakawa, K. (2012). Deoxidation of Fenthion Sulfoxide, this compound Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer. J-STAGE. [Link]

  • Jo, E., Lee, J., Lee, S., Kim, J., Park, Y., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]

  • LCGC. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]

  • Thermo Fisher Scientific. (2011). Analysis of Organophosphorus Compounds by GC/MS. [Link]

  • Agilent Technologies. (2010). Challenging Pesticide Analysis Using an Agilent J&W DB-35ms Ultra Inert GC Column. [Link]

  • AOAC INTERNATIONAL. (n.d.). Impurity Problems in Chromatographic Method Studies for Fenthion Formulations. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2000). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection. Journal of AOAC International, 83(2), 314-325. [Link]

  • Lacassie, E., Marquet, P., Gaulier, J. M., Dreyfuss, M. F., & Lachâtre, G. (1998). Analysis of fenthion in postmortem samples by HPLC with diode-array detection and GC-MS using solid-phase extraction. Journal of analytical toxicology, 22(3), 248-252. [Link]

  • Makris, K. C., & Alexiou, A. (2007). Determination of fenthion and oxidation products in personal protection equipment by gas chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 860(1), 60-66. [Link]

  • ResearchGate. (n.d.). Chemical structures of fenthion and its metabolites covered in this.... [Link]

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Agilent Technologies. (2021). Organochlorine Pesticides Analysis in Water by GC/ECD. [Link]

  • ResearchGate. (n.d.). Deoxygenation of sulfoxides to the sulfides. [Link]

  • CentAUR. (n.d.). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. [Link]

  • MDPI. (n.d.). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. [Link]

  • ACS Publications. (1963). Separation of Sulfoxides by Gas Chromatography. [Link]

  • ResearchGate. (n.d.). A) GC chromatogram of fenoxon-sulfoxide (retention time, 12.803 min).... [Link]

  • PubMed Central (PMC). (n.d.). Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection. [Link]

  • Neliti. (2018). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-an. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • ACS Publications. (n.d.). Separation of Sulfoxides by Gas Chromatography. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression of Fenthion Oxon in ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the analysis of fenthion oxon using Electrospray Ionization Mass Spectrometry (ESI-MS). This compound, a key metabolite of the organophosphate insecticide fenthion, is often more toxic than its parent compound, making its accurate quantification in complex matrices like food and environmental samples critical.[1][2] However, its analysis by LC-ESI-MS is frequently plagued by ion suppression, a matrix effect that can severely compromise data quality, leading to inaccurate and unreliable results.[1][3]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to diagnose, mitigate, and control ion suppression in your this compound assays.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

Ion suppression is a reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[3][4] These components compete with the analyte for charge in the ESI source, leading to a decreased signal.[1] This troubleshooting guide provides a logical workflow to identify and address the root cause of the problem.

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// Nodes A [label="Low or Inconsistent\nthis compound Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Q1: Confirm Ion Suppression\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Suppression Confirmed?", fillcolor="#F1F3F4", shape=diamond, width=1.5, height=1.5]; D [label="Q2: Identify Source of\nInterference", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Optimize Sample Prep\n(SPE, QuEChERS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Optimize LC Method\n(Column, Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Optimize MS Parameters\n(Source Settings)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Implement Correction Strategy\n(Internal Standard, Matrix-Matched Cal.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="No Suppression Detected.\nInvestigate other issues:\n- Instrument Performance\n- Standard Stability\n- Sample Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Accurate & Precise\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> I [label="No "]; D -> E; D -> F; D -> G; E -> H; F -> H; G -> H; H -> J; }

Figure 1: High-level troubleshooting workflow for ion suppression.
Q1: My this compound signal is low or inconsistent. How do I confirm if ion suppression is the cause?

Answer:

The most definitive way to diagnose ion suppression is through a post-column infusion experiment . This technique allows you to visualize the exact regions in your chromatogram where co-eluting matrix components are suppressing the this compound signal.[4][5]

The experiment works by continuously infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column but before the ESI source. When you inject a pure solvent, you will see a stable, flat baseline signal for this compound. When you inject an extracted blank matrix sample (a sample prepared exactly like your real samples but without the analyte), any dip or decrease in that stable baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[4]

  • Prepare Infusion Solution: Create a solution of pure this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).

  • Setup: Use a syringe pump and a T-connector to introduce the infusion solution into the flow path between your LC column and the MS inlet.

  • Establish Baseline: Start the LC gradient and the syringe pump. Monitor the this compound MRM transition. You should observe a stable, high-intensity signal.

  • Inject Blank Matrix: Inject a prepared blank matrix extract.

  • Analyze Data: Observe the infused this compound signal. A sharp drop in the baseline that coincides with the retention time of your analyte in a real sample confirms that co-eluting matrix components are causing ion suppression.[4]

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// Nodes LC [label="LC System\n(Pump & Autosampler)", fillcolor="#F1F3F4"]; COL [label="Analytical\nColumn", fillcolor="#F1F3F4"]; TEE [label="T-Connector", shape=point, width=0.1]; PUMP [label="Syringe Pump\n(this compound Std.)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="ESI-MS\nSource", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LC -> COL [arrowhead=vee]; COL -> TEE [arrowhead=vee, label="LC Eluent"]; PUMP -> TEE [arrowhead=vee, label="Infusion\nSolution"]; TEE -> MS [arrowhead=vee, label="Combined\nFlow"]; }

Figure 2: Experimental setup for post-column infusion.
Q2: I've confirmed ion suppression. What are the primary sources of interference?

Answer:

Once ion suppression is confirmed, the next step is to pinpoint the source. The interferences, collectively known as the "matrix," can originate from several places:

  • Endogenous Matrix Components: These are compounds inherent to the sample itself. In food analysis (e.g., fruits, grains, vegetables), common culprits include sugars, lipids, pigments, and organic acids.[1] For biological samples (urine, plasma), salts, phospholipids, and proteins are major sources of suppression.

  • Exogenous Components: These are contaminants introduced during sample collection or preparation. Examples include plasticizers leaching from collection tubes, residues from extraction solvents, or non-volatile buffers.[4][6]

  • Mobile Phase Additives: While necessary for chromatography, some additives can cause suppression. Non-volatile buffers like phosphates are notorious for causing signal suppression and contaminating the MS source.[6] Highly basic or acidic ion-pairing agents (e.g., trifluoroacetic acid - TFA) can also be problematic.[6]

Systematically evaluating each of these potential sources is key to developing an effective mitigation strategy.

Part 2: Frequently Asked Questions (FAQs) - Targeted Solutions

This section addresses specific questions with actionable solutions, focusing on the three pillars of a robust LC-MS/MS method: Sample Preparation, Liquid Chromatography, and Mass Spectrometry.

Sample Preparation

Answer:

The choice of sample preparation is critical and depends heavily on the matrix. For complex matrices common in pesticide residue analysis, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are superior to simpler methods like "dilute-and-shoot."

  • QuEChERS: This is the go-to method for a wide range of food and agricultural samples.[1][7] It involves an initial extraction with acetonitrile followed by a "salting out" step to partition the acetonitrile from water. A subsequent dispersive SPE (d-SPE) cleanup step uses sorbents like Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences like lipids.[2] The citrate-buffered QuEChERS method is often recommended for analyzing fenthion and its metabolites.[1][2][8]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than QuEChERS and is highly effective for both environmental and biological samples.[3][9][10] By choosing the right sorbent chemistry (e.g., polymeric reversed-phase), you can selectively retain this compound while washing away interfering matrix components like salts and polar contaminants.[10]

TechniqueProsConsBest For Matrices
QuEChERS Fast, high-throughput, low solvent use, effective for a wide range of pesticides.[7][8]May not provide sufficient cleanup for very complex or fatty matrices.Fruits, vegetables, grains (e.g., brown rice, chili pepper, orange).[1]
SPE Highly selective, excellent for removing specific interferences, can concentrate the analyte.[9][10]More time-consuming and costly, requires method development.Water, urine, plasma, complex food extracts requiring further cleanup.[11]
Dilute-and-Shoot Very fast and simple.Only suitable for simple matrices; significantly reduces sensitivity and is highly prone to ion suppression.[12][13]Simple aqueous samples (e.g., drinking water) where analyte concentration is high.

Adapted from validated methods for fenthion and its metabolites.[2][7]

  • Homogenization: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.[2]

  • Extraction: Add 10 mL of acetonitrile. Add citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2][14]

  • Shake & Centrifuge: Shake vigorously for 1 minute and centrifuge at >1,500 g for 5 minutes.[2]

  • d-SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄, PSA, and C18 sorbents. Vortex for 1 minute.[2]

  • Final Centrifugation: Centrifuge for 5 minutes. The resulting supernatant is your final extract for LC-MS/MS analysis.[2]

Liquid Chromatography

Answer:

Chromatographic separation is your second line of defense. The goal is to shift the elution of this compound away from the regions of high ion suppression you identified in the post-column infusion experiment.

  • Column Chemistry: A standard C18 column is often a good starting point.[2] For this compound, which is moderately polar, a C18 provides balanced retention.

  • Mobile Phase: Using methanol as the organic solvent with 0.1% formic acid in both the aqueous and organic phases has been shown to provide the best sensitivity for this compound and its related metabolites.[1][2][8] The formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion in positive ESI mode.

  • Gradient Optimization: Avoid a rapid "all-or-nothing" gradient. A slower, more shallow gradient around the elution time of this compound can significantly improve its resolution from closely eluting matrix components.[5]

  • UHPLC: Employing Ultra-High Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provides sharper, narrower peaks. This increases peak height (sensitivity) and improves resolution, making it more likely that this compound will elute separately from suppressive interferences.[1]

Mass Spectrometry & Quantification

Answer:

Even with optimized sample preparation and chromatography, some level of ion suppression may be unavoidable, especially with variable or highly complex matrices.[1] The key to accurate quantification in this scenario is to use a correction strategy that accounts for the signal suppression.

The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS) .[12][14][15] A SIL-IS, such as this compound sulfone-(S-methyl-d3), is chemically identical to the analyte but has a different mass due to the incorporation of isotopes (e.g., ²H or ¹³C).

Why it works: The SIL-IS is added to the sample at the very beginning of the workflow.[14] Because it is chemically identical to this compound, it co-elutes perfectly and experiences the exact same degree of ion suppression (or enhancement) and the same losses during sample preparation.[5][14] The mass spectrometer detects the analyte and the SIL-IS simultaneously. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression is cancelled out, leading to highly accurate and precise quantification.[3]

digraph "Internal_Standard_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Sample containing\nthis compound (Analyte)", fillcolor="#F1F3F4"]; Spike [label="Add known amount of\nSIL-Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(QuEChERS / SPE)", fillcolor="#F1F3F4"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suppression [label="Ion Suppression Event\n(Affects both equally)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ratio [label="Calculate Ratio:\n(Analyte Signal / IS Signal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Accurate Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Prep; Prep -> Analysis; Analysis -> Suppression [dir=both, style=dashed, color="#5F6368"]; Suppression -> Ratio [label="Corrected Signal"]; Ratio -> Result; }

Figure 3: Logic of using a SIL-IS to correct for ion suppression.

If a SIL-IS is not available, the next best approach is matrix-matched calibration . This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[1][3][15] This ensures that the calibration standards experience the same level of ion suppression as the unknown samples, improving accuracy. However, this approach requires a consistent and readily available source of blank matrix and does not account for sample-to-sample variability in suppression levels.[1][13]

Answer:

Yes, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative. APCI is a gas-phase ionization technique and is generally considered less susceptible to ion suppression from non-volatile matrix components like salts and sugars compared to ESI.[4][16][17]

The ionization mechanism in APCI is different; it relies on a corona discharge to ionize a reagent gas, which then transfers charge to the analyte. This process is less affected by competition in the liquid phase.[18][19] Studies have shown that for some pesticides, including fenthion, APCI can offer better or comparable sensitivity to ESI and is more tolerant of matrix effects.[16][19] If you continue to struggle with severe suppression in ESI, testing your samples with an APCI source is a worthwhile troubleshooting step.

References

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 503. Available from: [Link]

  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]

  • Li, P., et al. (2012). Combination of dispersive solid-phase extraction and salting-out homogeneous liquid-liquid extraction for the determination of organophosphorus pesticides in cereal grains. Journal of separation science, 35(13), 1679–1685. Available from: [Link]

  • Rocca, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3164. Available from: [Link]

  • Calafat, A. M., et al. (2023). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1220, 123668. Available from: [Link]

  • García, M. D. P., et al. (2002). Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. Journal of AOAC International, 85(3), 702–708. Available from: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Available from: [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Blasco, C., et al. (2001). Analysis of Organophosphorus Pesticides in Honeybee by Liquid Chromatography−Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(8), 3540–3547. Available from: [Link]

  • Aguilar, C., et al. (1998). Determination of Organophosphorus Pesticides in Water by Solid-Phase Extraction Followed by Liquid Chromatography/High-Flow Pneumatically Assisted Electrospray Mass Spectrometry. Analytical Chemistry, 70(24), 5129–5137. Available from: [Link]

  • Lin, S-L., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 126-140. Available from: [Link]

  • Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 5, 11392. Available from: [Link]

  • Tran, M. & Gusev, A. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. The Journal of Applied Laboratory Medicine. Available from: [Link]

  • Blasco, C., et al. (2001). Analysis of organophosphorus pesticides in honeybee by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Journal of agricultural and food chemistry, 49(8), 3540–3547. Available from: [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. R Discovery. Available from: [Link]

  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • van der Loo, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(3), 735–744. Available from: [Link]

  • Lin, S. L., et al. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of food and drug analysis, 30(1), 126–140. Available from: [Link]

  • van der Loo, B., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Gorrochategui, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6543–6547. Available from: [Link]

  • Gorrochategui, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS publications. Available from: [Link]

  • De Vooght-Johnson, R. (2016). Atmospheric pressure MS method gives hope on OPEs. Wiley Analytical Science. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. (1999). Fenthion. Available from: [Link]

  • Cech, N. B. & Enke, C. G. (2001). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3346, Fenthion. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23046, this compound. Available from: [Link]

  • University of Hertfordshire. (n.d.). Pesticide properties for this compound. AERU. Available from: [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Appendix 3. Available from: [Link]

  • Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2540. Available from: [Link]

  • Lavery, K. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. Available from: [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Available from: [Link]

Sources

Technical Support Center: Enhancing Fenthion Oxon Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the efficient extraction of fenthion oxon from complex, high-fat matrices. Fenthion, an organophosphate insecticide, and its more toxic metabolite, this compound, present significant analytical challenges, particularly in fatty samples like edible oils, animal tissues, and oilseeds.[1] The lipophilic nature of these matrices can lead to low recovery rates, significant matrix effects, and poor reproducibility.[2][3]

This guide is designed for researchers and analytical scientists. It provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your extraction workflows. We will explore the underlying chemical principles of the extraction process to empower you to make informed decisions and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low in fatty samples like avocado or fish?

A1: This is the most common challenge. The primary reason is the polarity mismatch between the analyte and the matrix. This compound is a polar metabolite, while the matrix is overwhelmingly nonpolar (lipids). During standard acetonitrile (ACN) extraction, as used in methods like QuEChERS, the high lipid content can cause several problems:

  • Analyte Sequestration: this compound can become physically trapped or partitioned within the lipid phase, preventing its efficient transfer into the ACN extraction solvent.

  • Incomplete Phase Separation: High fat content can prevent a clean separation between the ACN layer and the fatty/aqueous layer after salting out. An oily layer may form at the interface, trapping a significant portion of your analyte.[4]

  • Co-extraction of Lipids: Even with ACN, a significant amount of fat will be co-extracted. These lipids act as major interferences in the subsequent cleanup and analytical stages.[4]

To address this, you must focus on enhancing the partitioning of this compound into the ACN and aggressively removing co-extracted fats.

Q2: I'm seeing significant signal suppression for this compound in my LC-MS/MS analysis. Is this related to the extraction?

A2: Absolutely. Signal suppression is a classic indicator of high matrix effects, which is a direct consequence of inadequate cleanup during sample preparation.[5][6] Co-extracted lipids and other matrix components can interfere with the ionization of this compound in the mass spectrometer's source.[6] This competition for ionization leads to a reduced signal for your target analyte, resulting in poor sensitivity and inaccurate quantification.[5] Improving the d-SPE cleanup step is critical to mitigate this issue.

Q3: What is the difference between the original QuEChERS method and the buffered versions (AOAC, EN), and which is better for this compound?

A3: The primary difference is the use of buffering salts. The AOAC 2007.01 method uses sodium acetate, while the EN 15662 method uses citrate buffers. The original method is unbuffered.

For fenthion and its metabolites, a buffered QuEChERS method is strongly recommended. Studies have shown that buffered methods, particularly the citrate-buffered approach, provide better stability and more consistent recoveries for a wider range of pesticides, including organophosphates.[5][7] The buffering helps to maintain a stable pH, preventing the degradation of pH-sensitive analytes during the extraction process.

Q4: Can I just inject my crude extract and rely on the mass spectrometer's selectivity?

A4: This is highly discouraged, especially for fatty matrices. Injecting a "dirty" extract will not only cause severe ion suppression but will also rapidly contaminate your LC column and the MS ion source.[8] This leads to poor chromatographic peak shape, shifting retention times, and costly instrument downtime for cleaning and maintenance. A robust sample cleanup is not optional; it is essential for reliable, long-term performance.

Troubleshooting Guide

Problem 1: Low Analyte Recovery (<70%)
Potential Cause Scientific Rationale & Explanation Recommended Solution & Action
Inadequate Homogenization Fatty matrices are tough and non-uniform. If the sample is not thoroughly homogenized, the extraction solvent (ACN) cannot efficiently penetrate the sample to access the analyte. Pockets of fat can shield the this compound from the solvent.Ensure the sample is cryo-ground (e.g., with dry ice) or thoroughly blended to a uniform paste before weighing. This increases the surface area for extraction.
Poor Phase Separation High fat content can lead to the formation of a third, oily layer or an emulsion, trapping the ACN and the analyte. The salting-out step with MgSO₄ is designed to force ACN out of the aqueous phase, but excess lipids interfere with this process.Freeze-Out Step: After the initial extraction and centrifugation, place the ACN supernatant in a freezer (-20°C for at least 60 minutes). Lipids are less soluble at low temperatures and will precipitate. Centrifuge the cold extract again and decant the cleaner ACN layer for d-SPE.
Suboptimal d-SPE Cleanup Standard d-SPE sorbents like PSA (Primary Secondary Amine) are excellent for removing sugars and organic acids but have limited capacity for removing large amounts of lipids.Use Lipid-Specific Sorbents: Incorporate C18 or a specialized sorbent like Z-Sep or EMR-Lipid into your d-SPE tube. C18 removes nonpolar interferences (lipids) via reverse-phase interaction.[9][10] EMR-Lipid is a novel sorbent that selectively removes lipids through size exclusion and hydrophobic interaction.[9][11]
Problem 2: High Matrix Effects (Signal Suppression >20%)
Potential Cause Scientific Rationale & Explanation Recommended Solution & Action
Insufficient Lipid Removal Co-eluting lipids are the primary cause of ion suppression in LC-MS/MS for fatty matrices. They compete with this compound for ionization in the ESI source, reducing its signal.[5][12]Optimize d-SPE: Increase the amount of C18 or use advanced sorbents like EMR-Lipid. A combination of PSA and C18 is often a good starting point.[4] For extremely fatty samples, EMR-Lipid has shown superior performance in lipid removal.[9][13]
Sample Dilution The concentration of matrix components is too high in the final injection.Dilute the final extract (e.g., 1:1 or 1:5 with a suitable solvent like acetonitrile/water) before injection. This reduces the absolute amount of matrix components entering the MS source, though it will also dilute your analyte, so ensure your method has sufficient sensitivity (LOQ).
Inadequate Chromatography The analyte is co-eluting with a large mass of matrix components.Modify your LC gradient to improve the chromatographic separation between this compound and the bulk of the matrix interferences. Ensure this compound does not elute at the very beginning or end of the gradient where most matrix components often appear.
Problem 3: Poor Reproducibility (High %RSD)
Potential Cause Scientific Rationale & Explanation Recommended Solution & Action
Inconsistent Homogenization If each subsample taken for extraction has a different fat-to-tissue ratio, the extraction efficiency and matrix effects will vary, leading to high variability in results.Homogenize a larger batch of the sample than you need, and then take analytical portions from this well-mixed batch. This ensures each replicate is as similar as possible.
Variable Water Content The QuEChERS salting-out step is critically dependent on the amount of water in the sample to achieve proper phase separation. Fatty matrices can have variable water content.Pre-hydrating the sample is not typically done for fatty matrices. Instead, ensure the initial sample weight is consistent and that a sufficient amount of anhydrous MgSO₄ is used to bind all residual water.
Manual Shaking Inconsistency The vigor and duration of shaking during the extraction and d-SPE steps can affect efficiency. Manual shaking is inherently variable between analysts and even between samples for the same analyst.Use a mechanical shaker (e.g., vortex or reciprocating shaker) with a fixed speed and time for all samples to ensure consistent extraction conditions.[11]

Visualized Workflows & Protocols

Logical Troubleshooting Flow for Low Recovery

This diagram outlines the decision-making process when encountering low recovery of this compound.

TroubleshootingFlow Start Start: Low this compound Recovery (<70%) CheckHomogenization Is sample homogenization uniform and complete? Start->CheckHomogenization ImproveHomogenization Action: Cryo-grind or use high-power blender. Re-extract. CheckHomogenization->ImproveHomogenization No CheckPhaseSeparation Is a clean ACN phase observed after centrifugation? CheckHomogenization->CheckPhaseSeparation Yes ImproveHomogenization->Start AddFreezeOut Action: Implement a freeze-out step (-20°C) to precipitate lipids. Re-extract. CheckPhaseSeparation->AddFreezeOut No (Emulsion/Oily Layer) CheckCleanup Is the d-SPE sorbent optimized for lipids? CheckPhaseSeparation->CheckCleanup Yes AddFreezeOut->Start OptimizeDSPE Action: Add/increase C18 or use Z-Sep/EMR-Lipid. Re-analyze. CheckCleanup->OptimizeDSPE No (Using PSA only) Success Recovery Improved CheckCleanup->Success Yes OptimizeDSPE->Start

Caption: Troubleshooting decision tree for low analyte recovery.

Recommended QuEChERS Workflow for Fatty Matrices

This workflow incorporates best practices for enhancing this compound extraction from high-fat samples.

QuEChERS_Workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Extraction & Partitioning cluster_cleanup Step 3: Enhanced Cleanup cluster_analysis Step 4: Analysis Homogenize 1. Homogenize 15g Fatty Sample (e.g., Avocado, Fish Tissue) AddSolvent 2. Add 15 mL Acetonitrile Homogenize->AddSolvent AddSalts 3. Add AOAC or EN Salts (e.g., MgSO₄, NaOAc/Citrate) AddSolvent->AddSalts Shake 4. Shake Vigorously (2 min) AddSalts->Shake Centrifuge1 5. Centrifuge (5000 rpm, 5 min) Shake->Centrifuge1 Freeze 6. Freeze-Out Step (-20°C, 1 hr) Centrifuge1->Freeze Critical Step Centrifuge2 7. Centrifuge Cold Freeze->Centrifuge2 dSPE 8. Transfer Supernatant to d-SPE Tube (MgSO₄, PSA, C18/EMR-Lipid) Centrifuge2->dSPE VortexCentrifuge 9. Vortex (30s) & Centrifuge dSPE->VortexCentrifuge Analysis 10. Dilute & Inject into LC-MS/MS VortexCentrifuge->Analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

Detailed Protocol: Modified AOAC 2007.01 QuEChERS Method for this compound in Fatty Samples

This protocol is a self-validating system that includes steps for calculating recovery and matrix effects.

1. Sample Preparation & Homogenization:

  • Weigh 15 ± 0.1 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.

  • For method validation, fortify a blank matrix sample with a known concentration of this compound standard at this stage.

2. Extraction and Partitioning:

  • Add 15 mL of acetonitrile to the tube.

  • Add the contents of a QuEChERS extraction salt packet corresponding to the AOAC 2007.01 method (typically 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).[14]

  • Immediately cap and shake vigorously on a mechanical shaker for 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Freeze-Out (Lipid Removal):

  • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Place the tube in a freezer at -20°C for at least 60 minutes. Precipitated lipids should be visible.

  • Centrifuge the cold tube at ≥3000 rcf for 5 minutes.

4. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the cold, clear supernatant into a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

  • Cap the tube, vortex for 30 seconds, and then centrifuge at ≥3000 rcf for 5 minutes.

5. Final Extract Preparation & Analysis:

  • Take an aliquot of the final cleaned extract and dilute it if necessary.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Self-Validation: Analyze a matrix-matched standard (blank matrix extract fortified post-extraction) and a solvent standard to calculate recovery and matrix effect using the following formulas:

    • Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

    • Matrix Effect (%) = [(Peak Area of Post-extraction Spike / Peak Area of Solvent Standard) - 1] x 100

Sorbent Type Primary Function Typical Application
MgSO₄ Removes residual water, enhances partitioningUniversal in QuEChERS
PSA Removes organic acids, some sugars, and fatty acidsStandard cleanup for most food matrices
C18 Removes nonpolar interferences like lipids and sterolsEssential for fatty matrices[7]
EMR-Lipid Highly selective removal of lipidsRecommended for very high-fat matrices (>15% fat)[9][10]

References

  • AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce.
  • CHM® QuEChERS AOAC 2007.01 Method. CHMLab. Available from: [Link]

  • QuEChERS Methodology: AOAC Method. Restek. Available from: [Link]

  • Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Applied Sciences, 10(8), 2881. Available from: [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
  • Perga, M., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. Molecules, 26(22), 6813. Available from: [Link]

  • Agilent Technologies. (2015). EMR – Lipid: Next Generation Sample Preparation Materials for Selective Matrix Removal. Agilent. Available from: [Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6046-6063. Available from: [Link]

  • Palm, D. C. (2001). Challenges with fats and fatty acid methods. Journal of Animal Science, 79(E-Suppl), E241-E246. Available from: [Link]

  • Cunha, S. C., et al. (2007). Comparison of matrix solid-phase dispersion and liquid-liquid extraction for the chromatographic determination of fenthion and its metabolites in olives and olive oils. Food Additives and Contaminants, 24(4), 394-402. Available from: [Link]

Sources

Technical Support Center: Stability of Fenthion Oxon in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols regarding the stability of fenthion oxon in various organic solvents. Ensuring the integrity of analytical standards is paramount for accurate and reproducible experimental results. This center is designed to help you navigate the potential challenges you might encounter during your work with this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of this compound and the factors governing its stability in solution.

Q1: What is this compound, and why is its stability a critical concern in experimental settings?

This compound is a major metabolite of fenthion, a widely used organothiophosphate insecticide.[1][2] The transformation from fenthion to this compound involves the oxidative desulfuration of the P=S bond to a P=O bond. This conversion is significant because this compound and its subsequent metabolites, this compound sulfoxide and this compound sulfone, are considerably more potent inhibitors of the enzyme acetylcholinesterase (AChE) than the parent compound, fenthion.[2][3]

The stability of this compound in analytical standards is a critical concern because any degradation leads to a decrease in its concentration, resulting in the underestimation of its presence in samples.[4] Inaccurate quantification can have significant implications for food safety analysis, environmental monitoring, and toxicological studies.[5][6]

Q2: In which organic solvents are commercial this compound standards typically supplied?

Commercially prepared analytical standards of this compound are most commonly supplied in acetonitrile or hexane .[7][8] The choice of these solvents by manufacturers suggests a reasonable degree of stability under recommended storage conditions. Acetonitrile is a polar aprotic solvent widely used for reversed-phase chromatography, while hexane is a nonpolar solvent.

Q3: What are the primary chemical pathways through which this compound can degrade in organic solvents?

The primary mechanism of degradation for organophosphate esters like this compound is solvolysis , which is a reaction with the solvent.[9][10] If the solvent is water, this reaction is termed hydrolysis. The key points are:

  • Nucleophilic Attack: The phosphorus atom of the phosphate group is electrophilic and susceptible to nucleophilic attack.

  • Solvent as a Nucleophile: Protic solvents, such as methanol or ethanol, or residual water within aprotic solvents can act as nucleophiles. This attack leads to the cleavage of the P-O-aryl ester bond.[10][11]

  • Degradation Products: The typical hydrolysis or solvolysis of this compound would yield dimethyl phosphate and 3-methyl-4-(methylthio)phenol.[11]

While studies have extensively detailed the hydrolysis of fenthion and its metabolites in aqueous solutions, the same principles apply to organic solvents, especially if they are protic or contain traces of water.[11]

Q4: How do different organic solvent properties (e.g., protic vs. aprotic, polarity) influence the stability of this compound?

The properties of the organic solvent play a crucial role in the rate and mechanism of this compound degradation:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents contain a hydrogen atom bound to an electronegative atom (like oxygen) and can both donate a hydrogen bond and act as a nucleophile. They can directly participate in the solvolysis of the phosphate ester bond, potentially leading to faster degradation compared to aprotic solvents.[9]

  • Aprotic Solvents (e.g., Acetonitrile, Hexane, Acetone): These solvents lack an acidic proton and are generally less nucleophilic. In a pure, anhydrous state, they are expected to be better choices for long-term storage of this compound. However, their hygroscopic nature (especially acetonitrile) means they can absorb atmospheric moisture, which can then hydrolyze the analyte. Fenthion is known to be soluble in acetone and chlorinated hydrocarbons.[1]

  • Polarity: The polarity of the solvent can influence the stability of the transition state during the solvolysis reaction. For some organophosphate esters, a change from a polar solvent like water to a less polar solvent like an alcohol can significantly alter the reaction rate and even the mechanism (from a bimolecular SN2(P)-type to a unimolecular SN1(P)-type).[9][12]

Q5: What are the best practices for preparing and storing this compound stock and working solutions?

To minimize degradation and ensure the accuracy of your standards, adhere to the following laboratory best practices:

  • Solvent Selection: Whenever possible, use a high-purity, anhydrous, aprotic solvent such as acetonitrile or hexane for preparing stock solutions.

  • Storage Temperature: Store all stock and working solutions at low temperatures, preferably in a freezer (-20°C) or refrigerator (2-8°C), to reduce the rate of chemical degradation.[4]

  • Exclusion of Light: Protect solutions from light by using amber glass vials or by storing them in the dark. Photodegradation can be a significant degradation pathway for fenthion and its metabolites.[13][14]

  • Inert Atmosphere: For long-term storage of highly concentrated stock solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and moisture.

  • Seal Containers Tightly: Use vials with high-quality, airtight caps (e.g., PTFE-lined septa) to prevent solvent evaporation and the ingress of atmospheric moisture.[15]

  • Monitor Stability: Periodically check the concentration of your working standards against a freshly prepared standard or a certified reference material to ensure their integrity.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that researchers may encounter during their experiments.

Q: I am observing a steady decrease in the peak area of my this compound working standard, which is prepared in methanol. What is the likely cause?

A gradual decline in the concentration of this compound in a methanol-based standard is likely due to solvolysis (specifically, methanolysis). Methanol is a protic solvent and can act as a nucleophile, attacking the phosphorus center of the this compound molecule and cleaving the ester bond.

Troubleshooting Steps:

  • Confirm Degradation: Analyze your aged standard using LC-MS and look for the appearance of new peaks corresponding to potential degradation products, such as 3-methyl-4-(methylthio)phenol.[11]

  • Switch Solvents: Prepare a new working standard in a high-purity aprotic solvent like acetonitrile. Compare its stability over the same period.

  • Minimize Water: Ensure your methanol is of an anhydrous grade. Even small amounts of water can contribute to hydrolysis.

Q: My this compound standard in acetonitrile is degrading faster than I expected. What other factors could be at play?

While acetonitrile is a relatively stable solvent for this compound, several factors can accelerate degradation:

  • Water Contamination: Acetonitrile is hygroscopic and can absorb moisture from the air if not handled properly. This water can then hydrolyze the this compound. Always use fresh, high-purity solvent from a tightly sealed container.

  • Elevated Temperature: Leaving working standards in an autosampler for extended periods, especially if the autosampler is not temperature-controlled, can increase the degradation rate.[11]

  • pH Effects: Contamination of the solvent with acidic or basic impurities can catalyze hydrolysis. For instance, fenthion and its metabolites are known to be less stable under basic conditions.[11] Ensure all glassware is scrupulously clean.

  • Light Exposure: If standards are left on the benchtop exposed to ambient or direct light, photodegradation can occur.[13]

Q: I suspect my this compound standard has degraded. What are the most probable degradation products I should screen for using mass spectrometry?

The primary degradation pathway via hydrolysis or solvolysis involves the cleavage of the P-O-aryl bond.[11] Therefore, you should look for the following products:

  • 3-methyl-4-(methylthio)phenol: This is the phenolic leaving group.

  • Dimethyl phosphate (DMP): This is the remaining portion of the original molecule.

In an LC-MS analysis, you would look for the mass-to-charge ratios (m/z) corresponding to the protonated or deprotonated forms of these molecules.

Q: Can I use solvents like DMSO or acetone for preparing this compound solutions?

While fenthion is reported to be soluble in acetone, using solvents like DMSO or acetone for stock solutions is generally not recommended without validation.[1]

  • Acetone: Can be reactive and may not be compatible with all analytical systems. Its volatility also makes it difficult to maintain accurate concentrations.

  • DMSO (Dimethyl Sulfoxide): Is a strong solvent but is viscous and can be difficult to remove. It can also cause issues in mass spectrometry and chromatography.

It is always best practice to use solvents that are well-established for pesticide residue analysis, such as acetonitrile, methanol, or hexane, unless a specific experimental need dictates otherwise and the stability has been thoroughly validated.[16]

Part 3: Experimental Protocols & Data

This section provides a practical workflow for assessing stability and a summary of relevant data.

Protocol: How to Conduct a Stability Study of this compound in an Organic Solvent

This protocol provides a framework for determining the stability of this compound in a solvent of your choice under specific storage conditions.

1. Materials and Reagents:

  • This compound certified reference material (CRM)

  • High-purity organic solvent (e.g., acetonitrile, methanol)

  • Class A volumetric flasks and pipettes

  • Amber glass autosampler vials with PTFE-lined caps

  • HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector[5][6]

2. Preparation of Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately prepare a stock solution of this compound in the chosen solvent.

  • Working Solution (e.g., 1 µg/mL): Dilute the stock solution to a working concentration that is appropriate for your analytical instrument.

  • Internal Standard (IS): If available, use a stable, isotopically labeled analog or a compound with similar properties that is not expected in your samples to improve quantitative accuracy.[17][18]

3. Experimental Workflow:

  • Time Point Zero (T0): Immediately after preparing the working solution, transfer aliquots to several amber autosampler vials. Analyze at least three replicate vials immediately to establish the initial concentration (C0).

  • Storage Conditions: Store the remaining vials under the desired conditions (e.g., -20°C freezer, 4°C refrigerator, 25°C benchtop, 30°C autosampler). Protect all samples from light.

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve three vials from each storage condition. Allow them to equilibrate to room temperature before analysis.

  • Analysis: Analyze the samples using a validated chromatographic method. Record the peak area of this compound (and the internal standard, if used).

4. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the initial concentration (Ct/C0 * 100%).

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Consider the analyte stable if the concentration remains within a defined tolerance (e.g., ±10%) of the initial concentration.

Data Summary: Hydrolytic Stability of Fenthion and its Metabolites

While specific data for this compound in organic solvents is scarce in the literature, data on its hydrolysis in aqueous solutions provides a useful reference for its relative stability.

CompoundpHTemperature (°C)Half-Life (days)
Fenthion72559.0
Fenthion92555.5
This compound 7 25 45.3
This compound 9 25 20.1
This compound Sulfoxide72530.0
This compound Sulfoxide92513.0
This compound Sulfone72516.5
This compound Sulfone9259.5
Data synthesized from a study on hydrolysis kinetics in buffered aqueous media.[11]

This data clearly shows that stability decreases as the pH becomes more alkaline and as the molecule becomes more oxidized (fenthion -> this compound -> sulfoxide/sulfone).[11]

Part 4: Visualizations
Key Factors Influencing this compound Stability in Solution

The following diagram illustrates the interplay of chemical and environmental factors that can lead to the degradation of this compound in an organic solvent.

Fenthion_Oxon_Stability cluster_factors Influencing Factors Fenthion_Oxon This compound in Solution Degradation Degradation Products (e.g., Phenol, DMP) Fenthion_Oxon->Degradation Degradation Pathways (Solvolysis / Photolysis) Solvent Solvent Type (Protic vs. Aprotic) Solvent->Fenthion_Oxon Water Water Content (Moisture) Water->Fenthion_Oxon Temp Temperature (Storage / Autosampler) Temp->Fenthion_Oxon Light Light Exposure (UV / Ambient) Light->Fenthion_Oxon pH pH / Contaminants (Acidic / Basic) pH->Fenthion_Oxon

Caption: Factors affecting this compound stability in solution.

References
  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Applied Sciences, 10(8), 1938. [Link]

  • FAO. (1984). fenthion (039). [Link]

  • Osuji, G. O., & Onyedika, G. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 8, 719. [Link]

  • Osuji, G. O., & Onyedika, G. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH. [Link]

  • Gadepalli, C. M., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. [Link]

  • PubChem. Fenthion. National Institutes of Health. [Link]

  • Wikipedia. VX (nerve agent). [Link]

  • AERU. Fenthion (Ref: OMS 2). University of Hertfordshire. [Link]

  • AERU. This compound. University of Hertfordshire. [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]

  • Wikipedia. Fenthion. [Link]

  • Lee, S. J., et al. (2003). Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media. Journal of Agricultural and Food Chemistry, 51(6), 1709-1714. [Link]

  • Papadopoulou-Mourkidou, E. (1991). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. ResearchGate. [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2000). APPENDIX 2: Fenthion Residue and Analytical Data. [Link]

  • Ishag, A. O., & Eltayeb, A. A. (2015). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Public and Environmental Health, 2(7), 90-94. [Link]

  • University of Nebraska-Lincoln. Practices for Proper Chemical Storage. Environmental Health and Safety. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Brown, R. S. (1984). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. DTIC. [Link]

  • Florida State University. Chemical Storage. Environmental Health & Safety. [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]

  • Simpen, I., et al. (2017). Fenthion Compound Degradation in the Pesticide Bayleton 500 ec in Sonolysis, Ozonolysis and Sonozolysis with Addition of TiO2-anatase. ResearchGate. [Link]

  • Hong Kong Baptist University. Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. [Link]

  • Kamerlin, S. C., & Wilkie, J. (2007). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. The Journal of Physical Chemistry B, 111(44), 12975-12986. [Link]

  • Indiana University. Standards Preparation. [Link]

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Calibration strategies for accurate fenthion oxon quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of fenthion oxon. As a key metabolite of the organophosphorus insecticide fenthion, this compound and its related compounds are often more toxic than the parent molecule, making their precise measurement critical for food safety, environmental monitoring, and toxicology studies[1]. This guide is designed for researchers and analytical scientists, providing expert insights and practical solutions to common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the quantification of this compound.

Section 1: Calibration Strategy & Matrix Effects

Question 1: My calibration curve has poor linearity (r² < 0.99) when using standards prepared in solvent. What is the likely cause and how can I fix it?

Answer: Poor linearity in solvent-based calibration curves for this compound analysis is most often a direct consequence of matrix effects . When analyzing samples extracted from complex matrices (e.g., food, soil, biological tissues), co-extracted components can interfere with the ionization process in the mass spectrometer source or interact with active sites in the gas chromatograph's inlet and column[2][3].

  • In LC-MS/MS: Co-eluting matrix components typically cause ion suppression , where they compete with the analyte for ionization, leading to a suppressed (lower) signal. This effect is often inconsistent across the calibration range, causing the curve to become non-linear[4][5].

  • In GC-MS: The opposite, signal enhancement , is common. Matrix components can coat active sites in the GC inlet liner, preventing the thermal degradation or adsorption of sensitive analytes like this compound. This "matrix-induced enhancement" protects the analyte, leading to a higher-than-expected response compared to a clean solvent standard[2][6].

To counteract these issues, a matrix-matched calibration is the most effective and widely recommended strategy[2][4][7]. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This ensures that both the standards and the samples experience the same degree of signal suppression or enhancement, thus validating the quantification[2].

Question 2: How do I decide between using a matrix-matched calibration, standard addition, or an internal standard?

Answer: The choice of calibration strategy depends on the complexity of your matrix, the availability of analyte-free matrix, and the desired level of accuracy and throughput.

  • Matrix-Matched Calibration: This is the gold standard for routine analysis of multiple samples from the same matrix type (e.g., analyzing 50 orange samples). It effectively compensates for matrix effects but requires a representative, analyte-free blank matrix, which can sometimes be difficult to obtain[2][8].

  • Standard Addition: This method is ideal when a blank matrix is unavailable or when analyzing unique, individual samples. It involves adding known amounts of the standard to aliquots of the actual sample extract. While highly accurate for that specific sample, it is labor-intensive and not practical for high-throughput screening as each sample requires its own multi-point calibration[9].

  • Internal Standard (IS): An internal standard is a compound added at a constant concentration to all standards, blanks, and samples. Ideally, an isotopically labeled version of the analyte (e.g., D6-Fenthion-oxon-sulfone) is used, as it co-elutes and experiences identical matrix effects, providing the most accurate correction[10][11]. However, these can be expensive. If an isotopically labeled IS is not available, a structurally similar compound can be used, but it must be demonstrated that it is not affected by matrix interferences and behaves similarly to the analyte[12]. Using an IS is crucial for correcting variability in sample preparation and injection volume, improving method precision[11].

The following decision tree can guide your selection:

G start Start: Need to Quantify This compound q1 Is a representative, analyte-free blank matrix available? start->q1 a1_yes Matrix-Matched Calibration (Recommended for routine analysis) q1->a1_yes Yes a1_no Standard Addition (Best for single, unique samples) q1->a1_no No q2 Is an isotopically-labeled internal standard available and affordable? a1_yes->q2 a1_no->q2 a2_yes Use IS with Matrix-Matched or Standard Addition (Highest Accuracy & Precision) q2->a2_yes Yes a2_no Proceed with chosen method. Pay close attention to QC for precision. q2->a2_no No

Caption: Decision tree for selecting a calibration strategy.
Section 2: Method Selection & Optimization

Question 3: Should I use LC-MS/MS or GC-MS for this compound analysis?

Answer: Both UHPLC-MS/MS and GC-MS can be used, but UHPLC-MS/MS is generally preferred for the simultaneous analysis of fenthion and its full suite of metabolites , including this compound, sulfoxides, and sulfones[4][5][7][13].

The primary reason is the thermal instability of some metabolites. Fenthion sulfoxides, in particular, are prone to degradation or deoxidation in the hot GC injection port, which can lead to inaccurate quantification[4][6]. While GC-MS is a robust technique for the parent fenthion and more stable metabolites like this compound sulfone, UHPLC-MS/MS avoids these thermal issues and is highly sensitive and selective[14][15].

ParameterUHPLC-MS/MSGC-NPD / GC-MS
Analyte Scope Excellent for fenthion and all five key metabolites simultaneously[4].Good for fenthion and stable metabolites; challenging for sulfoxides[4].
Selectivity Very High (based on precursor/product ion transitions in MRM mode).High (especially with MS), but potential for co-eluting impurities[16].
Sensitivity (LOQ) Typically ~0.01 mg/kg in various food matrices[4][7].Typically 0.05 - 0.1 ng/mL in standards[14].
Key Challenge Susceptible to matrix-induced ion suppression[4].Potential for thermal degradation of labile metabolites[6].

Question 4: I'm using GC-MS and see two peaks for this compound sulfoxide or the peak shape is poor. What is happening?

Answer: This is a known issue when analyzing sulfoxide metabolites by GC-MS. The sulfoxide group is thermally labile and can be deoxidized (lose its oxygen atom) in the hot GC inlet, converting it back to its corresponding sulfide form[6][17]. This can result in:

  • Two distinct peaks: One for the intact sulfoxide and another for the deoxidized product (e.g., this compound) eluting at a different retention time[6].

  • Broad or tailing peaks: Indicating on-column degradation or interaction with active sites.

Troubleshooting Steps:

  • Lower the Inlet Temperature: Reduce the injector temperature in 10-20°C increments to minimize thermal stress.

  • Use an Inert Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner frequently, as active sites can build up from matrix deposits[18].

  • Use a Protectant: Adding a "protectant" agent like polyethylene glycol (PEG) to the sample or standard can mask active sites in the GC system and prevent this conversion[6][17].

  • Consider Derivatization: While more complex, derivatization can be used to create a more thermally stable version of the analyte, improving chromatography[4][19].

Section 3: Sample Preparation

Question 5: What is the best sample preparation method for this compound in complex matrices like produce or soil?

Answer: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard and most widely validated technique for preparing samples for fenthion and metabolite analysis[4][15]. Its advantages include high recovery rates, good reproducibility, and applicability across a wide range of matrices[5].

The general workflow involves an initial extraction with acetonitrile followed by a salting-out step (using salts like MgSO₄ and NaCl) to partition the analytes into the organic layer. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) removes interfering matrix components like pigments and fatty acids[1].

G cluster_0 Step 1: Extraction cluster_1 Step 2: Dispersive SPE Cleanup s1 Homogenize 10-15g Sample s2 Add Acetonitrile & QuEChERS Extraction Salts (e.g., MgSO₄, NaCl, Citrate) s1->s2 s3 Vortex/Shake Vigorously s2->s3 s4 Centrifuge to Separate Layers s3->s4 s5 Transfer Aliquot of Acetonitrile Supernatant s4->s5 s6 Add d-SPE Sorbents (e.g., PSA, C18, MgSO₄) s5->s6 s7 Vortex and Centrifuge s6->s7 s8 Collect Final Extract for LC-MS/MS or GC-MS Analysis s7->s8

Caption: General QuEChERS sample preparation workflow.
Section 4: Troubleshooting Common Issues

Question 6: My recovery for this compound is consistently low (<70%). What are the potential causes?

Answer: Low recovery indicates a loss of analyte during the sample preparation or analysis process. Here is a systematic approach to troubleshooting:

  • Check pH and Temperature during Extraction: Ensure that the pH and temperature are controlled during extraction, as extreme conditions can cause degradation of organophosphorus pesticides[20]. The use of citrate buffering in QuEChERS helps maintain a stable pH[4].

  • Verify Standard Stability: this compound can degrade in solution over time, especially if not stored properly. Prepare fresh working standards from a certified stock solution and store them at low temperatures in the dark[9][20][21].

  • Evaluate d-SPE Cleanup Step: While d-SPE sorbents remove interferences, using an incorrect type or excessive amount can lead to the loss of your target analyte. For example, Graphitized Carbon Black (GCB) is effective at removing pigments but can also adsorb planar analytes. Verify that your chosen d-SPE mixture is appropriate for this compound.

  • Assess Analyte Stability in Final Extract: Some solvent/matrix combinations can promote analyte degradation. If extracts are not analyzed immediately, they should be stored under refrigerated conditions. Perform a stability study by re-analyzing an extract after 24-48 hours to see if the signal has decreased.

  • Systematic Troubleshooting Workflow:

G start Problem: Low Analyte Recovery (<70%) check1 Is the stock/working standard solution valid? start->check1 sol1_yes Prepare fresh standards. Re-run experiment. check1->sol1_yes No check2 Was the extraction procedure followed correctly? (pH, solvent volumes, shaking time) check1->check2 Yes end Recovery Improved sol1_yes->end sol2_yes Review and optimize QuEChERS protocol. check2->sol2_yes No check3 Is the analyte being lost during d-SPE cleanup? check2->check3 Yes sol2_yes->end sol3_yes Test different d-SPE sorbents or reduce the amount used. check3->sol3_yes Yes, potentially check4 Is the analyte degrading in the final extract or in the instrument? check3->check4 No sol3_yes->end sol4_yes Check instrument for active sites. Analyze extracts immediately after preparation. check4->sol4_yes Yes, potentially sol4_yes->end

Caption: Troubleshooting workflow for low analyte recovery.
Section 5: Quality Control & Data Interpretation

Question 7: What are the typical quality control (QC) acceptance criteria for a validated this compound method?

Answer: Method validation and ongoing quality control are essential to ensure your data is reliable and defensible[9][20]. Based on regulatory guidelines and published methods, the following criteria are standard for pesticide residue analysis[3][4][7][14]:

Validation ParameterAcceptance CriteriaRationale
Linearity (r²) > 0.99Demonstrates a predictable and proportional response of the instrument to the analyte concentration over the calibration range[4][5].
Accuracy (% Recovery) 70% - 120%Measures the agreement between the measured concentration and the true concentration, assessed by spiking blank matrix at multiple levels[4][7].
Precision (% RSD) ≤ 15% (or ≤ 20% at LOQ)Indicates the closeness of repeated measurements under the same conditions, ensuring the method is reproducible[4][7].
Limit of Quantitation (LOQ) Must be below the regulatory Maximum Residue Limit (MRL)The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision[4][14].
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a 5-point matrix-matched calibration curve suitable for LC-MS/MS analysis.

  • Prepare Blank Matrix Extract: Select a representative sample of the matrix (e.g., oranges) that is known to be free of this compound. Process this sample using the exact same QuEChERS extraction and cleanup procedure used for the unknown samples[8]. This resulting blank extract is your "matrix solvent."

  • Prepare a High-Concentration Stock Standard: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) from a certified reference material[10][20]. From this, prepare an intermediate, high-concentration working standard (e.g., 1000 ng/mL).

  • Create Serial Dilutions: Serially dilute the high-concentration working standard with the "matrix solvent" prepared in Step 1 to create your calibration standards. For example:

    • Level 5: 100 µL of 1000 ng/mL standard + 900 µL matrix solvent = 100 ng/mL

    • Level 4: 100 µL of Level 5 standard + 900 µL matrix solvent = 10 ng/mL

    • Level 3: 100 µL of Level 4 standard + 900 µL matrix solvent = 1 ng/mL

    • Level 2: 100 µL of Level 3 standard + 900 µL matrix solvent = 0.1 ng/mL

    • Level 1: 100 µL of Level 2 standard + 900 µL matrix solvent = 0.01 ng/mL

  • Include a Blank: Use a sample of the pure "matrix solvent" as your blank (zero concentration) point.

  • Analysis: Analyze the calibration standards in the same sequence as your samples to generate the calibration curve[22].

References
  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Available at: [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (1984). Fenthion. Pesticide residues in food - 1983. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA. Available at: [Link]

  • OUCI. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. Available at: [Link]

  • Mastovska, K., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Available at: [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. Available at: [Link]

  • Ueno, E., et al. (2012). Deoxidation of Fenthion Sulfoxide, this compound Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer. Journal of Pesticide Science. Available at: [Link]

  • OneLab. (2024). Matrix-Matched Pesticide Standard Curve Preparation. OneLab. Available at: [Link]

  • European Commission. (2017). Guidance Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues and Analysis in Food and Feed. SANTE/11813/2017. Available at: [Link]

  • Shariatifar, N., et al. (2013). Spiked Calibration Curve: A Valid Method for Simultaneous Analysis of Pesticides in Melon Using Gas Chromatography Mass Spectrometry (GC/MS). ResearchGate. Available at: [Link]

  • HunterLab. (2023). What Is a Calibration Curve in a Spectrophotometer?. HunterLab. Available at: [Link]

  • Chromatography Forum. (2011). Internal Standards for Pesticide Analysis. ChromForum. Available at: [Link]

  • Mansour, S.A. Introduction. ResearchGate. Available at: [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Available at: [Link]

  • Agilent Technologies. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent. Available at: [Link]

  • Ryze Chemie. (2024). How To Make A Calibration Curve: A Guide. Ryze Chemie. Available at: [Link]

  • LGC. (2003). Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. Available at: [Link]

  • Kang, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Moshi, A. P., et al. (2017). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Public and Environmental Health. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Fenthion. APVMA. Available at: [Link]

  • ResearchGate. (2015). Do I need an internal standard for each of the pesticides I am analyzing?. ResearchGate. Available at: [Link]

  • Spittler, T. D. (1987). Impurity Problems in Chromatographic Method Studies for Fenthion Formulations. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Hrouzkova, S., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fenthion Oxon Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection and quantification of fenthion oxon is paramount. As the highly toxic metabolite of the organophosphate insecticide fenthion, its presence in various matrices necessitates robust and reliable analytical methods. This guide provides an in-depth comparison of validated analytical techniques for this compound detection, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Critical Need for this compound Validation

Fenthion is used globally in agriculture and veterinary medicine. However, its metabolic pathway leads to the formation of this compound, a potent acetylcholinesterase inhibitor that poses significant health risks.[1] Therefore, regulatory bodies and quality control laboratories require validated analytical methods to ensure food safety and environmental protection. Method validation provides objective evidence that an analytical method is fit for its intended purpose, a cornerstone of scientific integrity.[2]

Core Analytical Techniques: A Comparative Overview

The two most prominent and validated techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Each method offers a unique set of advantages and considerations.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS has become a preferred method for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity, minimizing matrix interference.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[5] When coupled with a sensitive detector, such as a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer operating in Selected Ion Monitoring (SIM) mode, GC-MS provides excellent sensitivity and specificity.[1][5]

Performance Data: A Head-to-Head Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize typical validation data for the analysis of this compound and its related metabolites using UHPLC-MS/MS and GC-based methods. These values are derived from published studies and serve as a benchmark for what can be achieved with properly validated methods.

Table 1: Quantitative Performance Data for UHPLC-MS/MS Method [1]

Validation ParameterPerformance Metric
Linearity (r²)>0.99 (in matrix-matched calibration)
Accuracy (% Recovery)71.9% - 106.1%[3]
Precision (% RSD)≤15.1%[1][3]
Limit of Quantitation (LOQ)0.01 mg/kg[1][3]

Table 2: Quantitative Performance Data for GC-NPD Method [1]

Validation ParameterPerformance Metric
Linearity (r²)>0.994
Accuracy (% Recovery)>70%
Precision (% RSD)<20%
Limit of Quantitation (LOQ)0.05 - 0.1 ng/mL

It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.[5]

Experimental Protocols: A Step-by-Step Guide

To ensure transparency and reproducibility, this section provides detailed protocols for the most common sample preparation and analysis techniques.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[5][6]

Protocol for QuEChERS Extraction and Cleanup:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[5]

  • Hydration (for dry samples): Add an appropriate amount of reagent water and allow the sample to hydrate for 30 minutes.[5]

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate).[5]

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent like primary secondary amine (PSA) to remove interferences.[1]

  • Final Preparation: Vortex the d-SPE tube, centrifuge, and transfer the cleaned extract for instrumental analysis.[5]

Instrumental Analysis: UHPLC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of fenthion and its metabolites.[3]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is typically used for optimal sensitivity.[6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

Instrumental Analysis: GC-MS

This protocol outlines a general procedure for the determination of this compound sulfone in soil.[5]

  • Gas Chromatography:

    • Injector: Split/splitless or large volume injection.

    • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).

    • Carrier Gas: Helium or hydrogen.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.[5]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that follows established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[2][7][8]

Analytical Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Experimental Phase cluster_Evaluation Evaluation & Reporting Define_Scope Define Scope & Purpose Select_Parameters Select Validation Parameters (ICH Q2(R1)) Define_Scope->Select_Parameters Specificity Specificity Select_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistics Robustness->Data_Analysis Acceptance_Criteria Compare to Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Emerging and Alternative Detection Methods

While chromatographic methods are the gold standard, other techniques are being explored for the rapid screening of fenthion and its metabolites.

  • Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) offer rapid and high-throughput screening capabilities.[9] However, they may have limitations in terms of specificity and are generally used for screening purposes before confirmation by a chromatographic method.[10]

  • Electrochemical Biosensors: These sensors offer the potential for portable and real-time detection of fenthion.[11][12] They often rely on the inhibition of the acetylcholinesterase enzyme by organophosphates.[13] While promising, they may be susceptible to matrix effects and require further development for widespread use.[14]

Causality in Experimental Choices: Why These Methods?

The choice of a specific analytical method and its associated parameters is driven by a deep understanding of the analyte's chemistry and the sample matrix.

  • Choice of Chromatography: UHPLC is favored for its ability to handle a wider range of polar and non-polar compounds without derivatization, while GC is excellent for volatile compounds. The choice often depends on the specific metabolites of interest and the laboratory's existing instrumentation.

  • Sample Preparation (QuEChERS): The QuEChERS method was specifically developed to be a simple, fast, and effective way to extract a broad range of pesticides from complex matrices like fruits, vegetables, and soil.[6] The use of different salt combinations and d-SPE sorbents allows for the optimization of the extraction for different analytes and matrices.

  • Mass Spectrometry: The use of mass spectrometry as a detector provides a high degree of certainty in the identification of the analyte. Tandem MS (MS/MS) further increases this confidence by monitoring specific fragmentation patterns of the target molecule, which is crucial for complex samples where co-eluting interferences may be present.[3][15]

Conclusion: Ensuring Trustworthy Results

The validation of analytical methods for this compound detection is not merely a regulatory hurdle but a fundamental requirement for ensuring the reliability and accuracy of analytical data. Both UHPLC-MS/MS and GC-MS are powerful and well-established techniques capable of providing the necessary sensitivity and selectivity for the determination of this compound in various samples. The choice between these methods will depend on the specific requirements of the analysis, including the sample matrix, the desired limit of quantification, and the available instrumentation. By following established validation guidelines and understanding the principles behind the chosen methods, researchers can be confident in the integrity of their results.

References

  • Benchchem. (n.d.). Application Note: Determination of this compound Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS).
  • National Institutes of Health. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Analytical Validation of this compound Sulfone Detection Methods.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • J-Stage. (2012). Deoxidation of Fenthion Sulfoxide, this compound Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer. Retrieved from [Link]

  • OUCI. (n.d.). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • OUCI. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]

  • PubMed. (2012). Deoxidation of fenthion sulfoxide, this compound sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Retrieved from [Link]

  • PubMed. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • AOAC. (n.d.). AOAC 2007 Pesticide Residues in Food Products - Testing Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted MS/MS fragmentation scheme of the precursor ions, induced by.... Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Analytical Maze: An Inter-laboratory Perspective on this compound Sulfone Quantification.
  • AOAC. (2018). AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. Retrieved from [Link]

  • Scribd. (n.d.). Pesticide Residue Manual. Retrieved from [Link]

  • NUCLEUS information resources. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]

  • Middle Tennessee State University. (n.d.). Electrochemical Detection of Fenthion for Forensic Analysis. Retrieved from [Link]

  • Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]

  • PubMed. (2007). Development of homogeneous enzyme immunoassay for the organophosphorus insecticide fenthion. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Detection of Fenthion Insecticide in Olive Oils by a Sensitive Non-Enzymatic Biomimetic Sensor Enhanced with Metal Nanoparticles. Retrieved from [Link]

  • FSSAI. (n.d.). Training Manual For Analysis of Pesticide Residues. Retrieved from [Link]

  • ResearchGate. (2021). Electrochemical Detection of Fenthion Insecticide in Olive Oils by a Sensitive Non-Enzymatic Biomimetic Sensor Enhanced with Metal Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Sensor Based on the Graphene-Nafion Matrix for Sensitive Determination of Organophosphorus Pesticides. Retrieved from [Link]

  • Bentham Open Archives. (2010). Electrochemical Biosensors for the Detection of Pesticides. Retrieved from [Link]

  • eScholarship.org. (2022). Production and Characterization of Biotinylated Anti-Fenitrothion Nanobodies and Development of Sensitive Fluoroimmunoassay. Retrieved from [Link]

  • PubMed. (2023). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Retrieved from [Link]

  • Teikyo University. (n.d.). Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning. Retrieved from [Link]

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A Guide to Inter-laboratory Comparison of Fenthion Oxon Analysis: Ensuring Accuracy and Comparability in Residue Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, ensuring the accuracy and comparability of data is paramount. This guide provides a comparative overview of analytical performance for fenthion oxon, a toxic metabolite of the organophosphorus insecticide fenthion. By compiling data from proficiency tests and validated analytical methods, this document aims to offer a benchmark for laboratories and facilitate the interpretation of analytical results.

Fenthion and its degradation products, including the highly toxic this compound, are monitored in food and environmental samples to ensure consumer safety.[1][2] The complexity of sample matrices and the low concentration levels at which these compounds are often found necessitate robust and reliable analytical methods. Inter-laboratory comparisons and proficiency tests play a crucial role in assessing the competence of laboratories to perform these analyses and in ensuring the quality and comparability of the data generated.

The Analyte: Fenthion and Its Toxic Metabolite

Fenthion is a widely used organothiophosphate insecticide that acts by inhibiting the enzyme acetylcholinesterase.[3][4] In the environment and within organisms, fenthion undergoes metabolic transformation, primarily through oxidation, to form several metabolites.[2][5] Two key metabolic pathways are the oxidation of the phosphorothioate group (P=S) to a phosphate group (P=O), and the oxidation of the methylthio group to sulfoxide and then to sulfone.[2] This results in the formation of metabolites such as this compound, fenthion sulfoxide, fenthion sulfone, this compound sulfoxide, and this compound sulfone.[6] Notably, some of these degradation products, like this compound, can be more toxic than the parent compound.[2]

Chemical Structure of Fenthion and this compound

  • Fenthion: C₁₀H₁₅O₃PS₂[4]

  • This compound: C₁₀H₁₅O₄PS[7]

Analytical Methodologies: A Comparative Overview

The determination of this compound and related metabolites in various matrices is predominantly carried out using chromatographic techniques coupled with selective detectors. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed.

  • Gas Chromatography (GC): GC-based methods are widely used for the analysis of organophosphorus pesticides.[8] Detectors such as the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur, and mass spectrometry (MS) are commonly used.[8][9] GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), offers high selectivity and sensitivity for confirmation and quantification.[10]

  • Liquid Chromatography (LC): Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a preferred method for the simultaneous analysis of fenthion and its more polar metabolites.[6][11][12] This technique provides excellent sensitivity and selectivity, allowing for the analysis of multiple analytes in a single run.[2]

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in diverse matrices like food and soil.[6][10][13] This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[6][10][13] The flexibility of the QuEChERS method allows for modifications to suit different sample types and target analytes.[6]

Comparative Performance Data

While specific inter-laboratory comparison reports focused solely on this compound are limited, performance data from proficiency testing schemes and single-laboratory validation studies provide valuable insights into expected analytical performance. The following table summarizes key performance metrics for the analysis of fenthion and its metabolites using modern analytical techniques.

AnalyteTechniqueMatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Fenthion & 5 MetabolitesUHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, Soybean0.0170-120≤15[6]
This compound SulfoneGC-MSSoil---[10]
Fenthion & MetabolitesLC-MS/MSBarley, Rice, Rye, Wheat0.003-0.0980-1104-28[14]

LOQ: Limit of Quantitation; RSD: Relative Standard Deviation

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of this compound and its related metabolites in a food matrix, based on the widely accepted QuEChERS protocol followed by UHPLC-MS/MS analysis.[2][6]

Protocol 1: Sample Preparation using QuEChERS

Rationale: The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices while minimizing solvent usage and time. The citrate buffering helps to maintain a stable pH, improving the recovery of pH-sensitive pesticides.

  • Homogenization: A representative 10-15 g portion of the sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.[13]

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.[10][13] This step partitions the acetonitrile from the aqueous phase.

  • Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).[13] PSA removes organic acids, C18 removes non-polar interferences, and MgSO₄ removes residual water.

  • Final Extract: The tube is vortexed and then centrifuged. The resulting supernatant is filtered and transferred to a vial for instrumental analysis.[13]

Protocol 2: Instrumental Analysis by UHPLC-MS/MS

Rationale: UHPLC-MS/MS is selected for its high sensitivity, selectivity, and ability to analyze multiple compounds simultaneously. The use of Multiple Reaction Monitoring (MRM) ensures accurate quantification by monitoring specific precursor-to-product ion transitions for each analyte.

  • Chromatographic Separation:

    • UHPLC System: Agilent 1290 Infinity LC or equivalent.[2]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly employed.[2][6]

    • Column Temperature: 40 °C.[2]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams have been generated.

cluster_Metabolism Metabolic Pathway Fenthion Fenthion Fenthion_Oxon Fenthion_Oxon Fenthion->Fenthion_Oxon Oxidation (P=S to P=O)

Caption: Metabolic pathway of Fenthion to this compound.

Sample_Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction Sample_Homogenization->Extraction Salting_Out 3. Salting Out (QuEChERS salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE_Cleanup 5. d-SPE Cleanup Centrifugation1->dSPE_Cleanup Centrifugation2 6. Centrifugation dSPE_Cleanup->Centrifugation2 Analysis 7. UHPLC-MS/MS Analysis Centrifugation2->Analysis

Caption: Workflow of the QuEChERS sample preparation method.

Ensuring Trustworthiness: The Role of Inter-laboratory Studies

Inter-laboratory comparison studies, also known as proficiency tests, are essential for quality assurance in analytical laboratories.[15] These studies involve distributing a homogeneous test material to multiple laboratories for analysis. The results are then statistically evaluated to assess the performance of each laboratory.[15] Participation in such programs, like those organized by the European Union Reference Laboratories (EURLs), is often mandatory for official laboratories.[16]

The statistical evaluation typically involves calculating Z-scores, which compare a laboratory's result to the consensus mean of all participating laboratories.[15] A satisfactory Z-score, generally between -2.0 and +2.0, indicates that the laboratory's result is in good agreement with the consensus value.[15]

Conclusion

The accurate determination of this compound in various matrices is critical for ensuring food safety and environmental protection. The combination of the QuEChERS sample preparation method and UHPLC-MS/MS analysis provides a highly effective, sensitive, and reliable approach.[2] For laboratories involved in the routine analysis of pesticide residues, regular participation in inter-laboratory comparison studies is paramount to validate their analytical methods and ensure the continued production of high-quality, comparable data.

References

  • Navigating the Analytical Maze: An Inter-laboratory Perspective on this compound Sulfone Quantification. Benchchem.
  • fenthion (039).
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent.
  • Analytical methodology for organophosphorus pesticides used in Canada. PubMed.
  • This compound. AERU - University of Hertfordshire.
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.
  • Application Note: Determination of this compound Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
  • Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. ACS Publications.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. NIH.
  • This compound | C10H15O4PS | CID 23046. PubChem - NIH.
  • Fenthion | C10H15O3PS2 | CID 3346. PubChem - NIH.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. R Discovery.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • Proficiency Test on pesticide residues in barley kernels. eurl-pesticides.eu.
  • Appendix 3. eurl-pesticides.eu.
  • Fenthion. Wikipedia.
  • Inter laboratory Comparison 2023 Report. Benchmark International.
  • TestQual 207 PROTOCOL Multiresidue pesticides, fosetyl and phosphonic acid in pear. TestQual.
  • Application Note: Analysis of this compound Sulfone in Diverse Food Matrices. Benchchem.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI.
  • Pesticide and Residue Testing - NATA Accreditations. Symbio Laboratories.

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Fenthion oxon vs. fenthion sulfoxide: comparative toxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fenthion Oxon and Fenthion Sulfoxide Toxicity

Introduction: The Metabolic Activation of Fenthion

Fenthion, an organothiophosphate insecticide, is utilized globally to control a wide array of pests in both agricultural and public health settings.[1][2] Its toxicological action, like other organophosphates, stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in cholinergic receptor overstimulation and profound neurotoxicity. However, fenthion in its parent form is a relatively weak inhibitor of AChE. Its toxicity is primarily manifested through metabolic activation in vivo, a process that converts it into more potent and hazardous metabolites.

This guide provides a comparative toxicological analysis of two key metabolites: This compound and fenthion sulfoxide . Understanding the distinct toxic profiles of these molecules is critical for researchers in toxicology, environmental science, and drug development, as the balance of metabolic pathways dictates the ultimate toxicity of fenthion exposure.

The Metabolic Crossroads: Bioactivation vs. Detoxification

The metabolic fate of fenthion is governed by two primary oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4]

  • Desulfuration (Oxidative Desulfuration): This is a critical bioactivation step. The phosphorothioate group (P=S) of fenthion is oxidized, replacing the sulfur atom with an oxygen atom to form a phosphate (P=O). This creates This compound . This structural change dramatically increases the electrophilicity of the central phosphorus atom, making it a much more potent inhibitor of AChE. The "oxon" forms of organophosphates are widely recognized as the actual toxic agents.[5][6]

  • S-oxidation: The sulfur atom of the methylthio group on the phenyl ring is oxidized to form fenthion sulfoxide , and subsequently, fenthion sulfone.[7][8] Initially, this pathway can be considered a detoxification route, as fenthion sulfoxide itself does not possess significant AChE inhibitory properties.[9][10] However, this metabolite can be further oxidized to form This compound sulfoxide , a compound of high toxicological concern.[1][9][10]

Caption: Metabolic activation pathways of Fenthion.

Mechanism of Action: Irreversible Cholinesterase Inhibition

The primary mechanism of toxicity for fenthion's active metabolites is the irreversible inhibition of acetylcholinesterase. The highly electrophilic phosphorus atom of the "oxon" metabolites attacks the serine hydroxyl group within the active site of the AChE enzyme. This forms a stable, phosphorylated enzyme that is no longer capable of hydrolyzing acetylcholine, leading to the toxic effects associated with cholinergic overstimulation.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Comparative Toxicity: A Tale of Two Metabolites

While both this compound and fenthion sulfoxide are direct metabolites of fenthion, their toxicological profiles are markedly different. The toxicity of fenthion's metabolites tends to increase as biotransformation proceeds through oxidation.[1]

This compound

This compound is the product of the initial, critical bioactivation step. Its formation directly converts the parent compound into a potent neurotoxin. Studies consistently show that the "oxon" metabolites of organophosphates are strong inhibitors of cholinesterase, whereas the parent thiophosphates (like fenthion) and their sulfoxide and sulfone derivatives are weak inhibitors.[5]

Fenthion Sulfoxide

On its own, fenthion sulfoxide exhibits little to no direct toxicity via AChE inhibition.[9][10] Research has shown that the R or S enantiomers of fenthion sulfoxide do not possess significant anti-AChE properties.[9][10] This suggests that the S-oxidation of fenthion can be considered a detoxification pathway.[9][10]

However, this is an incomplete picture. The metabolic story continues, as fenthion sulfoxide serves as a substrate for further oxidation. The subsequent desulfuration of fenthion sulfoxide creates This compound sulfoxide , a metabolite that is significantly more toxic than the parent compound and is a potent AChE inhibitor.[1][9][10]

Therefore, while fenthion sulfoxide is not the proximate toxicant, its formation is a critical step in a pathway leading to a highly potent neurotoxin.

Quantitative Toxicity Data

The following tables summarize the available experimental data, highlighting the dramatic increase in toxicity following metabolic activation.

Table 1: Acute Oral Toxicity in Male Rats

CompoundLD₅₀ (mg/kg)Relative Toxicity (vs. Fenthion)
Fenthion2201x
This compound Sulfoxide30~7.3x more toxic
This compound Sulfone50~4.4x more toxic
Data sourced from a 2020 study on fenthion metabolites.[1]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundEnzyme SourceIC₅₀ (µM)
(R)-(+)-Fenoxon SulfoxideHuman recombinant AChE6.9
(R)-(+)-Fenoxon SulfoxideElectric Eel AChE6.5
(S)-(-)-Fenoxon SulfoxideHuman recombinant AChE230
(S)-(-)-Fenoxon SulfoxideElectric Eel AChE111
Fenoxon Sulfoxide is another name for this compound Sulfoxide. Data reveals a strong stereoselective inhibition, with the (R)-(+) enantiomer being significantly more potent.[9][10]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for assessing the AChE inhibitory potential of compounds like this compound.

Objective: To quantify the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Fenthion sulfoxide) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Plate Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound to triplicate wells. Include wells for a positive control (known inhibitor) and a negative control (solvent only).

  • Enzyme Incubation: Add 50 µL of the AChE solution to each well. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of DTNB solution to all wells. To initiate the colorimetric reaction, add 25 µL of the ATCI substrate solution.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro AChE inhibition assay.

Conclusion

The comparative toxicity of fenthion's metabolites is a nuanced subject, critically dependent on the specific metabolic pathways involved.

  • This compound is a direct and potent inhibitor of acetylcholinesterase. Its formation represents a clear and immediate bioactivation of the parent compound, converting it into a significant neurotoxic threat.

  • Fenthion Sulfoxide , in contrast, is not a potent AChE inhibitor itself. Its formation can be viewed as an initial detoxification step. However, it is a crucial intermediate that, upon further metabolic conversion to This compound sulfoxide , leads to one of the most toxic forms of the pesticide.

For researchers and drug development professionals, this comparison underscores the importance of evaluating the entire metabolic cascade of a compound. While this compound is the more direct toxicant, the pathway involving fenthion sulfoxide ultimately produces metabolites of even greater toxicological concern. The overall toxicity of fenthion exposure is therefore a function of the dynamic balance between these competing metabolic routes of activation and detoxification.

References

  • Kim, H. J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]

  • Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Sci-Hub. Available from: [Link]

  • Gadepalli, R. S. V., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. Available from: [Link]

  • Kitamura, S., et al. (2003). Antiandrogenic activity and metabolism of the organophosphorus pesticide fenthion and related compounds. National Institutes of Health (NIH). Available from: [Link]

  • Beyond Pesticides. (n.d.). Fenthion ChemicalWatch Factsheet. Available from: [Link]

  • March, R. B., et al. (1957). CHEMICAL AND BIOLOGICAL BEHAVIOUR OF FENTHION RESIDUES. PubMed. Available from: [Link]

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  • Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. PubMed. Available from: [Link]

  • Kitamura, S., et al. (2003). Antiandrogenic Activity and Metabolism of the Organophosphorus Pesticide Fenthion and Related Compounds. ResearchGate. Available from: [Link]

  • University of Hertfordshire. (n.d.). Fenthion (Ref: OMS 2). AERU. Available from: [Link]

  • Eraslan, G., et al. (2008). Effects of Acute Fenthion Toxicity on Liver and Kidney Function and Histology in Rats. TÜBİTAK Academic Journals. Available from: [Link]

  • Tahara, M., et al. (2012). The behaviour and cholinesterase inhibitory activity of fenthion and its products by light and chlorination. ResearchGate. Available from: [Link]

  • NHMRC. (n.d.). Fenthion. Australian Drinking Water Guidelines. Available from: [Link]

  • Nishikawa, T., et al. (2012). Deoxidation of Fenthion Sulfoxide, this compound Sulfoxide and Fensulfothion in Gas Chromatograph/Mass Spectrometer. J-Stage. Available from: [Link]

  • Evidente, A., et al. (2018). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. Available from: [Link]

  • ResearchGate. (2014). Risk Assessment of Fenthion Oxide Derivatives in Aqueous Environment. Available from: [Link]

  • FAO. (1984). fenthion (039). Available from: [Link]

  • Francis, J. I., & Barnes, J. M. (1963). Studies on the mammalian toxicity of fenthion. National Institutes of Health (NIH). Available from: [Link]

  • Hsieh, J.-H., et al. (2021). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central. Available from: [Link]

  • Francis, J. I., & Barnes, J. M. (1963). STUDIES ON THE MAMMALIAN TOXICITY OF FENTHION. PubMed. Available from: [Link]

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Sources

Introduction: The Analytical Imperative for Fenthion and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analysis of Fenthion Oxon: GC-MS vs. LC-MS/MS

Fenthion, an organophosphate insecticide, is employed globally to control a wide array of agricultural pests.[1] However, its metabolic pathway in plants, animals, and the environment leads to the formation of several degradation products, including this compound.[1][2] These metabolites, particularly the "oxon" analogs, often exhibit significantly higher toxicity than the parent compound by acting as more potent inhibitors of acetylcholinesterase.[1][2] For instance, this compound sulfoxide and this compound sulfone are considerably more toxic than fenthion itself.[1][2] This toxicological profile necessitates highly sensitive and reliable analytical methods to monitor for fenthion and its complete suite of metabolites in food products and environmental samples to ensure consumer safety and regulatory compliance.[2]

This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the causality behind methodological choices, offering field-proven insights to guide researchers and laboratory professionals in selecting the most appropriate technique for their analytical challenges.

Fundamental Principles: A Tale of Two Separation Strategies

The choice between GC-MS and LC-MS/MS fundamentally hinges on the physicochemical properties of the target analyte, this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates chemical compounds based on their volatility. Samples are vaporized in a hot injection port and carried by an inert gas through a column. Separation occurs as compounds interact with the column's stationary phase at different rates depending on their boiling points and chemical properties. While a cornerstone of analytical chemistry, GC presents a significant challenge for some fenthion metabolites. Specifically, sulfoxide-containing metabolites can be thermally labile, leading to oxidation or deoxidation within the hot GC injector, which can compromise analytical accuracy.[1][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is ideal for analyzing polar, less volatile, and thermally sensitive molecules like this compound and its related metabolites without the need for chemical derivatization.[5][6] Coupled with tandem mass spectrometry (MS/MS), which offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), it provides a highly robust platform for pesticide residue analysis.[1][7][8]

Comparative Experimental Workflow

While both methodologies can employ the highly efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, the instrumental analysis phase diverges significantly.[1][9][10]

Diagram: LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (10-15 g) Extraction 2. Add Acetonitrile & QuEChERS Salts (MgSO₄, NaCl, Citrates) Sample->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 Supernatant 4. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 5. Dispersive SPE Cleanup (MgSO₄, PSA, C18) Supernatant->dSPE Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 7. Collect & Filter Final Extract Centrifuge2->FinalExtract Injection 8. UHPLC-MS/MS Injection FinalExtract->Injection Separation 9. Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Detection 10. MS/MS Detection (ESI+, MRM Mode) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: High-level workflow for this compound analysis using LC-MS/MS.

Diagram: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_challenge Key Challenge Sample 1. Homogenized Sample (e.g., 10 g soil) Extraction 2. Add Acetonitrile & QuEChERS Salts (MgSO₄, NaCl, etc.) Sample->Extraction Centrifuge1 3. Vortex & Centrifuge Extraction->Centrifuge1 Supernatant 4. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 5. Dispersive SPE Cleanup Supernatant->dSPE Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 7. Collect Final Extract Centrifuge2->FinalExtract Injection 8. GC-MS Injection (Hot Inlet) FinalExtract->Injection Separation 9. Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Degradation Potential for Thermal Degradation of Metabolites Injection->Degradation Detection 10. MS Detection (EI, SIM/Scan Mode) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General workflow for pesticide analysis by GC-MS, noting thermal challenges.

Quantitative Performance: A Head-to-Head Comparison

The true measure of an analytical method lies in its performance. The data overwhelmingly favors LC-MS/MS for the analysis of fenthion and its metabolites, offering superior sensitivity and reliability.

Performance ParameterLC-MS/MSGC-MSJustification & Expert Insights
Linearity (r²) >0.99 (matrix-matched)[1][7]>0.994 (for amenable compounds)[11]Both techniques can achieve excellent linearity. For LC-MS/MS, using matrix-matched calibration is critical to counteract matrix effects and ensure linear response.[1]
Accuracy (% Recovery) 71.9% - 106.1%[1]>70%[11]LC-MS/MS demonstrates excellent accuracy across various complex food matrices. GC-MS accuracy for this compound can be compromised by thermal degradation in the injector.
Precision (% RSD) ≤15.1%[1][11]<20%[11]Both methods show acceptable precision, meeting international guidelines.[8] The robustness of the QuEChERS extraction contributes significantly to reproducibility.
Limit of Quantitation (LOQ) 0.01 mg/kg [1][7][12]0.05 - 0.1 ng/mL (in solvent)[11]LC-MS/MS consistently provides a significantly lower LOQ in complex matrices, which is crucial for meeting stringent regulatory limits, such as those for baby food.[13] Inter-laboratory studies have shown LC-MS/MS LOQs to be up to 100 times lower than typical GC-MS methods for some organophosphates.[14]

Deep Dive: Causality and Methodological Rationale

The Decisive Factor: Analyte Stability

The primary reason for the superiority of LC-MS/MS in this application is the thermal instability of fenthion's oxidized metabolites. It has been reported that analyzing fenthion sulfoxides by GC is challenging because the sulfoxide can be oxidized to a sulfone form or deoxidized to a sulfide in the hot GC injection port.[1][3][4] This on-instrument conversion leads to inaccurate quantification of the individual metabolites, a critical failure when assessing the total toxicological burden. LC-MS/MS, operating at or near ambient temperatures, analyzes the compounds in their native state, providing a true profile of the residues present in the sample.

Navigating the Matrix: A Universal Challenge

A common issue in trace analysis, particularly with the sensitive electrospray ionization (ESI) used in LC-MS/MS, is the "matrix effect." Co-extracted compounds from the sample (e.g., sugars, lipids, pigments) can either suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1] The self-validating system to counteract this is the use of matrix-matched calibration curves .[1][7][12] By preparing calibration standards in a blank extract of the same matrix being analyzed, the standards and the samples experience the same matrix effects, ensuring accurate quantification. An even more robust approach involves the use of a stable isotope-labeled internal standard, such as Fenthion-oxon-sulfone-D6, which co-elutes and experiences identical matrix effects and procedural losses as the target analyte, providing the highest level of accuracy.[15]

Experimental Protocols

Protocol 1: Citrate-Buffered QuEChERS Sample Preparation

This protocol is adapted from validated methods for the analysis of fenthion and its metabolites in diverse food matrices.[1][2][10]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry commodities, pre-wet the sample with a defined volume of deionized water.[2]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the citrate-buffered QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2][15]

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute. This step is critical to prevent the clumping of salts and ensure efficient extraction.[2]

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.[15]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing sorbents like MgSO₄, Primary Secondary Amine (PSA), and C18. The PSA removes organic acids and sugars, while C18 removes non-polar interferences.

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge for 5 minutes.

  • Final Extract: Collect the supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Instrumental Analysis

Instrumental parameters are based on validated methods for simultaneous fenthion metabolite analysis.[1][2]

  • Instrumentation: Agilent 1290 Infinity LC coupled to an Agilent 6460 Triple Quadrupole LC/MS, or equivalent.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor ions are selected (typically the protonated molecule [M+H]⁺) and fragmented, with specific product ions monitored for quantification and confirmation.[1]

Conclusion and Recommendation

While both GC-MS and LC-MS/MS are powerful analytical tools, for the specific task of analyzing this compound and its fellow polar, thermally labile metabolites, UHPLC-MS/MS is unequivocally the superior technique. Its ability to analyze these compounds directly without derivatization or risk of thermal degradation ensures a more accurate and comprehensive assessment of pesticide residues.[1][6] The enhanced sensitivity of modern LC-MS/MS systems allows laboratories to meet and exceed the stringent maximum residue limits (MRLs) set by global regulatory bodies.[13]

For researchers, food safety laboratories, and drug development professionals tasked with the risk assessment of fenthion, adopting an LC-MS/MS method combined with a robust QuEChERS sample preparation protocol represents the current gold standard, providing data of the highest scientific integrity and trustworthiness.

References

  • Kang, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI. [Link]

  • Sugitate, K., et al. (2012). Deoxidation of fenthion sulfoxide, this compound sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 28(7), 669-74. [Link]

  • Lee, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. R Discovery. [Link]

  • European Commission. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission.
  • Food and Agriculture Organization of the United Nations. (1995). Fenthion. FAO. [Link]

  • Mdegela, R. H., et al. (2015). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. International Research Journal of Public and Environmental Health, 2(7), 93-103.
  • Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central. [Link]

  • Agilent Technologies. (2012). GC/MS/MS Pesticide Residue Analysis. Agilent.
  • Lee, J., et al. (2020). Predicted MS/MS fragmentation scheme of the precursor ions, induced by... ResearchGate. [Link]

  • Y-L. L., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 874-882. [Link]

  • Brittain, H. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. -ORCA.
  • Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Mass Spectrometry Reviews, 25(6), 838-65. [Link]

  • Raina, R., & Hall, P. (2008). Comparison of Gas Chromatography-Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry With Electron Ionization and Negative-Ion Chemical Ionization for Analyses of Pesticides at Trace Levels in Atmospheric Samples. Analytical Chemistry Insights, 3, 111-125. [Link]

  • Agilent Technologies. (2011). Determination of pesticides in baby food by UHPLC/MS/MS using the Agilent 1290 Infinity LC system and the Agilent 6460 triple quadrupole LC/MS. Agilent.
  • Gadepalli, C., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate. [Link]

  • Williams, A. (2020). Electrochemical Detection of Fenthion for Forensic Analysis.

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Fenthion Oxon

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in toxicology, environmental science, and food safety, the precise and accurate quantification of fenthion and its metabolites is paramount. Fenthion, an organophosphate insecticide, metabolizes into more toxic forms, such as fenthion oxon and its sulfone and sulfoxide analogues.[1][2] The increased toxicity of these metabolites necessitates analytical methods that are not only sensitive but also highly reliable and robust across diverse and complex matrices.[1][3]

This guide provides an in-depth comparison of the predominant analytical methodologies for this compound quantification. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, validate the trustworthiness of the protocols, and ground our discussion in authoritative data.

Core Analytical Techniques: A Comparative Overview

The quantification of this compound is primarily achieved through chromatographic techniques coupled with various detectors. Immunoassays also offer a viable screening alternative. Each approach presents a unique balance of sensitivity, selectivity, cost, and throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for pesticide residue analysis.[4] Its high selectivity, derived from Multiple Reaction Monitoring (MRM), allows for confident detection and quantification even in complex matrices like food and biological tissues.[1][5] The technique offers excellent sensitivity, often achieving limits of quantification (LOQ) in the low parts-per-billion (ppb) range.[1][2][5][6][7]

  • Gas Chromatography (GC): GC is a powerful separation technique for thermally stable and volatile compounds.

    • GC with Mass Spectrometry (GC-MS/MS): Similar to LC-MS/MS, this technique provides high selectivity and sensitivity, making it a preferred method for comprehensive pesticide screening.[8][9]

    • GC with Selective Detectors: Detectors like the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) offer high selectivity for phosphorus-containing compounds like this compound.[4][10] While generally less sensitive and confirmatory than MS/MS, they are robust and cost-effective for targeted analysis.[10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method provides a rapid and high-throughput screening tool.[11][12] ELISA kits are designed for portability and ease of use, making them suitable for preliminary field testing.[11] However, they are generally less specific than chromatographic methods and can be susceptible to cross-reactivity, often requiring confirmation by a primary method like LC-MS/MS.[12][13]

Performance Metrics: A Head-to-Head Comparison

The choice of an analytical method hinges on its performance characteristics. The following table summarizes typical validation data for the quantification of this compound and related metabolites, primarily following QuEChERS sample preparation.

Parameter LC-MS/MS GC-NPD / GC-FPD ELISA
Accuracy (% Recovery) 72% - 118%[1][4]80% - 99%[10]87% - 116% (for parent fenthion)[11]
Precision (% RSD) ≤ 15%[1][4][5][6][7]< 10% to < 20%[10][14]Typically < 15%[15]
Limit of Quantification (LOQ) 0.01 mg/kg (10 ppb)[1][2][4][5][6][7]0.27 - 0.41 mg/kg (for various OPs)[10]~0.5 µg/L (0.5 ppb) (for parent fenthion)[11]
Linearity (r²) > 0.99[1][4][5][6][7]> 0.994[14]Typically > 0.98[15]
Selectivity Very High (MRM)High (NPD/FPD)Moderate (potential cross-reactivity)
Throughput Moderate to HighModerateVery High
Cost per Sample HighModerateLow

Expert Insight: The data clearly positions LC-MS/MS as the most robust technique for regulatory and research applications due to its superior sensitivity and selectivity. While GC-based methods are highly reliable, challenges can arise with the thermal stability of some metabolites.[4] ELISA serves as an excellent first-pass screening tool, but positive results should always be confirmed.

The Central Role of Sample Preparation: The QuEChERS Method

The accuracy of any quantification method is fundamentally dependent on the sample preparation that precedes it. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for pesticide residue analysis in food and agricultural matrices.[4][10][16][17][18]

Causality Behind the QuEChERS Protocol: The brilliance of QuEChERS lies in its streamlined two-step process: a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[4][17]

  • Extraction & Partitioning: The sample is first homogenized and extracted with acetonitrile.[16] Acetonitrile is chosen for its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of nonpolar interferences like lipids. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, induces a phase separation between the water in the sample and the acetonitrile layer.[2][17] MgSO₄ serves the critical role of removing water from the extract, driving the pesticides into the acetonitrile layer.[17]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then mixed with a combination of SPE sorbents.[2]

    • Primary Secondary Amine (PSA): This sorbent is key for removing organic acids, fatty acids, and sugars, which are common matrix components in fruits and vegetables.

    • C18: This reversed-phase sorbent removes nonpolar interferences like lipids.

    • Graphitized Carbon Black (GCB): Used for samples with high pigment content (e.g., spinach, peppers), GCB effectively removes sterols and pigments like chlorophyll. However, it must be used with caution as it can also adsorb certain planar pesticides.

This targeted cleanup is essential for minimizing matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.[19][20] Failure to address matrix effects can severely compromise the accuracy of quantification.[5][19] Using matrix-matched calibration standards or a stable isotope-labeled internal standard is crucial for compensation.[5][21]

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are based on validated, widely accepted methods.

Workflow for this compound Quantification

Fenthion_Workflow cluster_prep PART 1: Sample Preparation (QuEChERS) cluster_analysis PART 2: Instrumental Analysis (LC-MS/MS) Sample 1. Homogenize 10-15g Sample Extract 2. Add Acetonitrile & Internal Standard Sample->Extract Salts 3. Add QuEChERS Salts (MgSO4, NaCl/Citrate) Extract->Salts Shake 4. Shake Vigorously (1 min) Salts->Shake Centrifuge1 5. Centrifuge (>1500 g, 5 min) Shake->Centrifuge1 Supernatant 6. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 7. Transfer to d-SPE Tube (PSA, C18, MgSO4) Supernatant->dSPE Vortex 8. Vortex & Centrifuge dSPE->Vortex FinalExtract 9. Collect Final Extract Vortex->FinalExtract Inject 10. Inject Extract FinalExtract->Inject Proceed to Analysis LC 11. Chromatographic Separation (C18 Column) Inject->LC ESI 12. Ionization (ESI+) LC->ESI MSMS 13. MS/MS Detection (MRM Mode) ESI->MSMS Data 14. Data Acquisition & Quantification MSMS->Data

Caption: General experimental workflow from sample preparation to instrumental analysis.

Detailed Protocol: QuEChERS Extraction and Cleanup

This protocol is adapted from validated methods for multiresidue pesticide analysis in produce.[2][22]

  • Sample Homogenization: Weigh 10 g of a thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples, pre-wetting with a defined amount of water may be necessary.[2]

  • Internal Standard Spiking: Add a known quantity of a suitable internal standard (e.g., Fenthion-oxon-sulfone-D6) to the sample.[21] This is a critical step for ensuring accuracy by correcting for variations in extraction efficiency and matrix effects.[21]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the appropriate QuEChERS extraction salt packet (e.g., citrate-buffered formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]

  • Mixing: Immediately cap and shake the tube vigorously for 1 minute. This prevents the MgSO₄ from clumping and ensures thorough extraction.[2]

  • Centrifugation: Centrifuge the tube at >1,500 x g for 5 minutes.[2]

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[16]

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge for 5 minutes.

  • Analysis: Carefully collect the supernatant, filter if necessary, and transfer it to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol: Representative UHPLC-MS/MS Analysis

These parameters are based on a validated method for fenthion and its metabolites.[1][2]

  • Instrumentation:

    • UHPLC System: Agilent 1290 Infinity LC or equivalent.[2]

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Deionized water with 0.1% formic acid.[1][2]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1][2]

    • Gradient: A typical gradient starts at a low percentage of B, ramps up to elute the analytes, and returns to initial conditions for re-equilibration.

    • Column Temperature: 40 °C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (quantifier and qualifier) should be monitored for each analyte to ensure confident identification.[2]

Logical Relationship: The Principle of Tandem Mass Spectrometry (MRM)

MRM_Principle LC_Eluent LC Eluent (Mixture of Compounds) IonSource Ion Source (ESI+) LC_Eluent->IonSource Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z of this compound) IonSource->Q1 Ions Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Signal Specific Signal for this compound Detector->Signal

Caption: Principle of MRM for selective and sensitive analyte detection.

Conclusion and Recommendations

For the definitive, high-confidence quantification of this compound, the combination of QuEChERS sample preparation followed by UHPLC-MS/MS analysis is the superior methodology.[1][4] Its performance in terms of accuracy, precision, and sensitivity meets the stringent requirements for food safety and environmental monitoring.[1][4] The protocol's trustworthiness is established through the use of internal standards to correct for matrix effects and procedural losses, creating a self-validating system.[21]

While GC-based methods remain valuable, particularly in laboratories with established expertise in these techniques, LC-MS/MS provides broader applicability for fenthion and its full suite of polar and thermally labile metabolites.[4] ELISA should be reserved for rapid screening applications where its high throughput can be leveraged, with the understanding that all positive findings require confirmation by a chromatographic-mass spectrometric method.

By understanding the principles behind each step—from sample extraction to ion fragmentation—researchers can confidently select and implement the most appropriate method, ensuring data of the highest accuracy and integrity.

References

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  • Kang, J., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Application Note: Analysis of this compound Sulfone in Diverse Food M
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chrom
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  • Pesticide Analysis Guide.OI Analytical.
  • Pesticide Residue Testing.Eurofins Scientific.
  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow.
  • Comparison of the Results of Enzyme-Linked Immunosorbent Assay (ELISA) to Mass-Spectrometry Based Analytical Methods.U.S. Geological Survey.
  • Electrochemical Detection of Fenthion Insecticide in Olive Oils by a Sensitive Non-Enzymatic Biomimetic Sensor Enhanced with Metal Nanoparticles.MDPI.

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The Analytical Imperative: Why Fenthion Oxon Demands High-Fidelity Measurement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Certified Reference Materials for Fenthion Oxon Analysis

This guide provides an objective comparison of Certified Reference Materials (CRMs) for the analysis of this compound, a critical metabolite of the organophosphate insecticide fenthion. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the foundational importance of high-quality reference materials and provides practical, data-supported guidance for their selection and use in validated analytical workflows.

Fenthion is a widely used organophosphate insecticide employed to control a broad spectrum of pests in agriculture.[1] Upon exposure to environmental or metabolic processes, fenthion undergoes oxidation to form this compound. This transformation is of significant toxicological concern, as this compound is a more potent inhibitor of acetylcholinesterase (AChE), an enzyme critical to nerve function in both insects and mammals.[2][3] Consequently, regulatory bodies worldwide, such as the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA), have established stringent maximum residue limits (MRLs) for fenthion and its metabolites in food products and environmental samples.

Accurate quantification of this compound is therefore not merely an analytical exercise; it is a cornerstone of public health and environmental safety. The reliability of these measurements hinges directly on the quality of the reference materials used for instrument calibration and method validation. This is where Certified Reference Materials (CRMs) become indispensable tools for the modern analytical laboratory.[4]

The Gold Standard: The Role of ISO 17034 Accredited CRMs

A Certified Reference Material is far more than a simple chemical standard. It is a material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5] For a CRM to be considered the gold standard, its producer must operate under a robust quality management system.

The international standard ISO 17034: General requirements for the competence of reference material producers provides a comprehensive framework for the production and certification of reference materials.[6][7] Accreditation to ISO 17034 ensures that the producer has demonstrated competence in all aspects of CRM production, including:

  • Material Characterization: Using validated methods to assign a precise property value.

  • Traceability: Establishing an unbroken chain of comparisons to national or international standards.

  • Uncertainty Budgeting: Quantifying all sources of error to provide a reliable uncertainty value.

  • Homogeneity and Stability: Ensuring every unit of the CRM is consistent and that the certified value remains valid over time.[5][8]

By selecting a CRM from an ISO 17034 accredited producer, laboratories can have the highest confidence in the accuracy of their calibration curves, the validity of their methods, and the defensibility of their data.[9]

Logical Workflow for CRM Selection

The process of selecting an appropriate CRM is a critical first step that dictates the quality of all subsequent analytical work. The following diagram illustrates a logical workflow for this process.

CRM_Selection_Workflow A Define Analytical Need (Analyte: this compound, Matrix) B Identify ISO 17034 Accredited Producers A->B C Compare CRM Specifications (Purity, Concentration, Format, Uncertainty) B->C D Request & Review Certificate of Analysis (CoA) C->D E Verify Metrological Traceability Statement D->E F Assess Storage & Handling Requirements E->F G Select & Procure Optimal CRM F->G

Caption: A structured workflow for selecting a this compound CRM.

Comparative Analysis of Commercially Available this compound CRMs

The selection of a CRM provider is a critical decision. The following table provides a comparative overview of this compound CRMs from established producers who often operate under high-quality standards such as ISO 17034 and ISO/IEC 17025.

Supplier/Producer Product Example CAS No. Format Certified Value & Uncertainty Accreditation
Sigma-Aldrich Fenthion certified reference material, TraceCERT®55-38-9 (Fenthion)Neat solidPurity: 99.8% (Uncertainty provided on certificate)ISO/IEC 17025, ISO 17034[10]
HPC Standards Fenthion-oxon6552-12-1Neat solidHigh Purity (Exact value on CoA)Adherence to international quality requirements[11]
WITEGA Laboratorien Fenthion-oxon6552-12-1Neat solidHigh Purity (Exact value on CoA)ISO 17034 (for many products)
CRM LABSTANDARD Fenthion-Oxon, LabStandard®6552-12-1Neat solidCertified Reference Material (Details on CoA)ISO 17034[12]

Note: This table is illustrative. Researchers must always consult the specific Certificate of Analysis (CoA) for the exact certified values, uncertainty, and expiry date before use.

Experimental Protocol: Quantification of this compound in Brown Rice using QuEChERS and LC-MS/MS

This section provides a robust, field-proven protocol for the analysis of this compound. The methodology is founded on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by sensitive detection using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][13]

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Homogenization (10g Brown Rice) B 2. Hydration (8 mL Water) A->B C 3. QuEChERS Extraction (10 mL Acetonitrile + Salts) B->C D 4. Centrifugation (≥3000 rcf, 5 min) C->D E 5. d-SPE Cleanup (Aliquot + MgSO₄/PSA) D->E F 6. Final Centrifugation & Transfer to Vial E->F G 7. UHPLC-MS/MS Analysis F->G H 8. Quantification using Matrix-Matched Calibration G->H I 9. Data Review & Reporting H->I

Caption: A comprehensive workflow for this compound analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • CRM: this compound CRM (neat solid) from an ISO 17034 accredited provider.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, analytical grade magnesium sulfate (anhydrous), sodium chloride, sodium citrate, and primary secondary amine (PSA) sorbent.

  • Sample Matrix: Homogenized brown rice.

2. Preparation of Standard Solutions:

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the this compound CRM and dissolve in 10.0 mL of acetonitrile. Causality: Using a neat, solid CRM allows the analyst to have full control over the solvent and concentration, avoiding potential interferences or degradation from pre-dissolved solutions.

  • Working Stock (10 µg/mL): Perform a 1:100 dilution of the primary stock with acetonitrile.

  • Calibration Standards (0.5 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the working stock in blank, extracted brown rice matrix. Trustworthiness: Using matrix-matched calibration is crucial as it compensates for matrix effects (ion suppression or enhancement) that can significantly bias quantification results in complex samples like food.[1][13]

3. Sample Extraction and Cleanup (QuEChERS):

  • Weigh 10 g of homogenized brown rice into a 50 mL centrifuge tube.

  • Add 8 mL of reagent water, vortex for 30 seconds, and let stand for 30 minutes to hydrate the sample.[14]

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).[14]

  • Cap tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg PSA. Causality: PSA is effective at removing organic acids, fatty acids, and sugars from the extract, which are common interferences in food matrices that can compromise chromatographic performance and MS sensitivity.

  • Vortex for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the final, cleaned extract into an autosampler vial for analysis.

4. UHPLC-MS/MS Instrumental Conditions:

Parameter Condition
UHPLC Column C18, 1.8 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid[1]
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Value specific to this compound
Product Ions (m/z) At least two transitions (quantifier and qualifier)

Note: Specific m/z transitions and collision energies must be optimized for the instrument in use.

Supporting Experimental Data & Performance

A validated method using the protocol described above should meet internationally accepted performance criteria. The following table summarizes typical performance data based on published studies.[1][13]

Performance Metric Target Value Rationale for Importance
Linearity (r²) >0.99Demonstrates a proportional response of the instrument across the calibration range.
Limit of Quantitation (LOQ) ≤0.01 mg/kgEnsures the method is sensitive enough to detect residues at or below regulatory MRLs.
Accuracy (Recovery %) 70 - 120%Confirms the efficiency of the extraction process and the absence of significant analyte loss or bias.
Precision (RSD %) ≤15%Shows the repeatability and robustness of the method, ensuring consistent results.

Conclusion: The Foundation of Defensible Data

The accurate analysis of this compound is non-negotiable for ensuring food safety and environmental quality. This guide has demonstrated that the foundation of any reliable analytical method is the use of a high-quality, properly characterized Certified Reference Material. By selecting CRMs from ISO 17034 accredited producers, laboratories build a framework of metrological traceability and confidence.[6][9]

When this gold-standard calibration is paired with a robust and validated analytical workflow, such as the QuEChERS and LC-MS/MS method detailed herein, the resulting data is not only accurate and precise but also scientifically sound and legally defensible. For professionals in this field, investing in superior CRMs is a direct investment in the integrity and trustworthiness of their work.

References

  • ISO 17034 Guide to International Standards for Reference M
  • Reference Material Producer Accredit
  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025).
  • Reference Materials Producers (ISO 17034) Accreditation. (n.d.).
  • Reference Material Producer Accredit
  • Safety Data Sheet (SDS) Fenthion. (n.d.). Enviro Bio-Chem.
  • Numata, M., et al. (2020). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Analytical Sciences, 36(2), 159-167.
  • Fenthion-oxon-sulfone Reference Materials for Accurate Residue Analysis. (n.d.). HPC Standards.
  • Fenthion. (n.d.).
  • This compound. (n.d.). AERU, University of Hertfordshire.
  • Fenthion certified reference material, TraceCERT®. (n.d.). Sigma-Aldrich.
  • Fenthion-oxon Safety Data Sheet. (2024).
  • Fenthion-Oxon - CRM. (n.d.). LABSTANDARD.
  • Fenthion-oxon Product Inform
  • Inagaki, S., et al. (2009). Development of Certified Reference Material for Quantification of Two Pesticides in Brown Rice. Journal of Agricultural and Food Chemistry, 57(13), 5689-5695.
  • Application Note: Determination of this compound Sulfone in Soil by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories. (2024).
  • Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020).

Sources

A Senior Application Scientist's Guide to Selecting the Optimal QuEChERS Modification for Fenthion Oxon Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fenthion and its Toxic Metabolite, Fenthion Oxon

Fenthion is an organophosphorus insecticide widely used in agriculture to protect crops from a variety of pests.[1] However, its metabolic pathway in plants, animals, and the environment can lead to the formation of more toxic compounds.[2] Among these, this compound and its sulfoxide and sulfone derivatives are of particular concern due to their significantly higher toxicity compared to the parent fenthion molecule.[2][3] this compound, for instance, is a potent acetylcholinesterase inhibitor, making its presence in the food chain a direct risk to consumer health.[4]

Regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for fenthion and its key metabolites in food products.[2] This necessitates highly sensitive and reliable analytical methods for their accurate quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as the gold standard for pesticide residue sample preparation, lauded for its simplicity, high throughput, and reduced solvent consumption.[3][5]

However, QuEChERS is not a one-size-fits-all technique. Several modifications have been developed, primarily differing in their buffering systems, to enhance the recovery and stability of a broad range of pesticides.[6][7] This guide provides a comparative analysis of different QuEChERS modifications for the extraction of this compound, offering field-proven insights and experimental data to help researchers select the most effective protocol for their specific analytical needs.

The QuEChERS Principle: A Two-Stage Process

The elegance of the QuEChERS method lies in its two-step approach: extraction/partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.[8]

  • Extraction and Partitioning: The homogenized sample is first extracted with acetonitrile. A specific mixture of salts is then added, which serves two purposes: it induces a phase separation between the aqueous sample layer and the acetonitrile layer, and it helps drive the pesticides into the organic (acetonitrile) layer.[8]

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a drying agent (typically anhydrous magnesium sulfate) and one or more sorbents. The tube is vortexed, and the sorbents selectively remove interfering matrix components like organic acids, sugars, lipids, and pigments.[3] After centrifugation, the cleaned extract is ready for instrumental analysis, commonly by liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS).

Comparative Analysis of Key QuEChERS Modifications

The primary difference between the major QuEChERS versions lies in the salt composition used during the initial extraction step, which controls the pH of the medium. This is critical for preventing the degradation of pH-sensitive analytes.[6] We will compare the three most prevalent methods: the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the European EN 15662 Standard (citrate-buffered).

Method 1: Original Unbuffered QuEChERS

Developed by Anastassiades et al. in 2003, this method uses only anhydrous magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) to facilitate phase separation. While simple and effective for many stable pesticides, the lack of pH control can lead to poor recoveries for compounds that are susceptible to degradation in acidic or basic conditions.[6]

Method 2: AOAC Official Method 2007.01 (Acetate-Buffered)

This version, standardized by the Association of Official Agricultural Chemists (AOAC), incorporates anhydrous sodium acetate (NaOAc) along with MgSO₄.[9] The acetate buffer maintains a pH of approximately 4.8. This acidic condition is advantageous for a wide range of pesticides, and studies have shown it can provide higher and more consistent recoveries for certain pH-dependent compounds compared to other methods.[9][10][11]

Method 3: EN 15662 Standard (Citrate-Buffered)

The European Committee for Standardization (CEN) developed this method, which uses a combination of MgSO₄, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.[6][12] This combination creates a buffered system with a pH between 5.0 and 5.5, which is effective for stabilizing both acid- and base-labile pesticides.

Head-to-Head Performance for this compound Extraction

Fenthion and its oxon metabolite are generally stable organophosphates. However, the choice of buffering can still significantly impact extraction efficiency and cleanup, especially across diverse and complex food matrices.

A key study directly compared the extraction efficiency of a non-buffered method versus the citrate-buffered (EN) method for fenthion and its five major metabolites, including this compound, across five different food matrices.[3][13] The results demonstrated that the citrate-buffered QuEChERS method provided superior or equivalent recoveries for this compound in the majority of matrices tested.[3][13] For instance, in brown rice and chili pepper, the citrate-buffered approach yielded noticeably better recoveries for this compound compared to the non-buffered version.[3]

While direct comparative data for the AOAC acetate-buffered method on this compound is less prevalent in the literature, its proven robustness for a wide array of organophosphorus pesticides makes it a strong candidate.[9] The slightly more acidic environment of the AOAC method is generally not detrimental to this compound and can be beneficial in minimizing matrix interferences in certain vegetables.

Data Summary: Fenthion Metabolite Recovery

The following table summarizes recovery data from studies utilizing the citrate-buffered QuEChERS method for fenthion metabolites. This data underscores the method's effectiveness across diverse and challenging matrices.

MatrixAnalyteSpiking Level (mg/kg)Mean Recovery (%)RSD (%)Source
Brown Rice This compound Sulfone0.0198.55.8[12]
0.1103.12.1[12]
0.2118.21.8[12]
Chili Pepper This compound Sulfone0.0196.710.1[12]
0.195.82.3[12]
0.289.11.9[12]
Orange This compound Sulfone0.01100.215.1[12]
0.1100.81.5[12]
0.296.81.0[12]
Potato This compound Sulfone0.0197.88.8[12]
0.1102.32.9[12]
0.294.72.1[12]
Soybean This compound Sulfone0.0199.86.4[12]
0.1101.92.0[12]
0.296.12.5[12]

Recovery data for fenthion and its five metabolites, including this compound, using the citrate-buffered method was consistently between 70% and 120% with RSD ≤15% across all five matrices, meeting international validation criteria.[3][13][14]

Optimizing the Dispersive SPE (d-SPE) Clean-up Step

The choice of d-SPE sorbent is as critical as the extraction method and must be tailored to the sample matrix to remove interferences that can suppress the analytical signal and contaminate the instrument.[15]

  • Primary Secondary Amine (PSA): This is the most common sorbent. It is a weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars.[8][16] It is a core component for nearly all this compound applications.

  • C18 (End-capped): This is a reverse-phase sorbent used to remove non-polar interferences, primarily fats and lipids.[17] It is essential for fatty matrices like nuts, seeds, and avocado.

  • Graphitized Carbon Black (GCB): GCB is unparalleled in its ability to remove pigments like chlorophyll and carotenoids, as well as sterols.[8] However, its planar structure can strongly adsorb planar analytes, which may include some pesticides. It should be used judiciously and only when necessary for highly pigmented samples like spinach or peppers.[8]

Sample Matrix TypeRecommended d-SPE SorbentsRationale
General Fruits & Vegetables (e.g., apples, potatoes, lettuce)MgSO₄, PSALow in fat and pigments; standard cleanup is sufficient.
Fatty/Waxy Samples (e.g., avocado, nuts, soybean, brown rice)MgSO₄, PSA, C18C18 is added to remove the high lipid content.[2][18]
Highly Pigmented Samples (e.g., spinach, chili peppers, berries)MgSO₄, PSA, GCBGCB is added to remove chlorophyll and other pigments.[2]
Fatty AND Pigmented Samples (e.g., olives)MgSO₄, PSA, C18, GCBA combination of sorbents is needed for complex matrices.

Experimental Protocols & Workflows

The following are detailed, step-by-step protocols for the two recommended buffered QuEChERS methods.

Protocol 1: EN 15662 (Citrate-Buffered) Method
  • Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. For dry commodities, add 10 mL of reagent water and allow to hydrate for 30 minutes.[12]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the EN 15662 salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[12] Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA (and other sorbents like C18 or GCB, if necessary, based on the matrix).[12]

  • Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds, then centrifuge for 5 minutes. The resulting supernatant is the final extract for analysis.

EN_15662_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup Sample 1. Homogenized Sample (10g) Add_ACN 2. Add 10mL Acetonitrile Shake for 1 min Sample->Add_ACN Add_Salts 3. Add EN 15662 Salts (MgSO4, NaCl, Citrates) Shake for 1 min Add_ACN->Add_Salts Centrifuge1 4. Centrifuge (≥3000 rcf, 5 min) Add_Salts->Centrifuge1 Transfer 5. Transfer 1mL Supernatant Centrifuge1->Transfer dSPE_Tube 6. Add to d-SPE Tube (150mg MgSO4, 25mg PSA, etc.) Vortex for 1 min Transfer->dSPE_Tube Centrifuge2 7. Centrifuge (5 min) dSPE_Tube->Centrifuge2 Final_Extract 8. Final Extract to Vial Centrifuge2->Final_Extract

Fig. 1: EN 15662 (Citrate-Buffered) QuEChERS Workflow.
Protocol 2: AOAC Official Method 2007.01 (Acetate-Buffered)
  • Sample Preparation: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. For dry commodities, adjust sample weight and add water to a total of 15 g.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add the AOAC salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA (and other sorbents as needed).

  • Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds, then centrifuge for 5 minutes. The resulting supernatant is the final extract for analysis.

AOAC_2007_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup Sample 1. Homogenized Sample (15g) Add_ACN 2. Add 15mL Acetonitrile (1% Acetic Acid) Shake for 1 min Sample->Add_ACN Add_Salts 3. Add AOAC Salts (6g MgSO4, 1.5g NaOAc) Shake for 1 min Add_ACN->Add_Salts Centrifuge1 4. Centrifuge (≥3000 rcf, 5 min) Add_Salts->Centrifuge1 Transfer 5. Transfer 1mL Supernatant Centrifuge1->Transfer dSPE_Tube 6. Add to d-SPE Tube (150mg MgSO4, 50mg PSA, etc.) Vortex for 1 min Transfer->dSPE_Tube Centrifuge2 7. Centrifuge (5 min) dSPE_Tube->Centrifuge2 Final_Extract 8. Final Extract to Vial Centrifuge2->Final_Extract

Fig. 2: AOAC 2007.01 (Acetate-Buffered) QuEChERS Workflow.

Final Recommendations

For the robust and reliable extraction of this compound and its related metabolites from a wide range of food matrices, this guide recommends the EN 15662 (Citrate-Buffered) QuEChERS method . The experimental evidence points to its superior and consistent performance.[3][13] The AOAC 2007.01 (Acetate-Buffered) method is a close second and represents a scientifically sound alternative.

Regardless of the extraction method chosen, the d-SPE cleanup step must be optimized based on the specific matrix being analyzed. Proper sorbent selection is crucial for minimizing matrix effects and ensuring accurate, reproducible quantification.[2] Finally, due to the potential for signal suppression in complex matrices, the use of matrix-matched calibration standards is essential for achieving the highest level of accuracy in final quantitative results.[3]

References

  • BenchChem. (n.d.). Application Note: QuEChERS Sample Preparation for the Analysis of this compound Sulfone in Agricultural Produce.
  • Kim, J. H., et al. (n.d.). Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry. KoreaScience.
  • [Evaluation of QuEchERS methods for the analysis of 66 organophosphorus pesticide residues in vegetables by liquid chromatography-tandem mass spectrometry]. (n.d.). Semantic Scholar.
  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH).
  • BenchChem. (n.d.). Application Note: Analysis of this compound Sulfone in Diverse Food Matrices.
  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Separation Science.
  • Kim, H. Y., et al. (n.d.). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. OUCI.
  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.
  • Lozano, A., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. National Institutes of Health (NIH).
  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate.
  • Takatori, S., et al. (n.d.). A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry. J-Stage.
  • (n.d.). Frequently Asked Questions (FAQ).
  • Gadepalli, C., et al. (2007). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. ResearchGate.
  • (n.d.). Electrochemical Detection of Fenthion for Forensic Analysis.
  • (2024). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.
  • (n.d.). Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of.
  • Herrera-Herrera, A. V., et al. (n.d.). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. National Institutes of Health (NIH).
  • A. M. K. (2020). Development of a Modified QuEChERS Procedure for the Isolation of Pesticide Residues from Textile Samples, Followed by GC–MS Determination. MDPI.
  • (n.d.). QuEChERS Dispersive SPE. Fisher Scientific.
  • (n.d.). Sorbents used in the d-SPE clean-up step. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Optimizing QuEChERS for Fenitrothion Analysis.
  • (n.d.). Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled.
  • (2024, March 11). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. YouTube.
  • (n.d.). Comparison of three QuEChERS methods (the original, CEN, and AOAC method) for the extraction of ten pesticide residues in vegetable. ResearchGate.
  • (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources.

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A Comparative Guide to the Toxicity of Fenthion Oxon and Other Organophosphate Oxons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxon Metabolites in Organophosphate Toxicity

Organophosphate (OP) pesticides, a widely utilized class of insecticides, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] The parent compounds, often thion derivatives (P=S), are not always potent AChE inhibitors themselves. Instead, they undergo metabolic bioactivation, primarily in the liver by cytochrome P450 enzymes, to their corresponding oxon (P=O) analogs.[2][3] These oxon metabolites are the primary active toxicants, exhibiting significantly higher potency in inhibiting AChE.[4][5]

Fenthion, a prominent organothiophosphate insecticide, follows this activation pathway, being metabolized to fenthion oxon.[3] Understanding the comparative toxicity of this compound against other common OP oxons—such as paraoxon (from parathion), diazoxon (from diazinon), and chlorpyrifos oxon (from chlorpyrifos)—is crucial for assessing relative risk, developing effective antidotes, and designing safer alternatives. This guide will delve into a quantitative comparison of their toxicities, provide a detailed experimental protocol for assessing AChE inhibition, and illustrate the fundamental biochemical pathways involved.

Comparative Toxicity of Organophosphate Oxons

The toxicity of organophosphate oxons can be quantified through two key metrics: the Lethal Dose, 50% (LD50) , which represents the dose required to kill 50% of a test population, and the Inhibitory Concentration, 50% (IC50) , which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower LD50 or IC50 value signifies higher toxicity.

The following table summarizes the available acute oral LD50 values in rats and in vitro IC50 values for AChE inhibition for this compound and other selected organophosphate oxons.

CompoundParent CompoundAcute Oral LD50 (Rat)AChE IC50Reference(s)
This compound Sulfoxide Fenthion30 mg/kgNot specified[3]
This compound Sulfone Fenthion50 mg/kgNot specified[3]
Paraoxon Parathion~0.33 mg/kg (subcutaneous)Not specified in direct comparison[6]
Diazoxon DiazinonMore toxic than Diazinon (LD50: 300-850 mg/kg)Not specified in direct comparison[4][5]
Chlorpyrifos Oxon Chlorpyrifos10-100 times more toxic than Chlorpyrifos (24h LC50: 3.00 mg/L in Rana boylii)Brain (rat): 10 nM[4][7]

Note: Direct comparative LD50 and IC50 data for all oxons under identical experimental conditions are limited in the literature. The presented values are compiled from various sources and should be interpreted with consideration of the different experimental setups.

From the available data, it is evident that the oxon metabolites are significantly more toxic than their parent compounds. For instance, chlorpyrifos oxon and diazoxon are reported to be 10 to 100 times more toxic than their respective parent insecticides.[5] Fenthion's metabolites, this compound sulfoxide and this compound sulfone, also exhibit high acute toxicity.[3]

Mechanism of Action: Inhibition of Acetylcholinesterase at the Cholinergic Synapse

The neurotoxicity of organophosphate oxons stems from their ability to irreversibly inhibit acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a crucial step for terminating nerve impulses.

The following diagram illustrates the normal function of a cholinergic synapse and the disruptive action of organophosphate oxons.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_Channel Opens Vesicle Synaptic Vesicle with ACh Ca_Channel->Vesicle Triggers Fusion ACh_Release ACh Release Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces OP_Oxon Organophosphate Oxon OP_Oxon->AChE Irreversibly Inhibits Postsynaptic_Potential Postsynaptic Potential (Signal Propagation) ACh_Receptor->Postsynaptic_Potential Initiates

Caption: Mechanism of AChE inhibition by organophosphate oxons at the cholinergic synapse.

In a healthy synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. Almost immediately, AChE breaks down ACh into choline and acetate, terminating the signal. Organophosphate oxons, due to their structural similarity to the transition state of ACh hydrolysis, bind to the active site of AChE and phosphorylate a critical serine residue.[2] This phosphorylation is essentially irreversible, leading to the inactivation of the enzyme.

The consequence of AChE inhibition is the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This leads to a state of cholinergic crisis, characterized by a range of symptoms including muscle weakness, paralysis, respiratory distress, and in severe cases, death.[2]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess and compare the inhibitory potency of different organophosphate oxons, the Ellman's assay is the most widely used spectrophotometric method.[8] This assay provides a reliable and high-throughput-compatible means of determining IC50 values.

Principle of the Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE.[8] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor, such as an organophosphate oxon, will reduce the rate of this reaction.

Experimental Workflow

The following diagram outlines the key steps in the Ellman's assay for determining AChE inhibition.

Ellman_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Buffer Prepare 0.1 M Phosphate Buffer (pH 8.0) AChE_Sol Prepare AChE Solution Buffer->AChE_Sol DTNB_Sol Prepare DTNB Solution Buffer->DTNB_Sol Inhibitor_Sol Prepare Serial Dilutions of OP Oxons Buffer->Inhibitor_Sol Add_Reagents Add Buffer, AChE, and Inhibitor to wells AChE_Sol->Add_Reagents Add_Substrate Initiate reaction by adding ATCh and DTNB DTNB_Sol->Add_Substrate ATCh_Sol Prepare Acetylthiocholine (ATCh) Solution ATCh_Sol->Add_Substrate Inhibitor_Sol->Add_Reagents Preincubation Pre-incubate to allow enzyme-inhibitor interaction Add_Reagents->Preincubation Preincubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm kinetically Add_Substrate->Measure_Absorbance Calc_Rate Calculate reaction rates (ΔAbs/min) Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition for each concentration Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value from the curve Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for the Ellman's acetylcholinesterase inhibition assay.

Detailed Step-by-Step Methodology

4.3.1. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) in the phosphate buffer. A typical final concentration in the assay is 0.1 U/mL.[8]

  • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.[8]

  • Acetylthiocholine (ATCh) Iodide Solution (10 mM): Prepare a 10 mM stock solution of ATCh in deionized water. This solution should be prepared fresh daily.[8]

  • Organophosphate Oxon Solutions: Prepare stock solutions of this compound, paraoxon, diazoxon, and chlorpyrifos oxon in an appropriate solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination. Ensure the final solvent concentration in the assay does not adversely affect enzyme activity (typically ≤1%).

4.3.2. Assay Procedure (96-well plate format):

  • Plate Setup: Designate wells for blanks (no enzyme), controls (no inhibitor), and test samples with varying inhibitor concentrations. Perform all measurements in triplicate.

  • Reagent Addition:

    • To all wells, add 25 µL of phosphate buffer.

    • To the test wells, add 25 µL of the respective organophosphate oxon dilutions.

    • To the control wells, add 25 µL of phosphate buffer (with the same final concentration of solvent as the test wells).

    • To the blank wells, add an additional 50 µL of phosphate buffer.

  • Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blanks.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Add 50 µL of a freshly prepared solution containing DTNB and ATCh to all wells.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

4.3.3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the organophosphate oxon: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.

Conclusion

The bioactivation of organophosphate pesticides to their oxon metabolites is a critical determinant of their toxicity. This guide has provided a comparative overview of the toxicity of this compound relative to other prominent organophosphate oxons, highlighting the significantly enhanced potency of these metabolites. The provided experimental protocol for the Ellman's assay offers a robust and standardized method for researchers to quantitatively assess and compare the AChE inhibitory potential of these and other compounds. A thorough understanding of the structure-activity relationships and mechanisms of toxicity of organophosphate oxons is paramount for the development of safer pesticides and more effective therapeutic interventions for organophosphate poisoning.

References

  • BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem.
  • BroadPharm. (2022, January 18). Ellman's Assay Protocol. BroadPharm.
  • ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. Retrieved from [Link]

  • Save My Exams. (2023, October 10). Cholinergic Synapses. Cambridge (CIE) A Level Biology Revision Notes 2023.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • GetBodySmart. (2022, October 24). Cholinergic synapse: events and interactive diagram. GetBodySmart.
  • ResearchGate. (n.d.). Schematic representation of cholinergic (red) and adrenergic (green) neurons in the peripheral nervous system. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the cholinergic neurotransmitter system. Retrieved from [Link]

  • PubMed. (n.d.). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Retrieved from [Link]

  • ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved from [Link]

  • MDPI. (2023, September 18). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. MDPI.
  • Sparling, D. W., & Fellers, G. M. (2007). Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii. Environmental Pollution, 147(2), 535-539.
  • Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Lee, S., Kim, S., & Choi, H. (2015). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 20(7), 13173–13187.
  • Athanaselis, S., & Stefanidou, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Medicina (Kaunas, Lithuania), 59(10), 1833.
  • BenchChem. (2025). A Comparative Analysis of Diazinon and Chlorpyrifos on Acetylcholinesterase Inhibition. BenchChem.
  • Sparling, D. W., & Fellers, G. M. (2007). Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii. Environmental pollution (Barking, Essex : 1987), 147(2), 535–539.
  • Graphviz. (2024, September 28). DOT Language. Graphviz.
  • Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Parathion. U.S. Department of Health and Human Services.
  • Mortensen, S. R., Chanda, S. M., Hooper, M. J., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 59–65.
  • von Rabenau, C. (2022, October 21).
  • Graphviz. (2022, October 2). dot. Graphviz.
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  • Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. Thejesh GN.
  • Maksimović, Z., Gajanin, R., Popović, N., Bokonjić, D., & Gajanin, M. (2022). Dose-Dependency of Toxic Signs and Outcomes of Paraoxon Poisoning in Rats. Neuroendocrinology Letters, 43(2), 95-103.

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A Comparative Guide to the Stereoselective Synthesis of Fenthion Oxon Enantiomers: Established Methods for Analogs and Proposed Routes for a P-Chiral Center

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and professionals in drug and pesticide development, the stereochemical configuration of bioactive molecules is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Fenthion, an organothiophosphate insecticide, and its more potent metabolite, fenthion oxon, are prime examples where stereochemistry can dictate biological activity. While fenthion itself is achiral, its oxidation products, including this compound and its sulfoxide derivatives, can possess chiral centers, leading to enantiomers with distinct properties.

This guide provides a comparative analysis of synthetic strategies for obtaining enantiomerically enriched forms of this compound and its closely related sulfoxide analog. We will first detail a well-documented and validated method for the stereoselective synthesis of this compound sulfoxide enantiomers, which are chiral at the sulfur atom. Subsequently, given the absence of a specific published protocol for the stereoselective synthesis of P-chiral this compound enantiomers, we will propose a robust synthetic pathway. This proposed route is grounded in established methodologies for the asymmetric synthesis of P-chiral organophosphorus compounds, utilizing common and effective chiral auxiliaries.

The Significance of Chirality in Fenthion Metabolites

This compound inhibits acetylcholinesterase (AChE), a critical enzyme in the nervous system. The introduction of a chiral center, either at the sulfur atom (in this compound sulfoxide) or the phosphorus atom (in this compound), can lead to differential interactions with the active site of AChE. Studies on other chiral organophosphorus insecticides have demonstrated that one enantiomer can be significantly more toxic than the other[1][2]. For instance, the (-)-enantiomer of profenofos is 4.3- to 8.5-fold more inhibitory to AChE in vivo than the (+)-enantiomer[1]. This underscores the necessity of isolating and studying individual enantiomers to accurately assess the toxicological risks and to develop more selective and safer pesticides.

Part 1: Stereoselective Synthesis of this compound Sulfoxide Enantiomers (S-Chiral)

A well-established method for the stereoselective synthesis of this compound sulfoxide enantiomers has been reported by Gadepalli et al. (2007)[3]. This method relies on the use of a chiral oxidizing agent to introduce chirality at the sulfur atom of fenthion, which is then converted to the corresponding this compound sulfoxide.

Experimental Protocol: Synthesis of (R)-(+)- and (S)-(-)-Fenthion Oxon Sulfoxide

This protocol is adapted from Gadepalli et al., 2007[3].

Step 1: Stereoselective Oxidation of Fenthion to Fenthion Sulfoxide

  • To a solution of fenthion in carbon tetrachloride, add a solution of the chiral oxidant, (+)- or (-)-N-(phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine.

  • Stir the reaction mixture at room temperature for approximately 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the enantioenriched fenthion sulfoxide can be purified by column chromatography.

  • For higher enantiomeric excess (>99% ee), a single recrystallization can be performed.

Step 2: Conversion to this compound Sulfoxide

The fenthion sulfoxide enantiomers are then converted to the corresponding fenoxon sulfoxides, although the specific two-step protocol for this conversion from the sulfoxide is not detailed in the provided search results. A general approach would involve oxidative desulfuration of the phosphorothioate group.

Performance Data
ParameterValueReference
Initial Enantiomeric Excess (ee)>82%[3]
ee after Recrystallization>99%[3]
Biological Activity Comparison

A crucial finding from the work of Gadepalli et al. is the significant difference in the biological activity of the resulting this compound sulfoxide enantiomers.

CompoundIC50 (hrAChE)IC50 (eeAChE)Reference
(R)-(+)-Fenoxon Sulfoxide6.9 µM6.5 µM[3]
(S)-(-)-Fenoxon Sulfoxide230 µM111 µM[3]

As the data clearly indicates, the (R)-(+)-enantiomer is substantially more potent in inhibiting both human recombinant and electric eel acetylcholinesterase. This highlights the critical role of stereochemistry in the toxicity of fenthion metabolites.

Part 2: Proposed Stereoselective Synthesis of this compound Enantiomers (P-Chiral)

Currently, there is no specific published method for the stereoselective synthesis of this compound enantiomers, which are chiral at the phosphorus center. However, based on well-established principles in organophosphorus chemistry, a robust synthetic strategy can be proposed. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the phosphorylation reaction. The use of chiral auxiliaries like TADDOL, BINOL, and menthol derivatives is a common and effective strategy for the synthesis of P-chiral compounds[4].

Proposed Synthetic Strategy: Chiral Auxiliary-Mediated Synthesis

The proposed synthesis involves the following key steps:

  • Preparation of a Chiral Phosphorylating Agent: A chiral alcohol, such as a derivative of TADDOL, BINOL, or menthol, is reacted with a phosphorus source (e.g., POCl3 or a phosphorodiamidic chloride) to generate a chiral phosphorylating agent.

  • Diastereoselective Phosphorylation: The chiral phosphorylating agent is then reacted with the phenol precursor of this compound (3-methyl-4-(methylthio)phenol) to yield a diastereomeric mixture of phosphotriesters. The steric hindrance imposed by the chiral auxiliary directs the attack of the phenol, leading to the preferential formation of one diastereomer.

  • Separation of Diastereomers: The resulting diastereomers can be separated using standard chromatographic techniques (e.g., column chromatography or HPLC).

  • Removal of the Chiral Auxiliary and Alkylation: The chiral auxiliary is cleaved, and the remaining phosphorus center is alkylated to yield the enantiomerically pure this compound.

Visualizing the Proposed Workflow

G cluster_0 Synthesis of Racemic this compound cluster_1 Proposed Stereoselective Synthesis Phenol 3-methyl-4-(methylthio)phenol Atherton_Todd Atherton-Todd Reaction (CCl4, Base) Phenol->Atherton_Todd Diastereoselective_Phosphorylation Diastereoselective Phosphorylation Phenol->Diastereoselective_Phosphorylation Phosphorylating_Agent Dimethyl phosphite Phosphorylating_Agent->Atherton_Todd Racemic_Fenthion_Oxon Racemic this compound Atherton_Todd->Racemic_Fenthion_Oxon Chiral_Auxiliary Chiral Auxiliary (e.g., TADDOL derivative) Chiral_Phosphorylating_Agent Chiral Phosphorylating Agent Chiral_Auxiliary->Chiral_Phosphorylating_Agent Phosphorus_Source Phosphorus(V) Source Phosphorus_Source->Chiral_Phosphorylating_Agent Chiral_Phosphorylating_Agent->Diastereoselective_Phosphorylation Diastereomeric_Mixture Diastereomeric Mixture Diastereoselective_Phosphorylation->Diastereomeric_Mixture Separation Chromatographic Separation Diastereomeric_Mixture->Separation Diastereomer_1 Diastereomer 1 Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 Separation->Diastereomer_2 Cleavage_Alkylation_1 Auxiliary Cleavage & Methylation Diastereomer_1->Cleavage_Alkylation_1 Cleavage_Alkylation_2 Auxiliary Cleavage & Methylation Diastereomer_2->Cleavage_Alkylation_2 Enantiomer_R (R)-Fenthion Oxon Cleavage_Alkylation_1->Enantiomer_R Enantiomer_S (S)-Fenthion Oxon Cleavage_Alkylation_2->Enantiomer_S

Caption: Proposed workflow for stereoselective synthesis of this compound enantiomers.

Proposed Experimental Protocol (Hypothetical)

This protocol is a proposed adaptation based on general methods for the synthesis of P-chiral organophosphates using chiral auxiliaries.

Step 1: Synthesis of Racemic this compound (for reference)

A common method for the synthesis of racemic aryl dialkyl phosphates is the Atherton-Todd reaction[5][6].

  • To a solution of 3-methyl-4-(methylthio)phenol and dimethyl phosphite in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and carbon tetrachloride.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction, and purify the racemic this compound by column chromatography.

Step 2: Proposed Stereoselective Synthesis using a TADDOL-derived Chiral Auxiliary

  • Preparation of the Chiral Phosphorylating Agent: React a TADDOL-derived diol with phosphorus oxychloride in the presence of a base to form the corresponding chiral phosphorochloridate.

  • Diastereoselective Phosphorylation: To a cooled solution of 3-methyl-4-(methylthio)phenol and a non-nucleophilic base (e.g., pyridine) in an aprotic solvent, slowly add the chiral phosphorochloridate. Allow the reaction to proceed to completion.

  • Separation of Diastereomers: The resulting diastereomeric mixture of the TADDOL-protected this compound precursor can be separated by flash column chromatography on silica gel.

  • Deprotection and Methylation: The separated diastereomers are then individually subjected to a deprotection step to remove the TADDOL auxiliary, followed by methylation to install the two methoxy groups, yielding the enantiomerically pure (R)- and (S)-fenthion oxon.

Comparison of Proposed Chiral Auxiliaries
Chiral AuxiliaryAdvantagesPotential Challenges
TADDOL Derivatives High diastereoselectivity often observed; readily prepared from tartaric acid.Can be sterically demanding, potentially leading to slower reaction rates.
BINOL Derivatives Axially chiral, providing a well-defined chiral environment; widely used in asymmetric catalysis.Can be more expensive than other auxiliaries.
(-)-Menthol Inexpensive and readily available natural product.Often provides moderate diastereoselectivity compared to TADDOL or BINOL.

Conclusion and Future Directions

The stereoselective synthesis of this compound enantiomers is a critical step towards a more nuanced understanding of its toxicology and for the development of potentially safer and more effective pesticides. While a direct and validated method for the P-chiral enantiomers is yet to be published, this guide provides a strong foundation for researchers to pursue this goal. The well-documented synthesis of S-chiral this compound sulfoxide enantiomers serves as a powerful testament to the profound impact of stereochemistry on biological activity. The proposed synthetic routes for P-chiral this compound, based on established and reliable methodologies using chiral auxiliaries, offer a clear and rational starting point for laboratory investigation.

Future research should focus on the practical implementation of these proposed methods, optimization of reaction conditions to maximize diastereoselectivity and yield, and the subsequent biological evaluation of the individual this compound enantiomers. Such studies will undoubtedly contribute to a more complete toxicological profile of fenthion and its metabolites, ultimately leading to more informed risk assessments and the design of next-generation agrochemicals with improved safety profiles.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases. A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663. [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in the environmental fate and effects of chiral organophosphorus insecticides. Environmental science & technology, 39(22), 861A-867A. [Link]

  • Wang, Y., et al. (2007). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry, 26(2), 333-338. [Link]

  • Wikipedia contributors. (2023, December 2). Atherton–Todd reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Gadepalli, R. S. V., et al. (2007). Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity. Chemical research in toxicology, 20(2), 257-262. [Link]

  • Gbubele, J. D., & Olszewski, T. K. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry, 19(13), 2823-2846. [Link]

Sources

A Comparative Guide to the Cholinesterase Inhibition by Fenthion Oxon and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the acetylcholinesterase (AChE) inhibitory potential of fenthion oxon and its primary metabolites. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes key experimental findings, outlines detailed protocols, and offers insights into the structure-activity relationships that govern the toxicity of these organophosphate compounds.

Introduction: The Bioactivation of Fenthion

Fenthion, an organothiophosphate insecticide, is employed to control a wide range of pests.[1][2] Like many in its class, fenthion itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the enzyme crucial for the termination of nerve impulse transmission at cholinergic synapses.[3][4] Its toxicity is primarily manifested through metabolic bioactivation. In vivo, fenthion undergoes oxidative desulfuration, a process mediated by cytochrome P450 enzymes, which converts the parent compound into its oxygen analog, this compound (fenoxon).[3][5][6] This conversion from a phosphorothioate (P=S) to a phosphate (P=O) dramatically increases the compound's affinity for and inhibitory potency against AChE.[3]

Further metabolic processes, including oxidation of the thioether group, lead to the formation of sulfoxide and sulfone derivatives of both fenthion and this compound.[7][8][9] These subsequent transformations also significantly influence the molecule's toxicological profile. This guide will dissect the comparative anticholinesterase activity of these key metabolites.

The Mechanism of Action: Acetylcholinesterase Inhibition

The neurotoxicity of fenthion and its active metabolites stems from their ability to inhibit AChE.[10] AChE functions by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal. Organophosphates like this compound act as irreversible inhibitors by phosphorylating a critical serine residue within the active site of AChE.[11][12] This covalent modification incapacitates the enzyme, leading to an accumulation of ACh in the synapse. The resulting overstimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, characterized by a range of symptoms affecting both the central and peripheral nervous systems.[10]

Fenthion Metabolism: A Pathway to Potent Inhibitors

The metabolic fate of fenthion is complex, involving both bioactivation and detoxification pathways. The primary metabolic transformations include:

  • Oxidative Desulfuration: The conversion of fenthion to this compound.

  • Sulfoxidation: The oxidation of the thioether group to form sulfoxide and subsequently sulfone derivatives.

These metabolic steps can occur in various combinations, leading to a suite of metabolites with differing toxicities.[7][8][9] The major metabolites of fenthion include fenthion sulfoxide, fenthion sulfone, this compound, this compound sulfoxide, and this compound sulfone.[8][13]

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon This compound (Fenoxon) Fenthion->Fenthion_Oxon Oxidative Desulfuration (Bioactivation) Detoxification Detoxification Products Fenthion->Detoxification Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide This compound Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone This compound Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon->Detoxification Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) Plate_Setup Set up 96-well plate (Buffer, Inhibitor/Control) Reagents->Plate_Setup Add_Enzyme Add AChE Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_DTNB Add DTNB Pre_Incubate->Add_DTNB Add_ATCI Add ATCI Substrate (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Kinetic Measurement (Absorbance at 412 nm) Add_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

The anticholinesterase activity of fenthion is a complex interplay of metabolic activation and the specific chemical structures of its metabolites. The primary bioactivation step is the conversion of fenthion to this compound. Subsequent oxidation to sulfoxide and sulfone derivatives further modulates the inhibitory potency, with stereochemistry playing a critical role. Understanding these comparative inhibitory potentials is essential for accurate risk assessment and for the development of potential antidotes and therapeutic interventions in cases of organophosphate poisoning. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies on these and other cholinesterase inhibitors.

References

  • Chemical structures of fenthion and its metabolites covered in this... - ResearchGate. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - NIH. Available at: [Link]

  • Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity | Request PDF - ResearchGate. Available at: [Link]

  • fenthion (039). Available at: [Link]

  • Cholinesterase assay by an efficient fixed time endpoint method - PMC - NIH. Available at: [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - PubMed Central. Available at: [Link]

  • Effects of Acute Fenthion Toxicity on Liver and Kidney Function and Histology in Rats - TÜBİTAK Academic Journals. Available at: [Link]

  • Antiandrogenic activity and metabolism of the organophosphorus pesticide fenthion and related compounds - PMC - NIH. Available at: [Link]

  • Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC - PubMed Central. Available at: [Link]

  • Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - PubMed. Available at: [Link]

  • Fenthion - Wikipedia. Available at: [Link]

  • Antiandrogenic Activity and Metabolism of the Organophosphorus Pesticide Fenthion and Related Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Fenthion | C10H15O3PS2 | CID 3346 - PubChem - NIH. Available at: [Link]

  • Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning - Teikyo University. Available at: [Link]

  • Bioactivation and detoxification of organophosphorus pesticides in freshwater planarians shares similarities with humans - PMC - PubMed Central. Available at: [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. Available at: [Link]

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  • | IC 50 values for AChE inhibitors. | Download Table - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fenthion Oxon for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Fenthion oxon, the primary toxic metabolite of the organophosphate insecticide fenthion, is a potent acetylcholinesterase (AChE) inhibitor widely used in research settings.[1] Its acute toxicity and significant environmental hazards necessitate a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in compliance with regulatory standards. Our objective is to instill a culture of safety by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Hazard Profile of this compound: Understanding the Risk

This compound (CAS No. 6552-12-1) is classified as acutely toxic and can be fatal if swallowed.[2] As an organophosphate, its mode of action involves the irreversible inhibition of the AChE enzyme, leading to a build-up of the neurotransmitter acetylcholine and subsequent neurotoxicity.[1][3] It is also categorized as very toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[2][4]

Table 1: Chemical and Toxicological Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₀H₁₅O₄PS[5][6]
Molecular Weight 262.26 g/mol [5][7]
Appearance Clear, Colourless to Light Yellow Oily Liquid[5][8]
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation); Neurotoxin[4][9]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[2][4]
GHS Classification Acute toxicity - Category 3 (Inhalation), Category 4 (Oral, Dermal); STOT RE - Category 1[4]

Immediate Safety Protocols: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and decisive action is crucial. The primary goal is to minimize personnel exposure and prevent environmental contamination.

Spill Response
  • Evacuate: Immediately clear all non-essential personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.[2] Use only outdoors or in a well-ventilated area.[4]

  • Don PPE: Before addressing the spill, personnel must wear the appropriate Personal Protective Equipment (see Section 3).[2]

  • Contain: Prevent further spread of the spill. Use an inert absorbent material, such as sand or diatomite, for liquid spills.[2][10] For solid spills, carefully sweep the material to avoid raising dust and place it into a suitable container for disposal.[2]

  • Prevent Entry into Waterways: Under no circumstances should the chemical be allowed to enter drains, sewers, or waterways.[2][10][11]

  • Collect Waste: Place all contaminated absorbent materials and soil into a designated, properly labeled hazardous waste container.[2]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4]

  • Eye Contact: Rinse eyes immediately with clean water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth but do not induce vomiting.[4] Call a poison center or doctor immediately.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Handling this compound, especially during disposal, requires comprehensive PPE to prevent exposure. The selection of PPE is based on the compound's high toxicity via multiple routes.

Table 2: Required PPE for Handling this compound

CategoryRequired PPERationale and Source(s)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a significant route of exposure.[2]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and aerosols.[2][9]
Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes skin contact with spills or contaminated surfaces.[2]
Respiratory Protection A NIOSH-approved respirator for pesticides if vapors or aerosols are generated.This compound is toxic if inhaled.[4][9]

Core Disposal Principle: High-Temperature Incineration

The recommended and most effective method for the disposal of this compound and other organophosphate pesticides is high-temperature incineration at a licensed hazardous waste facility.[2][12]

  • Causality: High-temperature incineration ensures the complete thermal decomposition of the organophosphate molecule into less harmful inorganic products like phosphorus oxides and sulfur oxides.[12][13] This process requires specialized equipment, including afterburners and scrubbers, to neutralize harmful emissions and prevent environmental contamination.[2] Chemical degradation methods, such as hydrolysis, are often slower and may not be fully effective for stable compounds like fenthion.[14]

Step-by-Step Disposal Workflow

This protocol outlines the process from the point of waste generation to its final disposal. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Protocol 1: Waste Segregation and Collection
  • Designate Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste, including stock solutions, contaminated media, and disposable labware.[2] The container must be kept tightly closed when not in use.[4]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to hazardous reactions.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, environmental hazard).[4]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from heat or ignition sources. The storage area should be locked.[4]

Protocol 2: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4] In the United States, the disposal of pesticide waste is regulated under the Resource Conservation and Recovery Act (RCRA).[15][16]

  • Transportation: For off-site disposal, a hazardous waste manifest is required to track the waste from the generation point to the final treatment, storage, and disposal facility (TSDF).

G cluster_0 Waste Generation & Collection cluster_1 Decontamination & Container Management cluster_2 Final Disposal A Generate this compound Waste (e.g., unused solution, contaminated items) B Segregate into a dedicated, leak-proof, labeled hazardous waste container. A->B C Store container in a secure, ventilated secondary containment area. B->C J Contact EHS or licensed hazardous waste contractor. C->J D Contaminated Reusable Labware? E Decontaminate Labware (See Protocol 3) D->E Yes F Empty Chemical Container? D->F No F->C No G Triple-Rinse Container (See Protocol 4) F->G Yes H Dispose of Rinsate as Hazardous Waste G->H I Dispose/Recycle rinsed container per local regulations. G->I H->B K Arrange for transport to a licensed TSDF. J->K L High-Temperature Incineration K->L

Caption: Workflow for the safe disposal of this compound.

Decontamination and Container Management

Properly decontaminating labware and disposing of empty chemical containers are essential steps in the waste management process.

Protocol 3: Decontamination of Reusable Labware
  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., acetone) to remove the bulk of the this compound. This rinsate is considered hazardous waste and must be collected in the designated waste container.[2]

  • Wash: Wash the labware thoroughly with a laboratory detergent and hot water.[17]

  • Acid Rinse (Optional but Recommended): For glass pans or equipment, a rinse with a 10% nitric acid solution can help remove any remaining residues. This acid rinse must also be collected for proper neutralization and disposal.[17]

  • Final Rinse: Rinse the equipment thoroughly with deionized or organic-free water.[17]

  • Dry: Allow the equipment to air dry completely before storage or reuse.[17]

Protocol 4: Empty Container Disposal

Empty pesticide containers can still hold residues that are hazardous. Never reuse empty pesticide containers for any other purpose.[2][11]

  • Triple Rinse: As soon as the container is empty, perform a triple rinse.

    • Fill the container about one-quarter full with a suitable solvent (e.g., water or acetone).

    • Secure the cap and shake vigorously for 30 seconds.

    • Pour the rinsate into the hazardous waste collection container or, if appropriate, into the spray tank for the next application.

  • Repeat: Repeat the rinse procedure two more times.

  • Final Disposal: The rinsed container can be offered for recycling if local programs permit, or disposed of in a sanitary landfill as non-hazardous waste.[2] Always check with your local solid waste authority for specific requirements.[11]

Regulatory Framework: Ensuring Compliance

The management of pesticide waste is strictly regulated. In the U.S., the EPA sets the standards under RCRA and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[16][18] Many states operate "Clean Sweep" or similar household hazardous waste collection programs, which may accept waste from very small quantity generators.[11][16] It is the generator's responsibility to identify their waste, determine their generator category (e.g., Very Small, Small, or Large Quantity Generator), and manage the waste according to the applicable regulations. Always consult your institution's EHS department and your state's environmental agency to ensure full compliance.[11]

References

  • Benchchem. (n.d.). Proper Disposal of this compound Sulfone: A Guide for Laboratory Professionals.
  • Chongqing Chemdad Co., Ltd. (2018). FENTHION-OXON.
  • University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from University of Hertfordshire website.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemWhat. (2025). FENTHION-OXON CAS#: 6552-12-1.
  • Food and Agriculture Organization of the United Nations. (1984). fenthion (039).
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • ECHEMI. (n.d.). Fenthion SDS, 55-38-9 Safety Data Sheets.
  • Exposome-Explorer. (n.d.). Fenthion -MATERIAL SAFETY DATA SHEET.
  • Enviro Bio-Chem. (2022). Safety Data Sheet (SDS) Fenthion.
  • A Chemtek. (2025). Fenthion-oxon | 6552-12-1.
  • ChemicalBook. (2025). Fenthion - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides.
  • DergiPark. (n.d.). Decontamination Techniques of Pesticide Residues before Food Processing or Consumption.
  • National Pesticide Information Center. (n.d.). The Law on Pesticide Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • International Research Journal. (n.d.). The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption.
  • U.S. Environmental Protection Agency. (2025). Containers, Containment, Storage and Disposal of Pesticides.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). APPENDIX 2: Fenthion.
  • Environment Protection Engineering. (n.d.). DISPOSAL AND TREATMENT OPTIONS FOR THE WASTE PESTICIDES. Retrieved from Environment Protection Engineering website.
  • U.S. Environmental Protection Agency. (2024). EPA Releases Updates on Organophosphate Pesticides Dicrotophos, Dimethoate, and Tetrachlorvinphos.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Florida Department of Health. (n.d.). Chemicals. Retrieved from Florida Department of Health website.
  • U.S. Environmental Protection Agency. (2019).
  • Restek. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet.

Sources

Navigating the Risks: A Senior Scientist's Guide to Handling Fenthion Oxon

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the pursuit of scientific advancement is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling Fenthion oxon, a potent organophosphate and the toxic metabolite of the insecticide Fenthion. As your trusted partner in the laboratory, we aim to provide value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

This compound, like its parent compound, is a cholinesterase inhibitor.[1][2] Its mode of action involves the phosphorylation and subsequent inactivation of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of the nervous system.[2] Understanding this mechanism is crucial as it informs every aspect of our safety protocol, from the selection of personal protective equipment to emergency response procedures.

Immediate Safety and Hazard Assessment

This compound is classified as acutely toxic and can be fatal if swallowed or absorbed through the skin.[3][4] It is imperative to treat this compound with the utmost respect and to have a comprehensive plan in place before handling it.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[4]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][5]

Symptoms of Exposure: Exposure to this compound can manifest rapidly and mimic the symptoms of general organophosphate poisoning.[6][7] Early signs include:

  • Headache, dizziness, and nausea[6][7]

  • Excessive salivation, sweating, and tearing[6][7]

  • Blurred vision and pupillary constriction[1]

Progressive symptoms can be severe and include:

  • Muscle twitching, weakness, and tremors[6][7]

  • Abdominal cramps and diarrhea[7]

  • Difficulty breathing, convulsions, and unconsciousness[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[8][9] The goal is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves are mandatory.[3][9] Nitrile or butyl rubber gloves are recommended. Always double-glove. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides a secondary layer of protection. Inspect gloves for any signs of degradation or puncture before each use.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[3] A face shield worn over goggles is required when there is a significant risk of splashing, such as during solution preparation or transfer of larger quantities.
Skin and Body Protection A chemical-resistant lab coat or coveralls buttoned to the neck and wrist are required.[3][10] Ensure that there are no gaps between gloves and the sleeves of the lab coat. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[10] Wear long pants and closed-toe shoes.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary, especially when handling the pure compound, creating solutions, or if there is a risk of aerosolization.[3] The specific type of respirator should be determined by a workplace hazard assessment. Ensure proper fit testing and training on respirator use.

Operational Plan: From Benchtop to Disposal

A meticulous and well-rehearsed operational plan is critical to minimizing the risk of exposure.

Pre-Handling Checklist:
  • Designated Area: All work with this compound should be conducted in a designated area, preferably a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.

  • First Aid: Have a first aid kit specifically for pesticide poisoning available.[11] This should include activated charcoal.[11]

  • Communication: Inform colleagues of your work with this compound and ensure they are aware of the emergency procedures.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, eye protection, respirator).

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • Add the solvent to the this compound slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers of this compound tightly sealed when not in use.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of detergent and water is a good initial step.[12]

    • Wipe down the exterior of all containers before returning them to storage.

    • Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Response and First Aid

In the event of an exposure, immediate and decisive action is critical.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Wash the skin thoroughly with soap and water.[13]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.[11]

  • If breathing is difficult or has stopped, provide artificial respiration.[11]

  • Seek immediate medical attention.[11]

In Case of Ingestion:

  • Do NOT induce vomiting.[14]

  • Rinse the mouth with water.[13]

  • If the person is conscious and able to swallow, give a slurry of activated charcoal in water to drink.[13]

  • Seek immediate medical attention.[13]

For Medical Professionals: Treatment for organophosphate poisoning typically involves the administration of atropine and pralidoxime (2-PAM).[15]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.[16]

Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Unused this compound and solutions containing it must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Never mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

Disposal Procedure:

  • Containerization: Use only approved, leak-proof containers for hazardous waste.[3]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic").

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal should be carried out by a licensed hazardous waste disposal company. The preferred method of disposal is high-temperature incineration.[3]

Decontamination of Reusable Equipment:

  • Thoroughly clean all reusable glassware and equipment. A triple rinse with a suitable solvent (e.g., acetone or methanol), followed by a wash with detergent and water, is a common practice.

  • Collect all rinseate as hazardous waste.

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, mitigating the inherent risks and fostering a culture of safety within the laboratory. Your well-being is our priority, and through comprehensive guidance and support, we empower you to achieve scientific excellence safely.

References

  • Fenthion | C10H15O3PS2 | CID 3346 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fenthion. (n.d.). EXTOXNET PIP - Oregon State University. Retrieved from [Link]

  • This compound. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024, July 17). Cleveland Clinic. Retrieved from [Link]

  • Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. (2007, February 8). PubMed Central. Retrieved from [Link]

  • Organophosphate Poisoning: Symptoms, Treatment, and More. (2017, June 27). Healthline. Retrieved from [Link]

  • Management of acute organophosphorus pesticide poisoning. (n.d.). PubMed Central. Retrieved from [Link]

  • Organophosphate Poisoning: What You Should Know. (2024, February 13). WebMD. Retrieved from [Link]

  • This compound | C10H15O4PS | CID 23046 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fenthion. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety Data Sheet (SDS) Fenthion. (2022, June 7). Enviro Bio-Chem. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved from [Link]

  • Occupational Exposure Limits for 30 Organophosphate Pesticides Based on Inhibition of Red Blood Cell Acetylcholinesterase. (n.d.). PubMed. Retrieved from [Link]

  • Fenthion -MATERIAL SAFETY DATA SHEET. (n.d.). Exposome-Explorer. Retrieved from [Link]

  • FENTHION. (n.d.). Enviro Bio-Chem. Retrieved from [Link]

  • Fenthion-oxon Solution (Solvent: Cyclohexane) | 1X1ML | C10H15O4PS. (n.d.). HPC Standards. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

  • Minimize Exposure with Personal Protective Equipment. (n.d.). BASF Agricultural Solutions. Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic. Retrieved from [Link]

  • FENTHION. (2012, September 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Pesticide Poisoning Symptoms and First Aid. (2017, September 27). MU Extension. Retrieved from [Link]

  • Pesticide Fact Sheet: Fenthion. (n.d.). EPA NEPS. Retrieved from [Link]

  • Fenthion - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards - Fenthion. (n.d.). CDC. Retrieved from [Link]

  • Fenthion-oxon-sulfone | 1X50MG | C10H15O6PS. (n.d.). HPC Standards. Retrieved from [Link]

  • Decontamination Techniques of Pesticide Residues before Food Processing or Consumption. (n.d.). DergiPark. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - EPN. (n.d.). CDC. Retrieved from [Link]

  • What to know when using insecticides containing organophosphates or carbamates (OPCs). (2025, June 4). WorkSafe. Retrieved from [Link]

  • Fenthion-oxon | C10H15O4PS | 674734 | 6552-12-1. (n.d.). HPC Standards Inc. Retrieved from [Link]

  • fenthion (039). (1984, September 11). inchem.org. Retrieved from [Link]

  • Disposal of Pesticides. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • What to know when using insecticides containing organophosphates or carbamates (OPCs) | WorkSafe. (n.d.). WorkSafe. Retrieved from [Link]

  • Potential Health Effects of Pesticides. (2022, June 30). Penn State Extension. Retrieved from [Link]

  • APPENDIX 2:. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • The effect of preparation methods on fenthion residues in sprayed quelea birds for human consumption. (n.d.). International Research Journal. Retrieved from [Link]

  • Respiratory Hazards in Agriculture. (n.d.). OSHA. Retrieved from [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]

  • operating procedure. (2019, October 3). EPA. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.